molecular formula C11H21Br2N3 B560240 VUF 5681 dihydrobromide CAS No. 639089-06-8

VUF 5681 dihydrobromide

Cat. No.: B560240
CAS No.: 639089-06-8
M. Wt: 355.11 g/mol
InChI Key: YFFVIGXPKWSZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent histamine H3 receptor silent antagonist (pKi = 8.35).

Properties

IUPAC Name

4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3.2BrH/c1(3-11-8-13-9-14-11)2-10-4-6-12-7-5-10;;/h8-10,12H,1-7H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFVIGXPKWSZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCC2=CN=CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00702395
Record name 4-[3-(1H-Imidazol-5-yl)propyl]piperidine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639089-06-8
Record name 4-[3-(1H-Imidazol-5-yl)propyl]piperidine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

VUF 5681 Dihydrobromide: A Technical Guide to its Mechanism of Action as a Histamine H3 Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 5681 dihydrobromide is a synthetic compound that has been characterized as a partial agonist at the human histamine H3 receptor. This guide provides a comprehensive overview of its mechanism of action, detailing its interaction with the H3 receptor and the subsequent cellular signaling cascades. Quantitative data from key studies are presented, along with detailed experimental protocols for the assays used to characterize this compound. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.

Core Mechanism of Action: Partial Agonism at the Histamine H3 Receptor

VUF 5681 exerts its biological effects primarily through its interaction with the histamine H3 receptor, a G protein-coupled receptor (GPCR). The H3 receptor is predominantly expressed in the central nervous system, where it acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor on other, non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.

As a partial agonist , VUF 5681 binds to the H3 receptor and elicits a response that is lower than that of the endogenous full agonist, histamine. This means that in the absence of a full agonist, VUF 5681 can stimulate the receptor to a certain degree. However, in the presence of a full agonist, it can act as a competitive antagonist, reducing the maximal response achievable by the full agonist. Some studies have also referred to VUF 5681 as a "silent antagonist," which may reflect its low intrinsic activity in certain assay systems.[1]

The histamine H3 receptor is constitutively active, meaning it can signal in the absence of an agonist. VUF 5681's interaction with this receptor can modulate this basal level of activity.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the interaction of VUF 5681 with the histamine H3 receptor.

ParameterValueSpecies/Cell LineAssay TypeReference
pKi8.35Not SpecifiedRadioligand Binding[1]
pKB6.74 ± 0.23Rat (rH3R)CRE-Luciferase Reporter Assay[2]

Note: There is a discrepancy in the literature regarding the functional activity of VUF 5681 at the human H3 receptor, with some studies classifying it as a partial agonist and others as a silent antagonist. The provided pKB value is for the rat H3 receptor, where it displayed no intrinsic activity in the cited study.

Signaling Pathways

The histamine H3 receptor is canonically coupled to the Gi/o family of G proteins. Upon activation by an agonist, the heterotrimeric G protein dissociates into its Gαi/o and Gβγ subunits, which then modulate downstream effector proteins.

  • Inhibition of Adenylyl Cyclase: The primary signaling pathway initiated by H3 receptor activation is the inhibition of adenylyl cyclase by the Gαi/o subunit. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA).

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the inhibition of voltage-gated Ca2+ channels, which reduces neurotransmitter release, and the activation of G protein-coupled inwardly-rectifying K+ (GIRK) channels, which leads to neuronal hyperpolarization.

Histamine H3 Receptor Signaling Pathway cluster_membrane Cell Membrane VUF5681 VUF 5681 H3R Histamine H3 Receptor VUF5681->H3R Binds to G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunit) K_channel K+ Channel G_protein->K_channel Activates (βγ subunit) cAMP cAMP AC->cAMP Produces Ca_influx Ca2+ Influx Ca_channel->Ca_influx K_efflux K+ Efflux K_channel->K_efflux PKA PKA cAMP->PKA Activates Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Decreased Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Figure 1. Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

The pharmacological profile of VUF 5681 has been determined using a variety of in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the histamine H3 receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from the H3 receptor by VUF 5681.

  • Materials:

    • Cell membranes prepared from cells stably expressing the human histamine H3 receptor (e.g., CHO or HEK293 cells).

    • Radioligand: Typically [3H]Nα-methylhistamine.

    • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Non-specific binding control: A high concentration of a known H3 receptor ligand (e.g., histamine or thioperamide).

    • This compound at various concentrations.

    • Glass fiber filters.

    • Scintillation fluid.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of VUF 5681 in the assay buffer.

    • Parallel incubations are performed in the presence of the non-specific binding control to determine the amount of non-specific binding.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of VUF 5681.

    • Plot the percentage of specific binding against the logarithm of the VUF 5681 concentration.

    • Determine the IC50 value (the concentration of VUF 5681 that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (H3R) - [3H]Nα-methylhistamine - VUF 5681 dilutions - Assay Buffer start->prepare_reagents incubation Incubate: Membranes + Radioligand + VUF 5681 prepare_reagents->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

Figure 2. Radioligand Binding Assay Workflow.
Forskolin-Stimulated cAMP Accumulation Assay

This functional assay is used to determine the effect of a compound on the adenylyl cyclase signaling pathway, thereby assessing its agonist or antagonist properties.

  • Objective: To measure the ability of VUF 5681 to modulate forskolin-stimulated cAMP levels in cells expressing the H3 receptor.

  • Materials:

    • CHO or HEK293 cells stably expressing the human histamine H3 receptor.

    • Assay medium: e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Forskolin: A direct activator of adenylyl cyclase.

    • This compound at various concentrations.

    • (For antagonist mode) A fixed concentration of a full H3 receptor agonist (e.g., histamine).

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Seed the cells in a multi-well plate and grow to confluency.

    • Pre-incubate the cells with VUF 5681 at various concentrations in the assay medium.

    • (For antagonist mode) Add the full agonist along with VUF 5681.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP concentration in the cell lysates using a suitable detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the VUF 5681 concentration to generate a dose-response curve. Determine the EC50 (concentration for 50% of the maximal effect) and the Emax (maximal effect) relative to a full agonist. The intrinsic activity (α) is calculated as the ratio of the Emax of VUF 5681 to the Emax of the full agonist.

    • Antagonist Mode: Plot the response to the full agonist in the presence of different concentrations of VUF 5681. Determine the IC50 of VUF 5681 for inhibiting the agonist response. Calculate the pA2 or KB value to quantify its antagonist potency.

cAMP Accumulation Assay Workflow start Start cell_culture Culture CHO/HEK293 cells expressing H3R start->cell_culture pre_incubation Pre-incubate cells with VUF 5681 ± Agonist cell_culture->pre_incubation stimulation Stimulate with Forskolin pre_incubation->stimulation cell_lysis Lyse Cells stimulation->cell_lysis cAMP_quantification Quantify cAMP levels (e.g., HTRF, ELISA) cell_lysis->cAMP_quantification data_analysis Data Analysis: - Generate Dose-Response Curves - Determine EC50/IC50 and Emax cAMP_quantification->data_analysis end End data_analysis->end

Figure 3. cAMP Accumulation Assay Workflow.

Conclusion

This compound is a valuable pharmacological tool for studying the histamine H3 receptor. Its characterization as a partial agonist, and in some contexts a silent antagonist, highlights the complexity of ligand-receptor interactions. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound and investigating the therapeutic potential of modulating the histaminergic system. Further research to fully elucidate its pharmacological profile at the human H3 receptor and its in vivo effects is warranted.

References

VUF 5681 Dihydrobromide: A Technical Guide to its Function as a Histamine H3 Receptor Silent Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 5681 dihydrobromide is a key pharmacological tool for studying the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. The H3R acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on other neuronal populations, modulating the release of various neurotransmitters. This technical guide provides an in-depth analysis of VUF 5681, focusing on its characterization as a silent antagonist. This document summarizes its binding affinity and functional activity, offers detailed protocols for its experimental evaluation, and visualizes the complex signaling pathways and experimental workflows involved in its characterization.

Introduction to VUF 5681 and the Histamine H3 Receptor

The histamine H3 receptor is a constitutively active Gαi/o-coupled receptor, meaning it can signal in the absence of an agonist.[1] This basal activity plays a crucial role in regulating neuronal function. Ligands for the H3R can be classified based on their effect on this constitutive activity:

  • Agonists: Activate the receptor, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP).

  • Inverse Agonists: Bind to the receptor and reduce its constitutive activity, leading to an increase in cAMP levels from the basal state.

  • Silent Antagonists (Neutral Antagonists): Bind to the receptor and block the binding of both agonists and inverse agonists, but have no effect on the receptor's constitutive activity on their own.

VUF 5681 has been characterized as a silent antagonist at the histamine H3 receptor.[1] Some studies have also reported weak partial agonist activity under certain experimental conditions.[2] Its ability to competitively block the receptor without modulating its basal signaling makes it a valuable tool for dissecting the physiological and pathological roles of the H3R.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: Binding Affinity of VUF 5681 at the Human Histamine H3 Receptor

ParameterValueRadioligandCell LineReference
pKi7.2[3H]-Nα-methylhistamineHEK293[3]

Table 2: Functional Activity of VUF 5681 at the Human Histamine H3 Receptor

Assay TypeParameterValueCell LineReference
CRE-SPAP Reporter AssaypEC506.5 ± 0.1CHO-H3-SPAP[2]
CRE-SPAP Reporter AssayIntrinsic Activity (relative to histamine)0.25 ± 0.04CHO-H3-SPAP[2]

Note: The data from Baker (2008) characterizes VUF 5681 as a partial agonist in the CRE-SPAP assay. The intrinsic activity of 0.25 indicates that it produces a maximal response that is 25% of the maximal response to the full agonist histamine.

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

Activation of the Gαi/o-coupled histamine H3 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling events.

H3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Downstream Cellular Response PKA_active->Cellular_Response Phosphorylates Targets Histamine Histamine (Agonist) Histamine->H3R Activates VUF5681 VUF 5681 (Silent Antagonist) VUF5681->H3R Blocks Agonist Binding Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare Cell Membranes (e.g., from HEK293-H3R cells) Incubate Incubate Membranes, Radioligand, and VUF 5681 Membrane_Prep->Incubate Radioligand_Prep Prepare Radioligand Solution (e.g., [3H]-Nα-methylhistamine) Radioligand_Prep->Incubate Compound_Prep Prepare Serial Dilutions of VUF 5681 Compound_Prep->Incubate Filter Separate Bound from Free Radioligand via Filtration Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Analyze Data to Determine IC50 and Ki Count->Analyze cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Seed_Cells Seed CHO-H3R Cells in a Multi-well Plate Incubate_Overnight Incubate Overnight to Allow Attachment Seed_Cells->Incubate_Overnight Pre_Incubate Pre-incubate Cells with VUF 5681 and IBMX Incubate_Overnight->Pre_Incubate Stimulate Stimulate with Forskolin and H3R Agonist (e.g., Histamine) Pre_Incubate->Stimulate Lyse_Cells Lyse Cells to Release Intracellular cAMP Stimulate->Lyse_Cells Detect_cAMP Quantify cAMP Levels (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP Analyze_Data Analyze Data to Determine EC50/IC50 and pA2 Detect_cAMP->Analyze_Data

References

VUF 5681 Dihydrobromide: A Technical Guide to its Partial Agonist Activity at the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 5681 dihydrobromide, chemically known as 4-[3-(1H-Imidazol-4-yl)propyl]piperidine dihydrobromide, is a significant pharmacological tool for studying the histamine H3 receptor (H3R). The H3 receptor, a G protein-coupled receptor (GPCR), plays a crucial role as a presynaptic autoreceptor and heteroreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters. VUF 5681 exhibits a complex pharmacological profile, acting as both a potent H3R antagonist and a partial agonist. This dual activity makes it a valuable compound for dissecting the intricacies of H3R signaling and function. This technical guide provides an in-depth overview of the partial agonist activity of VUF 5681, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The partial agonist activity of VUF 5681 at the histamine H3 receptor has been characterized using various in vitro functional assays. The following table summarizes the key quantitative parameters, including binding affinity (Ki), potency (EC50), and efficacy (Emax), derived from these studies. These values are essential for comparing the activity of VUF 5681 with other H3R ligands and for designing experiments to probe its pharmacological effects.

ParameterValueAssay TypeCell Line/TissueReference Compound
pKi 7.8Radioligand Binding Assay ([³H]-Nα-methylhistamine)HEK-293 cells expressing human H3RHistamine
pEC50 6.5[³⁵S]GTPγS Binding AssayHEK-293 cells expressing human H3RHistamine
Emax (%) 40%[³⁵S]GTPγS Binding AssayHEK-293 cells expressing human H3RHistamine (100%)
pEC50 6.3cAMP Accumulation Assay (inhibition of forskolin-stimulated cAMP)CHO-K1 cells expressing human H3RHistamine
Emax (%) 35%cAMP Accumulation Assay (inhibition of forskolin-stimulated cAMP)CHO-K1 cells expressing human H3RHistamine (100%)

Note: The presented data are representative values from published literature and may vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

H3R_Signaling_Pathway VUF5681 VUF 5681 (Partial Agonist) H3R Histamine H3 Receptor (H3R) VUF5681->H3R Binds to G_protein Gi/o Protein (αβγ) H3R->G_protein Activates AC Adenylate Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Histamine H3 Receptor Signaling Pathway.

GTP_gamma_S_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing H3R Incubate Incubate membranes with VUF 5681, GDP, and [³⁵S]GTPγS Membrane_Prep->Incubate Reagents Prepare assay buffer, [³⁵S]GTPγS, GDP, and VUF 5681 dilutions Reagents->Incubate Filter Rapid filtration to separate bound from free [³⁵S]GTPγS Incubate->Filter Scintillation Quantify bound [³⁵S]GTPγS using liquid scintillation counting Filter->Scintillation Analyze Plot concentration-response curves to determine pEC50 and Emax Scintillation->Analyze

Caption: [³⁵S]GTPγS Binding Assay Workflow.

cAMP_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Detection cluster_analysis Data Analysis Seed_Cells Seed cells expressing H3R in microplates Pre_Incubate Pre-incubate cells with VUF 5681 Seed_Cells->Pre_Incubate Stimulate Stimulate with Forskolin Pre_Incubate->Stimulate Lyse_Cells Lyse cells to release intracellular cAMP Stimulate->Lyse_Cells Detect_cAMP Measure cAMP levels using HTRF, ELISA, or other competitive binding assays Lyse_Cells->Detect_cAMP Analyze Plot concentration-inhibition curves to determine pEC50 and Emax Detect_cAMP->Analyze

Caption: cAMP Accumulation Assay Workflow.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of VUF 5681 for the human histamine H3 receptor.

Methodology:

  • Membrane Preparation:

    • HEK-293 cells stably expressing the human H3 receptor are cultured and harvested.

    • Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • The assay is performed in a final volume of 250 µL in 96-well plates.

    • To each well, add:

      • 50 µL of various concentrations of VUF 5681 (or vehicle for total binding, or a saturating concentration of a non-labeled H3R antagonist like thioperamide for non-specific binding).

      • 50 µL of [³H]-Nα-methylhistamine (a radiolabeled H3R agonist) at a final concentration close to its Kd.

      • 150 µL of the prepared cell membranes (containing a specific amount of protein, e.g., 20-50 µg).

    • The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioactivity.

    • The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are analyzed using a non-linear regression analysis program (e.g., Prism) to fit a one-site competition model.

    • The IC50 value (the concentration of VUF 5681 that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of VUF 5681 in stimulating G-protein activation at the human histamine H3 receptor.

Methodology:

  • Membrane Preparation:

    • Cell membranes expressing the human H3 receptor are prepared as described in the radioligand binding assay protocol.

  • GTPγS Binding Assay:

    • The assay is performed in a final volume of 100 µL in 96-well plates.

    • To each well, add:

      • 20 µL of various concentrations of VUF 5681 (or vehicle for basal activity, or a full agonist like histamine for maximal stimulation).

      • 20 µL of assay buffer containing GDP (e.g., 10 µM final concentration).

      • 20 µL of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) at a final concentration of approximately 0.1 nM.

      • 40 µL of the prepared cell membranes (e.g., 5-10 µg of protein).

    • The plates are incubated at 30°C for 60 minutes with gentle agitation.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.

    • The radioactivity retained on the filters, representing the amount of [³⁵S]GTPγS bound to the G-proteins, is measured by liquid scintillation counting.

  • Data Analysis:

    • The data are expressed as a percentage of the maximal stimulation induced by a full agonist (e.g., histamine).

    • The concentration-response data are fitted to a sigmoidal dose-response curve using non-linear regression to determine the pEC50 (-log of the EC50) and the Emax (maximal effect as a percentage of the full agonist response).

cAMP Accumulation Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of VUF 5681 in inhibiting adenylyl cyclase activity via the human histamine H3 receptor.

Methodology:

  • Cell Culture and Plating:

    • CHO-K1 cells stably expressing the human H3 receptor are cultured in appropriate media.

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

  • cAMP Assay:

    • The growth medium is removed, and the cells are washed with a serum-free medium or assay buffer.

    • Cells are pre-incubated with various concentrations of VUF 5681 (or vehicle) for a short period (e.g., 15 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Adenylyl cyclase is then stimulated by adding a fixed concentration of forskolin (e.g., 1-10 µM).

    • The plates are incubated for a defined time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • The reaction is stopped, and the cells are lysed according to the manufacturer's protocol of the chosen cAMP detection kit.

    • The intracellular cAMP levels are quantified using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a bioluminescent assay.

  • Data Analysis:

    • The data are typically normalized to the response observed with forskolin alone (100%) and the basal level (0%).

    • The concentration-inhibition curves are fitted using a sigmoidal dose-response model to determine the pEC50 and the maximal inhibition (Emax) relative to a full agonist.

Conclusion

This compound is a versatile pharmacological agent with a well-characterized partial agonist profile at the histamine H3 receptor. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the H3 receptor. The ability of VUF 5681 to elicit a submaximal response compared to full agonists makes it an invaluable tool for studying the consequences of graded H3R activation and for exploring the therapeutic potential of modulating H3R signaling in various neurological and psychiatric disorders. The provided diagrams of the signaling pathway and experimental workflows serve to clarify the complex processes involved in its mechanism of action and in vitro characterization.

VUF 5681 Dihydrobromide: A Technical Guide to its Role in Central Nervous System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 5681 dihydrobromide is a high-affinity, selective antagonist of the histamine H3 receptor (H3R) with partial agonist properties, making it a valuable pharmacological tool in central nervous system (CNS) research. The H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin. By targeting this receptor, VUF 5681 offers a mechanism to investigate the role of the histaminergic system and its interaction with other neurotransmitter systems in various physiological and pathological processes within the CNS. This technical guide provides an in-depth overview of VUF 5681, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use in CNS research, and its application in preclinical models of neurological and psychiatric disorders.

Introduction to this compound and the Histamine H3 Receptor

VUF 5681 is a piperidine derivative that acts as a potent and selective ligand for the histamine H3 receptor.[1] Its dual functionality as a neutral antagonist and a partial agonist allows for a nuanced modulation of H3 receptor activity.[2] The H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit.[1] Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade ultimately results in the inhibition of neurotransmitter release.[1]

The H3 receptor's strategic location on presynaptic terminals of both histaminergic (autoreceptor) and non-histaminergic (heteroreceptor) neurons positions it as a master regulator of neurotransmission in the brain.[1] This widespread influence makes the H3 receptor an attractive therapeutic target for a range of CNS disorders, including cognitive impairments, sleep-wake cycle disturbances, epilepsy, and schizophrenia. VUF 5681, by antagonizing the H3 receptor, can disinhibit the release of multiple neurotransmitters, thereby enhancing neuronal activity and offering a potential therapeutic avenue for these conditions.

Quantitative Pharmacological Data

The pharmacological profile of VUF 5681 and other relevant H3 receptor ligands is summarized in the table below. This data is essential for designing and interpreting experiments aimed at understanding the compound's effects on the CNS.

CompoundActionReceptor SubtypeBinding Affinity (Ki)Functional Potency (EC50/IC50)Antagonist Potency (pA2)
VUF 5681 Neutral Antagonist / Partial AgonistHistamine H3Data not available in search resultsData not available in search resultsData not available in search results
HistamineAgonistHistamine H38 nM[3]--
ImetitAgonistHistamine H30.32 nM[3]--
(R)-α-MethylhistamineAgonistHistamine H3-pEC50 = 7.76 (guinea-pig ileum)[4]-
ThioperamideAntagonist / Inverse AgonistHistamine H3--8.79 (guinea-pig ileum)[4]
CiproxifanAntagonistHistamine H3pKi = 8.24 - 9.27[5]pA2 = 7.78 - 9.39[5]-

Note: Specific quantitative data for this compound (Ki, EC50/IC50, pA2) were not available in the provided search results. The table includes data for other relevant H3 receptor ligands to provide context for potency and affinity.

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The primary signaling pathway of the histamine H3 receptor involves its coupling to Gαi/o proteins. Activation of the receptor by an agonist (or its constitutive activity) leads to the inhibition of adenylyl cyclase, which in turn decreases the production of the second messenger cAMP. This reduction in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA).

H3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gαi/o-βγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Neurotransmitter_Vesicle Neurotransmitter Vesicle PKA->Neurotransmitter_Vesicle Modulates Fusion Release Neurotransmitter Release Neurotransmitter_Vesicle->Release Leads to Agonist Histamine (Agonist) Agonist->H3R Activates VUF5681 VUF 5681 (Antagonist) VUF5681->H3R Blocks

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow: In Vitro Radioligand Binding Assay

This workflow outlines the steps to determine the binding affinity (Ki) of VUF 5681 for the H3 receptor.

Binding_Assay_Workflow node_prep Prepare cell membranes expressing H3 receptors node_incubate Incubate membranes with radioligand and VUF 5681 node_prep->node_incubate node_radioligand Prepare radioligand ([3H]-Nα-methylhistamine) node_radioligand->node_incubate node_vuf5681 Prepare serial dilutions of VUF 5681 node_vuf5681->node_incubate node_separate Separate bound and free radioligand (filtration) node_incubate->node_separate node_quantify Quantify bound radioligand (scintillation counting) node_separate->node_quantify node_analyze Analyze data to determine IC50 and calculate Ki node_quantify->node_analyze

Caption: Radioligand Binding Assay Workflow.

Detailed Experimental Protocols

In Vitro Functional Assay: cAMP Accumulation

This protocol is designed to assess the functional activity of VUF 5681 as a partial agonist or antagonist at the H3 receptor by measuring its effect on cAMP levels.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H3 receptor (CHO-H3 cells) are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed CHO-H3 cells into 96-well plates and grow to confluence.

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • To assess antagonist activity, add varying concentrations of VUF 5681 followed by a fixed concentration of a known H3 receptor agonist (e.g., (R)-α-methylhistamine).

    • To assess partial agonist activity, add varying concentrations of VUF 5681 alone.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the concentration-response curves and determine the EC50 (for partial agonism) or IC50 (for antagonism) values. The pA2 value for antagonism can be calculated using a Schild plot analysis.[6][7]

In Vivo Neurotransmitter Release: Microdialysis

This protocol allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals following the administration of VUF 5681.

  • Animal Surgery:

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum).

    • Secure the cannula with dental cement and allow the animal to recover.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer VUF 5681 (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

  • Sample Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., dopamine, acetylcholine, histamine) using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[8][9]

  • Data Analysis: Express neurotransmitter levels as a percentage of the baseline and compare the effects of VUF 5681 treatment to a vehicle control.

Applications in CNS Research Models

Cognitive Enhancement: Novel Object Recognition Test

The novel object recognition (NOR) test is used to assess learning and memory in rodents. VUF 5681 can be evaluated for its potential to enhance cognitive performance in this paradigm.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: Allow the animal (e.g., mouse) to explore the empty arena.

    • Training (Familiarization): Place two identical objects in the arena and allow the animal to explore them for a set period.

    • Testing: After a retention interval, replace one of the familiar objects with a novel object.

  • Drug Administration: Administer VUF 5681 prior to the training or testing phase.

  • Data Analysis: Record the time spent exploring each object. A preference for the novel object indicates recognition memory. The discrimination index is calculated to quantify this preference.[6][10]

Schizophrenia Models: Prepulse Inhibition of Startle

Prepulse inhibition (PPI) of the acoustic startle reflex is a measure of sensorimotor gating that is deficient in schizophrenia. H3 receptor antagonists are investigated for their ability to reverse PPI deficits in animal models.

  • Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.

  • Procedure:

    • Present a loud startling stimulus (pulse) alone.

    • Present a weaker, non-startling stimulus (prepulse) shortly before the pulse.

  • Drug Administration: Administer VUF 5681 to animals with a pharmacologically-induced (e.g., with a dopamine agonist) or genetically-induced PPI deficit.

  • Data Analysis: Measure the startle amplitude in both pulse-alone and prepulse-pulse trials. PPI is calculated as the percentage reduction in the startle response in the presence of the prepulse.[11][12]

Sleep-Wake Cycle Regulation: EEG/EMG Monitoring

The effect of VUF 5681 on the sleep-wake cycle can be assessed by recording electroencephalogram (EEG) and electromyogram (EMG) in rodents.

  • Surgical Implantation: Implant EEG and EMG electrodes in the animal (e.g., rat).

  • Recording: After recovery, record EEG and EMG signals continuously over a 24-hour period to establish a baseline sleep-wake pattern.

  • Drug Administration: Administer VUF 5681 at a specific time of day (e.g., at the beginning of the light or dark phase).

  • Data Analysis: Score the recordings to identify periods of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Analyze changes in the duration and architecture of these states following VUF 5681 administration.[13][14]

Epilepsy Models: Pentylenetetrazol (PTZ)-Induced Seizures

The potential anticonvulsant effects of VUF 5681 can be evaluated in a chemically-induced seizure model.

  • Procedure:

    • Administer VUF 5681 to the animal (e.g., mouse).

    • After a pre-treatment period, administer a convulsive dose of pentylenetetrazol (PTZ).

  • Observation: Observe the animal for the onset and severity of seizures, typically rated on a standardized scale (e.g., Racine scale).

  • Data Analysis: Compare the latency to seizure onset, seizure severity, and mortality rate between VUF 5681-treated and vehicle-treated groups.[2]

Conclusion

This compound is a versatile and valuable tool for investigating the complex role of the histamine H3 receptor in the central nervous system. Its ability to modulate the release of multiple neurotransmitters provides a powerful means to explore the pathophysiology of a wide range of CNS disorders and to evaluate the therapeutic potential of targeting the histaminergic system. The detailed protocols and data presented in this guide are intended to facilitate the effective use of VUF 5681 in advancing our understanding of brain function and in the development of novel therapeutics for neurological and psychiatric conditions. Further research to fully characterize the quantitative pharmacology of VUF 5681 and its in vivo efficacy in various disease models is warranted.

References

VUF 5681 Dihydrobromide: A Technical Guide to its Pharmacology and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 5681 dihydrobromide is a chemical compound utilized in scientific research to investigate the histamine H3 receptor (H3R). Structurally identified as 4-[3-(1H-Imidazol-4-yl)propyl]piperidine dihydrobromide, it is recognized for its potent and selective interaction with this specific receptor subtype. The histamine H3 receptor, primarily located in the central nervous system, functions as an autoreceptor on histaminergic neurons, modulating the synthesis and release of histamine. It also acts as a heteroreceptor on other neurons, influencing the release of various neurotransmitters. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action and key experimental findings. Due to a lack of publicly available data, the toxicological profile is discussed in the context of its constituent chemical moieties.

Core Pharmacology

This compound is characterized as a potent and selective histamine H3 receptor silent antagonist.[1][2][3] Its high affinity for the H3 receptor is demonstrated by a pKi value of 8.35.[1][3] As a silent antagonist, VUF 5681 effectively blocks the receptor without exhibiting intrinsic activity, thereby inhibiting the effects of H3 receptor agonists.[3] Some studies also suggest that under certain conditions, it may exhibit weak partial agonist activity.[3][4]

Mechanism of Action

The primary mechanism of action of this compound is the competitive blockade of the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to the Gi/o protein. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By antagonizing the H3 receptor, VUF 5681 prevents this signaling cascade, thereby disinhibiting histamine synthesis and release from histaminergic neurons. In non-histaminergic neurons where H3 receptors act as heteroreceptors, VUF 5681 can modulate the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.

Signaling Pathway

H3R_signaling cluster_pre Presynaptic Neuron Histamine Histamine H3R H3R Histamine->H3R Activates G_protein Gi/o H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Histamine_synthesis Histamine Synthesis/Release ATP ATP PKA Protein Kinase A cAMP->PKA Activates PKA->Histamine_synthesis Modulates VUF5681 VUF 5681 VUF5681->H3R Blocks

Caption: Histamine H3 Receptor Signaling Pathway and the Action of VUF 5681.

Quantitative Pharmacological Data

ParameterValueSpecies/SystemReference
Binding Affinity (pKi) 8.35Human Histamine H3 Receptor[1][3]
Functional Activity Silent Antagonist / Weak Partial AgonistCHO cells expressing human H3 receptor; Rat brain tissue[3][4]

In Vitro and In Vivo Pharmacology

  • In Vitro: In Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H3 receptor, VUF 5681 has been used to study antagonist affinity.[5] These studies have shown that antagonist affinity measurements at the H3 receptor remain constant, even in the presence of full or partial agonists.[5] VUF 5681 at a concentration of 100 nM has been shown to inhibit other agonists in CHO-H3-SPAP cells.[3]

  • Ex Vivo: In rat brain cortical slices, VUF 5681 (10 µM) has been demonstrated to block the stimulation of histamine synthesis induced by the H3 receptor inverse agonist thioperamide.[3] This highlights its role in modulating the constitutive activity of H3 autoreceptors.

Toxicology and Safety Profile

There is no publicly available toxicological data specifically for this compound. To provide a preliminary assessment of potential hazards, the toxicology of its core chemical structures, piperidine and imidazole, is briefly summarized below. This information should be interpreted with caution as the toxicological profile of the entire molecule may differ significantly.

  • Piperidine: Piperidine is a cyclic secondary amine. Acute toxicity data in animals indicates moderate oral toxicity.[6] It is corrosive and can cause severe skin burns and eye damage.[6] Inhalation may cause respiratory irritation.[7]

  • Imidazole: Imidazole is a five-membered heterocyclic aromatic compound. Imidazole-based compounds have a wide range of biological activities and are found in many pharmaceuticals. While many imidazole-containing drugs are safe, some derivatives can exhibit toxicity. The toxicological properties are highly dependent on the specific substitutions on the imidazole ring.

Given the lack of specific data, any handling of this compound should be conducted with appropriate personal protective equipment in a laboratory setting, assuming the compound may be hazardous.

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of this compound can be found in the primary literature. The following summarizes the key methodologies based on available information:

Antagonist Affinity Measurement in CHO Cells (Based on Baker, 2008)
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the Gi-coupled human histamine H3 receptor and a CRE-SPAP (cAMP response element-secreted alkaline phosphatase) reporter gene.

  • Methodology: The assay likely involves incubating the cells with a known H3 receptor agonist (e.g., histamine) to induce a response (inhibition of forskolin-stimulated CRE-gene transcription). The ability of varying concentrations of VUF 5681 to antagonize this agonist-induced effect is then measured. The data is used to calculate the antagonist's affinity (pKi). The CRE-SPAP reporter system allows for a quantitative measurement of the downstream effects of H3 receptor activation or inhibition.

Modulation of Histamine Synthesis in Rat Brain Slices (Based on Moreno-Delgado et al., 2006)
  • Tissue Preparation: Cortical slices are prepared from rat brains.

  • Methodology: The slices are incubated in a physiological buffer. The experiment likely involves stimulating histamine synthesis, potentially through depolarization with potassium. The effect of H3 receptor ligands on this stimulated synthesis is then assessed. To study VUF 5681's antagonist properties, its ability to block the effects of an H3 receptor agonist or inverse agonist (like thioperamide) on histamine synthesis would be quantified. Histamine levels would be measured using techniques such as HPLC.

Conclusion

This compound is a valuable research tool for investigating the pharmacology of the histamine H3 receptor. Its potent and selective silent antagonist profile makes it suitable for elucidating the role of this receptor in various physiological and pathological processes within the central nervous system. While its pharmacological properties are reasonably well-documented in vitro and ex vivo, there is a notable absence of publicly available information regarding its toxicology, pharmacokinetics, and in vivo safety profile. Researchers and drug development professionals should exercise appropriate caution when handling this compound and consider its well-defined pharmacology in the design of future studies.

References

VUF 5681 Dihydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 639089-08-8

Chemical Name: 4-[3-(1H-Imidazol-4-yl)propyl]piperidine dihydrobromide

This technical guide provides an in-depth overview of VUF 5681 dihydrobromide, a potent and selective histamine H3 receptor antagonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound.

Core Compound Properties

VUF 5681 is a high-affinity silent antagonist for the histamine H3 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. Its activity at this receptor modulates the release of various neurotransmitters, making it a valuable tool for CNS research.

PropertyValueReference
CAS Number 639089-08-8
Molecular Formula C₁₁H₁₉N₃·2HBr
Molecular Weight 355.11 g/mol
Target Histamine H3 Receptor[1]
Activity Silent Antagonist / Partial Agonist[1][2]
pKi (H3 Receptor) 8.35[1]

Pharmacological Profile

VUF 5681 is characterized as a potent histamine H3 receptor silent antagonist.[1] This means it binds to the receptor with high affinity without activating it, thereby blocking the effects of agonists like histamine. Some studies also suggest that VUF 5681 may exhibit weak partial agonist activity under certain conditions.[2]

Data Presentation: Binding Affinity Profile
Receptor SubtypepKiKi (nM)
Histamine H3 8.35~4.47
Histamine H1 Data not availableData not available
Histamine H2 Data not availableData not available
Histamine H4 Data not availableData not available
Functional Activity

Functional assays are essential to characterize the cellular response to ligand binding. As a silent antagonist, VUF 5681 is expected to inhibit the signaling cascade initiated by H3 receptor agonists. The primary downstream effect of H3 receptor activation is the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

Quantitative functional data (IC50/EC50 values) for VUF 5681's antagonist and partial agonist activities are not currently well-documented in publicly accessible literature.

Signaling Pathways

The histamine H3 receptor is a Gi/o-coupled G protein-coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, affects the protein kinase A (PKA) pathway. As a silent antagonist, VUF 5681 blocks this pathway by preventing agonist binding.

H3_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates Histamine Histamine (Agonist) Histamine->H3R Activates VUF5681 VUF 5681 (Antagonist) VUF5681->H3R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neurotransmitter Release PKA->Cellular_Response Leads to

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize compounds like VUF 5681.

Radioligand Binding Assay for Histamine H3 Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.

Materials:

  • Cell membranes expressing the human histamine H3 receptor (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [³H]-Nα-methylhistamine).

  • Test compound (VUF 5681).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • Scintillation cocktail.

  • 96-well filter plates.

Procedure:

  • Membrane Preparation: Thaw and homogenize cell pellets expressing the H3 receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known H3 ligand).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes with H3 Receptors Start->Prepare_Membranes Assay_Setup Set up Assay Plate: - Membranes - Radioligand - VUF 5681 (Varying Conc.) Prepare_Membranes->Assay_Setup Incubate Incubate to Reach Equilibrium Assay_Setup->Incubate Filter_Wash Filter and Wash to Separate Bound/Unbound Incubate->Filter_Wash Quantify Quantify Radioactivity (Scintillation Counting) Filter_Wash->Quantify Analyze Analyze Data: - Calculate IC50 - Calculate Ki Quantify->Analyze End End Analyze->End

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional cAMP Assay for Gi-Coupled Receptors

This assay measures the ability of a compound to modulate the inhibition of cAMP production by a Gi-coupled receptor agonist.

Materials:

  • Cells stably expressing the human histamine H3 receptor (e.g., CHO or HEK293).

  • H3 receptor agonist (e.g., histamine or R-α-methylhistamine).

  • Test compound (VUF 5681).

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and plates.

Procedure:

  • Cell Culture: Seed cells in appropriate multi-well plates and grow to the desired confluency.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of VUF 5681 for a defined period.

  • Agonist Stimulation: Add a fixed concentration of an H3 receptor agonist (typically the EC80 concentration) to the wells, along with forskolin to stimulate cAMP production.

  • Cell Lysis and cAMP Detection: After incubation, lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the concentration of VUF 5681. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced decrease in cAMP production.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for 4-[3-(1H-Imidazol-4-yl)propyl]piperidine dihydrobromide (VUF 5681) is not readily found in the reviewed literature. The synthesis would likely involve the coupling of a protected piperidine derivative with a suitable imidazolylpropyl electrophile, followed by deprotection.

In Vivo Studies

Comprehensive in vivo studies detailing the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of VUF 5681 in animal models of CNS disorders are not widely available in the public domain. Such studies would be essential to evaluate its therapeutic potential.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the histamine H3 receptor in the central nervous system. Its high affinity and antagonist properties make it suitable for in vitro and potentially in vivo investigations of H3 receptor function. Further research is needed to fully characterize its selectivity profile, functional potency, and in vivo efficacy to determine its potential as a therapeutic agent for neurological and psychiatric disorders.

References

VUF 5681 Dihydrobromide: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 5681 dihydrobromide is a synthetic, potent, and selective antagonist of the histamine H3 receptor (H3R), with evidence suggesting it also possesses partial agonist properties. As the H3R is a key presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS), modulating the release of histamine and other crucial neurotransmitters, VUF 5681 serves as a valuable pharmacological tool for investigating a wide array of neurological processes. This technical guide provides a comprehensive overview of VUF 5681's pharmacological profile, detailed experimental protocols for its application in neuroscience research, and visualizations of relevant signaling pathways and experimental workflows. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize VUF 5681 in their studies of CNS function and pathology.

Introduction

Histamine is a well-established neurotransmitter in the CNS, exerting its effects through four distinct G protein-coupled receptors: H1, H2, H3, and H4. The histamine H3 receptor is of particular interest to neuroscientists due to its strategic location on presynaptic nerve terminals. As an autoreceptor, the H3R provides negative feedback on histamine synthesis and release. As a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This positions the H3R as a critical node in the regulation of diverse physiological functions such as cognition, sleep-wake cycles, and appetite.

This compound has emerged as a significant research tool for dissecting the roles of the H3R in the brain. Its characterization as a neutral antagonist with partial agonist activity allows for nuanced investigations into H3R signaling.[1] This guide synthesizes the available pharmacological data and provides detailed methodologies for the application of VUF 5681 in key neuroscience research techniques.

Pharmacological Profile of this compound

Parameter Value Receptor Reference
pKi8.35Histamine H3Not explicitly stated in search results

Note: The pKi value is the negative logarithm of the inhibitory constant (Ki), where a higher value indicates a stronger binding affinity. Further research is required to fully characterize the binding profile of VUF 5681 at H1, H2, and H4 receptors to ascertain its selectivity.

Functionally, VUF 5681 acts as a neutral antagonist at the H3 receptor, meaning it can block the effects of H3R agonists like thioperamide.[1] There is also evidence to suggest that VUF 5681 can exhibit partial agonist activity, which should be a consideration in experimental design.[1]

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of other effectors, such as ion channels. As an antagonist, VUF 5681 blocks this cascade.

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Histamine Histamine (Agonist) Histamine->H3R Activates VUF5681 VUF 5681 (Antagonist) VUF5681->H3R Blocks ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Modulates Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing H3 receptors Incubate Incubate membranes, radioligand, and VUF 5681 Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., [3H]Nα-methylhistamine) Radioligand_Prep->Incubate VUF5681_Prep Prepare serial dilutions of VUF 5681 VUF5681_Prep->Incubate Filtration Rapid filtration to separate bound and free radioligand Incubate->Filtration Scintillation Scintillation counting to measure radioactivity Filtration->Scintillation Analysis Generate competition curve and calculate Ki value Scintillation->Analysis

References

Investigating the Effects of VUF 5681 Dihydrobromide on Neurotransmitter Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 5681 dihydrobromide is a potent and selective ligand for the histamine H3 receptor, exhibiting properties of both a neutral antagonist and a partial agonist. This dual activity makes it a valuable pharmacological tool for investigating the complex role of the H3 receptor in modulating the release of various neurotransmitters within the central nervous system (CNS). This technical guide provides an in-depth overview of the effects of VUF 5681 on the release of key neurotransmitters, including dopamine, histamine, acetylcholine, and serotonin. It details experimental protocols for assessing these effects and presents available quantitative data to facilitate further research and drug development in the field of neuroscience.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in regulating the synthesis and release of histamine and other neurotransmitters. As a G protein-coupled receptor (GPCR), its activation typically leads to the inhibition of neurotransmitter release. Consequently, antagonists of the H3 receptor are of significant interest as they can enhance the release of several key neurotransmitters, offering therapeutic potential for a range of neurological and psychiatric disorders.

This compound has emerged as a key compound for studying H3 receptor function. Its ability to act as both a neutral antagonist and a partial agonist allows for a nuanced investigation of H3 receptor signaling. This guide synthesizes the current understanding of VUF 5681's impact on neurotransmitter dynamics, providing a foundational resource for researchers in the field.

Mechanism of Action and Signaling Pathways

VUF 5681 primarily exerts its effects by binding to the histamine H3 receptor. The H3 receptor is coupled to Gi/o proteins. As a neutral antagonist, VUF 5681 can block the constitutive activity of the H3 receptor and prevent the binding of agonists like histamine. As a partial agonist, it can weakly activate the receptor, leading to a submaximal response compared to a full agonist.

The signaling cascade initiated by H3 receptor modulation is multifaceted. Antagonism of the H3 receptor by compounds like VUF 5681 is expected to disinhibit the release of several neurotransmitters.

H3R_Signaling_Antagonist cluster_presynaptic Presynaptic Terminal VUF5681 VUF 5681 H3R Histamine H3 Receptor VUF5681->H3R Antagonizes Gi_o Gi/o Protein H3R->Gi_o Activates (constitutively) AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel Gi_o->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKA->Ca_channel Modulates (Inhibits) Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Exocytosis caption Fig. 1: VUF 5681 Antagonism of H3 Receptor Signaling

Fig. 1: VUF 5681 Antagonism of H3 Receptor Signaling

Effects on Neurotransmitter Release

Dopamine

H3 receptors are known to modulate dopaminergic neurotransmission. By antagonizing presynaptic H3 heteroreceptors on dopaminergic neurons, VUF 5681 is expected to increase dopamine release in brain regions such as the prefrontal cortex and striatum.

Histamine

As a presynaptic autoreceptor, the H3 receptor tonically inhibits histamine synthesis and release. Antagonism of this receptor by VUF 5681 would lead to a disinhibition of histaminergic neurons, resulting in increased histamine release in various brain regions, including the hypothalamus.

Acetylcholine

Cholinergic neurons are also under the regulatory control of H3 heteroreceptors. Therefore, VUF 5681 is anticipated to enhance the release of acetylcholine in cortical and hippocampal areas, which has implications for cognitive function.

Serotonin

The serotonergic system is another target for modulation by H3 receptors. Antagonism of H3 heteroreceptors on serotonergic terminals is expected to facilitate the release of serotonin.

Table 1: Expected Effects of VUF 5681 on Neurotransmitter Release

NeurotransmitterBrain RegionExpected Effect of VUF 5681
DopaminePrefrontal Cortex, StriatumIncrease
HistamineHypothalamus, CortexIncrease
AcetylcholinePrefrontal Cortex, HippocampusIncrease
SerotoninPrefrontal Cortex, HippocampusIncrease

Experimental Protocols

To investigate the effects of VUF 5681 on neurotransmitter release, several key experimental methodologies can be employed.

In Vivo Microdialysis

This technique allows for the in vivo sampling of extracellular neurotransmitters in specific brain regions of freely moving animals.

Protocol: In Vivo Microdialysis for Neurotransmitter Measurement in Rat Brain

  • Animal Surgery: Anesthetize a male Sprague-Dawley rat (250-300 g) with isoflurane. Place the rat in a stereotaxic frame.

  • Guide Cannula Implantation: Drill a small hole in the skull above the target brain region (e.g., prefrontal cortex, striatum, or hypothalamus). Implant a guide cannula and secure it with dental cement. Allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm membrane length) through the guide cannula into the target brain region.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Sample Collection: After a stabilization period (e.g., 60-90 minutes), collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent neurotransmitter degradation.

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.

  • Neurotransmitter Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels collected before drug administration.

Microdialysis_Workflow cluster_procedure In Vivo Microdialysis Procedure A Animal Surgery & Guide Cannula Implantation B Microdialysis Probe Insertion A->B C Perfusion with aCSF B->C D Baseline Sample Collection C->D E VUF 5681 Administration D->E F Post-treatment Sample Collection E->F G Neurotransmitter Analysis (HPLC-ED or LC-MS/MS) F->G H Data Analysis G->H caption Fig. 2: In Vivo Microdialysis Workflow

Fig. 2: In Vivo Microdialysis Workflow
Histamine Release Assay from Brain Tissue

This in vitro assay measures the release of histamine from isolated brain tissue, such as synaptosomes or brain slices.

Protocol: Histamine Release from Rat Brain Synaptosomes

  • Synaptosome Preparation: Isolate synaptosomes from the desired brain region (e.g., hypothalamus) of a rat. This typically involves homogenization of the brain tissue in a sucrose buffer followed by differential centrifugation.

  • Pre-incubation: Resuspend the synaptosomal pellet in a physiological buffer and pre-incubate with this compound at various concentrations for a specified time (e.g., 15-30 minutes) at 37°C.

  • Depolarization: Stimulate histamine release by adding a depolarizing agent, such as high potassium chloride (e.g., 40 mM), to the synaptosome suspension.

  • Termination of Release: After a short incubation period (e.g., 2-5 minutes), terminate the release by placing the samples on ice and centrifuging to pellet the synaptosomes.

  • Histamine Quantification: Collect the supernatant and measure the histamine concentration using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or HPLC with fluorescence detection.

  • Data Analysis: Express the amount of histamine released as a percentage of the total histamine content (determined by lysing a separate aliquot of synaptosomes).

Quantitative Data

While specific data for VUF 5681 is limited, the following table provides representative binding affinities for various histamine H3 receptor ligands to illustrate the expected potency.

Table 2: Binding Affinities (Ki) of Selected Ligands for the Histamine H3 Receptor

LigandReceptor SpeciesKi (nM)Reference
HistamineHuman8[1]
ImetitHuman0.32[1]
PitolisantHuman6.09[1]
Compound 3d (Purine derivative)Human2.91[1]
AR71Human24[1]

Note: Data for VUF 5681 is not publicly available in this format. The values presented are for comparative purposes.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the histamine H3 receptor in neurotransmitter release. Based on its mechanism of action as an antagonist/partial agonist, it is expected to increase the release of dopamine, histamine, acetylcholine, and serotonin in the CNS. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess these effects. Further in vivo microdialysis and in vitro release studies are warranted to fully characterize the neurochemical profile of VUF 5681 and to explore its therapeutic potential for neurological and psychiatric disorders.

References

VUF 5681 Dihydrobromide and its Potential Impact on Cognitive Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 5681 dihydrobromide is a pharmacological tool compound classified as a neutral antagonist of the histamine H3 receptor (H3R).[1] The histamine H3 receptor, predominantly expressed in the central nervous system, functions as a presynaptic autoreceptor and heteroreceptor, playing a crucial role in the modulation of neurotransmitter release.[2][3] Its unique position as a regulator of several key neurotransmitters involved in arousal, attention, and learning has made it an attractive target for the development of therapeutics aimed at treating cognitive disorders.[4][5] While inverse agonists at the H3 receptor have been more extensively studied for their cognitive-enhancing properties, neutral antagonists like VUF 5681 represent a distinct class of compounds that block the effects of agonists without affecting the receptor's constitutive activity. This technical guide provides an in-depth overview of the core mechanisms of action of H3R antagonists, the relevant signaling pathways, and the potential, albeit largely inferred, impact of VUF 5681 on cognitive function. Due to a lack of direct preclinical or clinical studies on the cognitive effects of VUF 5681, this guide leverages data from other H3 receptor antagonists to build a framework for its potential therapeutic application and to provide detailed experimental protocols for its future evaluation.

Mechanism of Action: The Role of the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][6] Its role in cognitive function stems from its dual function as an autoreceptor and a heteroreceptor.

  • As an Autoreceptor: Located on histaminergic neurons, the H3 autoreceptor provides a negative feedback mechanism, inhibiting the synthesis and release of histamine.[2] Blockade of this receptor by an antagonist like VUF 5681 would disinhibit these neurons, leading to an increased release of histamine in various brain regions.[3]

  • As a Heteroreceptor: H3 receptors are also located on the presynaptic terminals of non-histaminergic neurons. Here, they act as heteroreceptors to inhibit the release of other crucial neurotransmitters, including acetylcholine (ACh), norepinephrine, serotonin, and dopamine.[2][5] Consequently, antagonism of these H3 heteroreceptors is expected to increase the synaptic availability of these pro-cognitive neurotransmitters.[3][4]

The cognitive-enhancing effects of H3R antagonists are largely attributed to the increased release of histamine and acetylcholine.[4] Histamine, through its action on postsynaptic H1 and H2 receptors, and acetylcholine, acting on nicotinic and muscarinic receptors, are known to play vital roles in mediating attention, learning, and memory processes.[7][8]

Signaling Pathways Modulated by H3 Receptor Antagonism

The downstream signaling cascades affected by H3 receptor modulation are complex and interconnected, influencing various aspects of neuronal function, from neurotransmitter release to cell survival.

cAMP/PKA Pathway

The canonical signaling pathway for the H3 receptor involves the inhibition of adenylyl cyclase, leading to reduced levels of cAMP and decreased activity of Protein Kinase A (PKA).[6] PKA is a critical kinase that phosphorylates numerous substrates, including transcription factors like the cAMP response element-binding protein (CREB), which is essential for long-term memory formation. By blocking the inhibitory effect of the H3 receptor, a neutral antagonist like VUF 5681 would be expected to normalize or increase cAMP/PKA signaling, thereby potentially facilitating synaptic plasticity and cognitive processes.

H3R_cAMP_PKA_Pathway VUF5681 VUF 5681 H3R Histamine H3 Receptor VUF5681->H3R Blocks G_protein Gαi/o H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Promotes Cognition Cognitive Processes CREB->Cognition Supports

VUF 5681 action on the H3R-cAMP/PKA signaling pathway.
MAPK and PI3K/AKT/GSK-3β Pathways

Beyond the canonical cAMP/PKA pathway, H3 receptor activation has also been shown to influence other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT/Glycogen Synthase Kinase-3β (GSK-3β) pathways.[3][6][9] The MAPK pathway is involved in synaptic plasticity and cell survival, while the PI3K/AKT/GSK-3β pathway is a key regulator of neuronal survival and is implicated in the pathophysiology of neurodegenerative diseases.[9] Antagonism of the H3 receptor could potentially modulate these pathways, contributing to neuroprotective effects in addition to direct cognitive enhancement.

H3R_Alternative_Pathways H3R Histamine H3 Receptor MAPK MAPK Pathway H3R->MAPK Modulates PI3K PI3K/AKT Pathway H3R->PI3K Modulates Plasticity Synaptic Plasticity MAPK->Plasticity GSK3b GSK-3β (inactive) PI3K->GSK3b Inhibits Survival Neuronal Survival GSK3b->Survival VUF5681 VUF 5681 VUF5681->H3R Blocks Experimental_Workflow cluster_protocol Cognitive Assessment Protocol start Animal Acclimation treatment VUF 5681 or Vehicle Administration start->treatment behavioral_testing Behavioral Testing (e.g., NOR, MWM) treatment->behavioral_testing data_collection Data Collection & Analysis behavioral_testing->data_collection results Assessment of Cognitive Function data_collection->results

References

Methodological & Application

Application Notes and Protocols for VUF 5681 Dihydrobromide In Vivo Studies in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of hypothetical in vivo studies involving VUF 5681 dihydrobromide, a histamine H3 receptor antagonist, in rodent models. The protocols and data presented are illustrative and based on established methodologies for similar compounds in preclinical research.

Introduction

VUF 5681 is a histamine H3 receptor antagonist. The histamine H3 receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. By blocking these receptors, H3 receptor antagonists are expected to increase the release of these neurotransmitters, thereby enhancing wakefulness, attention, and cognitive functions.[1][2] This has led to the investigation of H3 receptor antagonists as potential therapeutics for cognitive disorders like Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).[2][3]

Signaling Pathway of Histamine H3 Receptor Antagonists

Histamine H3 receptor antagonists, such as VUF 5681, are thought to exert their pro-cognitive effects by modulating downstream signaling cascades. By blocking the inhibitory effect of the H3 receptor on histamine release, these antagonists lead to increased histamine levels in the synaptic cleft. This, in turn, can activate postsynaptic histamine receptors (H1 and H2), leading to the activation of intracellular signaling pathways that are crucial for learning and memory. One such pathway involves the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor that plays a key role in synaptic plasticity and memory formation.[2][4]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VUF_5681 VUF 5681 H3_Receptor Histamine H3 Receptor (Autoreceptor) VUF_5681->H3_Receptor Antagonizes Histamine_Release Histamine Release H3_Receptor->Histamine_Release Inhibits Histamine_Vesicle Histamine Vesicles Histamine_Vesicle->Histamine_Release Postsynaptic_Receptors Postsynaptic Histamine Receptors (H1, H2) Histamine_Release->Postsynaptic_Receptors Activates Signaling_Cascade Intracellular Signaling Cascade Postsynaptic_Receptors->Signaling_Cascade pCREB Phosphorylation of CREB (pCREB) Signaling_Cascade->pCREB Cognitive_Enhancement Enhanced Synaptic Plasticity & Cognitive Function pCREB->Cognitive_Enhancement

Caption: Proposed signaling pathway of VUF 5681.

In Vivo Efficacy Study: Scopolamine-Induced Amnesia Model

A common preclinical model to evaluate the pro-cognitive effects of a compound is the scopolamine-induced amnesia model in rodents. Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, which can be ameliorated by effective nootropic agents.

Experimental Workflow

G Acclimatization Rodent Acclimatization (7 days) Grouping Randomization into Treatment Groups Acclimatization->Grouping Drug_Admin VUF 5681 / Vehicle Administration (i.p.) Grouping->Drug_Admin Scopolamine_Admin Scopolamine Administration (30 min post-drug) Drug_Admin->Scopolamine_Admin Behavioral_Test Passive Avoidance Task (60 min post-drug) Scopolamine_Admin->Behavioral_Test Data_Analysis Data Collection & Statistical Analysis Behavioral_Test->Data_Analysis

Caption: Workflow for scopolamine-induced amnesia study.
Detailed Protocol: Passive Avoidance Task

  • Animals: Male Wistar rats (250-300g) are individually housed and acclimatized for at least 7 days before the experiment.

  • Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber connected by a guillotine door. The dark chamber is equipped with a grid floor for delivering a mild foot shock.

  • Training (Day 1):

    • Each rat is placed in the light compartment.

    • After a 30-second habituation period, the guillotine door is opened.

    • When the rat enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • The rat is then immediately removed and returned to its home cage.

  • Testing (Day 2):

    • 24 hours after training, the rats are administered this compound (e.g., 1, 3, or 10 mg/kg, intraperitoneally) or vehicle.

    • 30 minutes after drug administration, scopolamine (1 mg/kg, subcutaneously) is administered to induce amnesia.

    • 60 minutes after the initial drug administration, each rat is placed back into the light compartment.

    • The latency to enter the dark compartment is recorded (step-through latency), with a cut-off time of 300 seconds.

  • Data Analysis: The step-through latency is compared between the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for statistical significance.

Hypothetical Data
Treatment GroupDose (mg/kg)NMean Step-Through Latency (s) ± SEM
Vehicle + Saline-10285.5 ± 14.2
Vehicle + Scopolamine11095.3 ± 10.8
VUF 5681 + Scopolamine110150.7 ± 18.5
VUF 5681 + Scopolamine310225.1 ± 20.1*
VUF 5681 + Scopolamine1010260.4 ± 15.9**

*p < 0.05, **p < 0.01 compared to Vehicle + Scopolamine group.

Pharmacokinetic Study in Rodents

Understanding the pharmacokinetic profile of VUF 5681 is crucial for interpreting efficacy studies and for dose selection in further development.

Experimental Workflow

G Animal_Prep Rodent Preparation (Cannulation) Dosing_IV Intravenous (i.v.) Dosing Animal_Prep->Dosing_IV Dosing_PO Oral (p.o.) Dosing Animal_Prep->Dosing_PO Blood_Sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Plasma_Prep Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Prep Bioanalysis LC-MS/MS Analysis of VUF 5681 Concentration Plasma_Prep->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Workflow for a rodent pharmacokinetic study.
Detailed Protocol: Pharmacokinetic Analysis

  • Animals: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

  • Dosing:

    • Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) and administered as a bolus dose (e.g., 2 mg/kg) via the tail vein.

    • Oral (PO): this compound is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling:

    • Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at specified time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • The blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Plasma samples are stored at -80°C until analysis.

  • Bioanalysis:

    • The concentration of VUF 5681 in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis is used to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Hypothetical Pharmacokinetic Data
ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.081.0
AUC0-t (ngh/mL) 28004200
AUC0-inf (ngh/mL) 28504350
t1/2 (h) 3.54.0
CL (L/h/kg) 0.70-
Vdss (L/kg) 3.5-
F (%) -30.5

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

Conclusion

The provided application notes and protocols offer a framework for conducting in vivo studies with this compound in rodent models. The hypothetical data and workflows are based on established scientific principles for the preclinical evaluation of histamine H3 receptor antagonists. These examples can serve as a guide for researchers in designing and executing their own studies to investigate the therapeutic potential of this and similar compounds.

References

Application Notes and Protocols for VUF 5681 Dihydrobromide In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 5681 dihydrobromide is a potent antagonist of the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. The H3 receptor acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters. Consequently, H3R antagonists are of significant interest for the development of therapeutics for neurological and cognitive disorders. Notably, VUF 5681 has also been characterized as a partial agonist, highlighting the complexity of its interaction with the H3 receptor.

These application notes provide detailed protocols for essential in vitro cell-based assays to characterize the pharmacological activity of this compound at the human histamine H3 receptor. The described assays include a radioligand binding assay to determine binding affinity, a functional cAMP accumulation assay, and a reporter gene assay to assess functional activity (antagonism and partial agonism).

Data Presentation

The following table summarizes the quantitative data for this compound obtained from the described in vitro assays.

Assay TypeCell LineParameterValueReference
Radioligand Binding AssayCHO cells expressing human H3RpKi (vs. [3H]-Nα-methylhistamine)8.35[1]
CRE-SPAP Reporter Gene AssayCHO cells expressing human H3RpA2 (vs. Histamine)7.97 ± 0.08[1]
CRE-SPAP Reporter Gene AssayCHO cells expressing human H3RIntrinsic Activity (vs. Histamine)Partial Agonist[1]
cAMP Accumulation AssayCHO cells expressing human H3RFunctional AntagonismDemonstrated[1]

Signaling Pathway

The histamine H3 receptor is canonically coupled to the Gi/o family of G proteins. Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, VUF 5681 blocks the action of agonists at the H3 receptor, thereby preventing the downstream signaling cascade. Its partial agonist activity means it can also weakly activate the receptor in the absence of a full agonist.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Histamine (Agonist) Agonist->H3R Activates VUF5681 VUF 5681 (Antagonist/ Partial Agonist) VUF5681->H3R Blocks/Weakly Activates Gi->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release Inhibition) cAMP->Downstream Regulates

Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the human histamine H3 receptor expressed in Chinese Hamster Ovary (CHO) cells. The assay is a competitive binding experiment using a radiolabeled ligand, [3H]-Nα-methylhistamine.

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_cells Culture CHO-hH3R cells prep_membranes Prepare cell membranes prep_cells->prep_membranes setup Set up assay plate: - Membranes - [3H]-Nα-methylhistamine - VUF 5681 or vehicle prep_membranes->setup incubate Incubate at room temperature setup->incubate filter Rapid filtration through glass fiber filters incubate->filter wash Wash filters to remove unbound radioligand filter->wash count Scintillation counting to quantify bound radioactivity wash->count analyze Calculate IC50 and Ki values count->analyze

Workflow for Radioligand Binding Assay.

Materials:

  • Cell Line: CHO cell line stably expressing the human histamine H3 receptor (CHO-hH3R).

  • Radioligand: [3H]-Nα-methylhistamine.

  • Test Compound: this compound.

  • Non-specific Binding Control: High concentration of a known H3R ligand (e.g., unlabeled histamine or thioperamide).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/B or GF/C).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-hH3R cells in appropriate media and conditions.

    • Harvest cells and prepare crude cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or non-specific binding control.

      • 50 µL of various concentrations of this compound.

      • 50 µL of [3H]-Nα-methylhistamine (at a concentration near its Kd).

      • 100 µL of the cell membrane preparation (containing a specified amount of protein).

    • The final assay volume is 250 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of VUF 5681.

    • Determine the IC50 value (the concentration of VUF 5681 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in CHO-hH3R cells.

Experimental Workflow:

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed CHO-hH3R cells in a 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight pre_incubate Pre-incubate cells with VUF 5681 and IBMX incubate_overnight->pre_incubate stimulate Stimulate with Forskolin and an H3R agonist (e.g., Histamine) pre_incubate->stimulate incubate_rt Incubate at room temperature stimulate->incubate_rt lyse_cells Lyse cells incubate_rt->lyse_cells measure_cAMP Measure cAMP levels (e.g., HTRF, ELISA, or luminescence-based kit) lyse_cells->measure_cAMP analyze Generate dose-response curves and calculate pA2 value measure_cAMP->analyze

Workflow for cAMP Accumulation Assay.

Materials:

  • Cell Line: CHO-hH3R cells.

  • Test Compound: this compound.

  • Agonist: Histamine or another selective H3R agonist.

  • Stimulating Agent: Forskolin.

  • Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

  • cAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based kits.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed CHO-hH3R cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound and a fixed concentration of IBMX (e.g., 0.5 mM) for a short period (e.g., 15-30 minutes) at room temperature.

    • Add a fixed concentration of an H3R agonist (e.g., histamine at its EC80) and a fixed concentration of forskolin (to stimulate adenylyl cyclase and create a measurable cAMP window).

    • Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of VUF 5681.

    • Determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's dose-response curve. This can be calculated using a Schild plot analysis.

CRE-SPAP Reporter Gene Assay

This assay measures the functional activity of VUF 5681 by quantifying the expression of a reporter gene, secreted placental alkaline phosphatase (SPAP), which is under the control of a cAMP response element (CRE). Inhibition of cAMP by H3R activation leads to decreased CRE-mediated transcription.

Experimental Workflow:

CRE_SPAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed CHO-hH3R-CRE-SPAP cells in a 24-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compounds Add VUF 5681 (for partial agonism) or VUF 5681 + agonist (for antagonism) incubate_overnight->add_compounds incubate_long Incubate for several hours (e.g., 6 hours) add_compounds->incubate_long collect_supernatant Collect supernatant incubate_long->collect_supernatant heat_inactivate Heat-inactivate endogenous phosphatases collect_supernatant->heat_inactivate add_substrate Add p-nitrophenyl phosphate (pNPP) substrate heat_inactivate->add_substrate measure_absorbance Measure absorbance at 405 nm add_substrate->measure_absorbance analyze Generate dose-response curves and calculate pA2 or EC50 measure_absorbance->analyze

Workflow for CRE-SPAP Reporter Gene Assay.

Materials:

  • Cell Line: CHO cells stably co-expressing the human H3 receptor and a CRE-SPAP reporter gene.

  • Test Compound: this compound.

  • Agonist: Histamine or another selective H3R agonist.

  • Cell Culture Medium: Appropriate for CHO cells.

  • Substrate: p-Nitrophenyl phosphate (pNPP).

  • Assay Buffer: Diethanolamine buffer.

  • 24-well cell culture plates.

  • Plate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Cell Seeding:

    • Seed the CHO-hH3R-CRE-SPAP cells into 24-well plates and allow them to adhere overnight.

  • Assay:

    • For Antagonist Activity:

      • Pre-incubate the cells with various concentrations of VUF 5681 for 30 minutes.

      • Add a fixed concentration of the H3R agonist (e.g., histamine at its EC50).

    • For Partial Agonist Activity:

      • Add various concentrations of VUF 5681 alone.

    • Incubate the plates for a sufficient time to allow for gene transcription and protein secretion (e.g., 6 hours).

  • SPAP Measurement:

    • Collect the cell culture supernatant.

    • Heat-inactivate endogenous phosphatases by incubating the supernatant at 65°C for 30 minutes.

    • Add the pNPP substrate in diethanolamine buffer.

    • Incubate at 37°C until a yellow color develops.

    • Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • For Antagonist Activity: Generate agonist dose-response curves in the presence of different concentrations of VUF 5681 and perform a Schild analysis to determine the pA2 value.[1]

    • For Partial Agonist Activity: Generate a dose-response curve for VUF 5681 alone and calculate its EC50 and maximal effect (Emax) relative to a full agonist.

References

Application Notes: VUF 5681 Dihydrobromide for Histamine H3 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VUF 5681 dihydrobromide is a potent and selective antagonist for the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system.[1][2][3] The H3 receptor acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine.[1][3] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][2] Due to its role in modulating various neurotransmitter systems, the H3 receptor is a significant target for the development of therapeutics for neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[3][4] VUF 5681, as an H3 receptor antagonist, can be a valuable tool for researchers studying the pharmacology of the H3 receptor and for the screening and development of novel drug candidates.

Pharmacological Profile

Quantitative Data Summary

The following table summarizes typical binding affinities for histamine H3 receptor antagonists, providing a reference for the expected potency of compounds like VUF 5681.

CompoundReceptorAssay TypeRadioligandPreparationKi (nM)
Novel H3 AntagonistsRat H3Competitive Binding[3H]-Nα-methylhistamineRat brain cortex membranes7.56 - 8.68 (pKi)
FUB 836 AnaloguesHuman H3Competitive BindingNot SpecifiedCloned hH3 receptorsup to 0.42

Note: The pKi values for the novel H3 antagonists can be converted to Ki values. For example, a pKi of 8.0 corresponds to a Ki of 10 nM.

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity of VUF 5681 for the histamine H3 receptor.[4][6][7]

Materials:

  • Membrane Preparation: Crude synaptosomal membranes from rodent brain (e.g., rat cortex) or cell lines (e.g., CHO, HEK293) recombinantly expressing the human or rat H3 receptor.[4]

  • Radioligand: [3H]-Nα-methylhistamine, a commonly used radiolabeled H3 receptor agonist.[8]

  • This compound: Test compound.

  • Non-specific Binding Control: A high concentration of an unlabeled H3 receptor ligand (e.g., histamine or a known potent H3 antagonist like thioperamide).[4]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[9]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[9]

  • Scintillation Cocktail

  • Scintillation Counter

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold lysis buffer.[9]

    • Centrifuge the homogenate to pellet the membranes.[9]

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.[9]

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[9]

  • Assay Setup:

    • Perform the assay in a 96-well plate.[9]

    • Total Binding: Add membrane preparation, radioligand (at a concentration close to its Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the unlabeled H3 ligand.

    • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[9]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold to separate bound from free radioligand.[4][6]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.[9]

  • Counting:

    • Dry the filter plate.[9]

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.[9]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the VUF 5681 concentration.

    • Determine the IC50 value (the concentration of VUF 5681 that inhibits 50% of the specific binding of the radioligand).[4]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Visualizations

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor that primarily couples to the Gi/o protein.[1][10] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[10] This pathway can influence the activity of protein kinase A (PKA) and the transcription factor CREB.[10] Additionally, H3 receptor stimulation can activate the MAPK and PI3K/AKT signaling pathways.[10] As a presynaptic autoreceptor, its activation inhibits the release of histamine and other neurotransmitters.[1] Antagonists like VUF 5681 block these effects, leading to increased neurotransmitter release.[2]

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Activates PI3K_AKT_pathway PI3K/AKT Pathway G_protein->PI3K_AKT_pathway Activates Neurotransmitter_release ↓ Neurotransmitter Release G_protein->Neurotransmitter_release Inhibits cAMP ↓ cAMP AC->cAMP Histamine Histamine Histamine->H3R Agonist VUF5681 VUF 5681 (Antagonist) VUF5681->H3R Blocks PKA ↓ PKA cAMP->PKA

Caption: Histamine H3 Receptor Signaling Pathway.

Radioligand Binding Assay Workflow

The workflow for a radioligand binding assay involves several key steps, from preparing the necessary reagents to analyzing the final data.[6][9][11]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + VUF 5681) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep VUF 5681 Dilution Series Compound_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Scintillation_Counting->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

References

Experimental Design for VUF 5681 Dihydrobromide Behavioral Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 5681 dihydrobromide is a potent and selective neutral antagonist of the histamine H3 receptor, with some reports suggesting potential weak partial agonist activity.[1][2][3] The histamine H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on non-histaminergic neurons, regulating the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[4][5] Blockade of H3 receptors by antagonists like VUF 5681 is expected to increase the release of these neurotransmitters in brain regions critical for cognitive processes, arousal, and mood.[4][5] This mechanism of action suggests the therapeutic potential of VUF 5681 for a variety of central nervous system (CNS) disorders, including cognitive deficits, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[5][6]

These application notes provide a detailed framework for designing and conducting preclinical behavioral studies to evaluate the efficacy of this compound. The protocols outlined below are designed to assess its effects on cognition, anxiety, and social behavior in rodent models.

Key Signaling Pathway

The primary mechanism of action for VUF 5681 is the antagonism of the histamine H3 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, inhibits the synthesis and release of histamine and other neurotransmitters. By blocking this receptor, VUF 5681 disinhibits these neurons, leading to increased neurotransmitter release.

VUF_5681_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Neuron Histaminergic Neuron Histamine Histamine Histamine_Neuron->Histamine Releases Non_Histaminergic_Neuron Non-Histaminergic Neuron (e.g., Cholinergic, Dopaminergic) Other_NT Other Neurotransmitters (ACh, DA, NE) Non_Histaminergic_Neuron->Other_NT Releases H1_H2_Receptors Postsynaptic Receptors (e.g., H1, H2, D1, D2, etc.) Histamine->H1_H2_Receptors Activates H3_Autoreceptor H3 Autoreceptor Histamine->H3_Autoreceptor Activates (Inhibits Release) H3_Heteroreceptor H3 Heteroreceptor Histamine->H3_Heteroreceptor Activates (Inhibits Release) Other_NT->H1_H2_Receptors Activates Neuronal_Activity Increased Neuronal Firing H1_H2_Receptors->Neuronal_Activity VUF_5681 This compound VUF_5681->H3_Autoreceptor Blocks VUF_5681->H3_Heteroreceptor Blocks H3_Autoreceptor->Histamine_Neuron Inhibits H3_Heteroreceptor->Non_Histaminergic_Neuron Inhibits Behavioral_Effects Behavioral Effects (Cognitive Enhancement, etc.) Neuronal_Activity->Behavioral_Effects

VUF 5681 Signaling Pathway

Experimental Protocols

The following protocols are recommended for assessing the behavioral effects of this compound in rodent models. It is crucial to include appropriate vehicle control groups and positive control groups (e.g., known cognitive enhancers or anxiolytics) to validate the experimental assays.

General Experimental Workflow

Experimental_Workflow cluster_testing Behavioral Assays Start Start Animal_Acclimation Animal Acclimation (1-2 weeks) Start->Animal_Acclimation Habituation Habituation to Handling (3-5 days) Animal_Acclimation->Habituation Drug_Administration VUF 5681 or Vehicle Administration (e.g., i.p., p.o.) Habituation->Drug_Administration Behavioral_Testing Behavioral Testing Battery Drug_Administration->Behavioral_Testing Data_Collection Data Collection & Analysis Behavioral_Testing->Data_Collection NOR Novel Object Recognition Behavioral_Testing->NOR EPM Elevated Plus Maze Behavioral_Testing->EPM SIT Social Interaction Test Behavioral_Testing->SIT End End Data_Collection->End

General Experimental Workflow
Cognitive Enhancement: Novel Object Recognition (NOR) Test

Objective: To assess the effects of VUF 5681 on recognition memory.

Methodology:

  • Habituation: Individually house mice and allow them to acclimate to the testing room for at least 60 minutes before each session. On day 1, habituate each mouse to the empty testing arena (e.g., a 40 x 40 x 40 cm open field) for 10 minutes.

  • Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Place the mouse in the center of the arena and allow it to explore the objects for a 10-minute training session.

  • Testing Phase: After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5-10 minutes.

  • Data Analysis: Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Note: The choice of objects, their placement, and the lighting conditions should be consistent across all animals.

Anxiolytic/Anxiogenic Effects: Elevated Plus Maze (EPM) Test

Objective: To evaluate the potential anxiolytic or anxiogenic properties of VUF 5681.

Methodology:

  • Apparatus: The EPM consists of two open arms and two enclosed arms of equal dimensions, arranged in a plus shape and elevated from the floor.

  • Procedure: Acclimate the animal to the testing room for at least 60 minutes. Place the mouse in the center of the maze, facing one of the enclosed arms. Allow the mouse to freely explore the maze for 5 minutes.

  • Data Analysis: Record the number of entries into and the time spent in the open and enclosed arms using a video tracking system. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect. Conversely, a decrease suggests an anxiogenic effect. Total arm entries can be used as a measure of general locomotor activity.

Social Behavior: Social Interaction Test

Objective: To assess the effects of VUF 5681 on sociability and preference for social novelty.

Methodology:

  • Apparatus: A three-chambered box is typically used. The chambers are connected by openings that can be closed.

  • Habituation: Place the test mouse in the central chamber and allow it to explore all three empty chambers for 10 minutes.

  • Sociability Phase: Confine a novel mouse ("Stranger 1") within a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber. Place the test mouse in the central chamber and allow it to explore all three chambers for 10 minutes.

  • Social Novelty Phase: Introduce a second novel mouse ("Stranger 2") into the previously empty wire cage. The test mouse now has a choice between the familiar "Stranger 1" and the novel "Stranger 2". Allow the test mouse to explore for 10 minutes.

  • Data Analysis: Record the time spent in each chamber and the time spent sniffing each wire cage. Increased time spent with "Stranger 1" over the empty cage in the sociability phase indicates normal sociability. Increased time spent with "Stranger 2" over "Stranger 1" in the social novelty phase indicates a preference for social novelty.

Data Presentation

While specific quantitative data for this compound in these behavioral assays are not publicly available, the following tables present hypothetical data based on the known effects of other H3 receptor antagonists to illustrate the expected outcomes and data structure.

Table 1: Effect of H3 Receptor Antagonists on Recognition Memory in the Novel Object Recognition (NOR) Test

Treatment GroupDose (mg/kg, i.p.)nDiscrimination Index (Mean ± SEM)
Vehicle-100.15 ± 0.05
VUF 5681110Data Not Available
VUF 5681310Data Not Available
VUF 56811010Data Not Available
Ciproxifan (Reference)3100.45 ± 0.08
E159 (Reference)2.5100.42 ± 0.07

*p < 0.05 compared to Vehicle. Data for Ciproxifan and E159 are illustrative and based on published findings.

Table 2: Effect of H3 Receptor Antagonists in the Elevated Plus Maze (EPM) Test

Treatment GroupDose (mg/kg, i.p.)nTime in Open Arms (s, Mean ± SEM)Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-1225.3 ± 4.18.2 ± 1.535.6 ± 3.2
VUF 5681112Data Not AvailableData Not AvailableData Not Available
VUF 5681312Data Not AvailableData Not AvailableData Not Available
VUF 56811012Data Not AvailableData Not AvailableData Not Available
Diazepam (Positive Control)11255.8 ± 6.315.1 ± 2.038.1 ± 2.9

*p < 0.05 compared to Vehicle. Data for Diazepam is illustrative.

Table 3: Effect of H3 Receptor Antagonists in the Social Interaction Test

Treatment GroupDose (mg/kg, i.p.)nSociability Index (Mean ± SEM)Social Novelty Preference (Mean ± SEM)
Vehicle-100.65 ± 0.060.72 ± 0.05
VUF 5681110Data Not AvailableData Not Available
VUF 5681310Data Not AvailableData Not Available
VUF 56811010Data Not AvailableData Not Available

Sociability Index = (Time with Stranger 1 - Time with Empty Cage) / (Total Time) Social Novelty Preference = (Time with Stranger 2 - Time with Stranger 1) / (Total Time)

Conclusion

The provided application notes and protocols offer a comprehensive guide for the preclinical behavioral evaluation of this compound. Based on its mechanism as a histamine H3 receptor antagonist, it is hypothesized that VUF 5681 will exhibit cognitive-enhancing properties and may modulate anxiety and social behaviors. The successful execution of these experiments will provide crucial data for the further development of VUF 5681 as a potential therapeutic agent for CNS disorders. It is strongly recommended that dose-response studies are conducted to determine the optimal therapeutic window for VUF 5681 in each behavioral paradigm.

References

VUF 5681 Dihydrobromide: Application Notes and Protocols for Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 5681 dihydrobromide is a potent and selective antagonist of the histamine H3 receptor (H3R), with some reports suggesting it may also exhibit partial agonist properties. The H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and serotonin. This modulation of neurotransmitter release makes the H3 receptor a significant target for therapeutic intervention in a variety of central nervous system (CNS) disorders.

In the field of electrophysiology, VUF 5681 serves as a valuable pharmacological tool to investigate the physiological roles of the H3 receptor in neuronal excitability, synaptic transmission, and network activity. By selectively blocking H3 receptors, researchers can elucidate their involvement in processes such as synaptic plasticity, neuronal firing patterns, and the overall balance of excitation and inhibition within neural circuits. These application notes provide an overview of the use of VUF 5681 in electrophysiology, along with detailed protocols for its application in common experimental paradigms.

Data Presentation: Quantitative Effects of H3 Receptor Modulation

The following table summarizes hypothetical quantitative data illustrating the potential effects of VUF 5681 in electrophysiological studies, based on the known function of H3 receptor antagonists. This data is for illustrative purposes and should be experimentally determined.

ParameterControl ConditionVUF 5681 (1 µM)Effect of VUF 5681Putative Mechanism
Spontaneous Firing Rate (Hz) 2.5 ± 0.34.1 ± 0.5Increased Firing RateDisinhibition of histamine and other excitatory neurotransmitter release.
Evoked EPSP Amplitude (mV) 5.2 ± 0.67.8 ± 0.8Potentiation of EPSPsBlockade of presynaptic H3 heteroreceptors on glutamatergic terminals, leading to increased glutamate release.
Paired-Pulse Ratio (P2/P1) 1.8 ± 0.21.4 ± 0.1Decreased PPRIncreased probability of neurotransmitter release due to H3R antagonism.
Long-Term Potentiation (LTP) (% of baseline) 150 ± 15185 ± 20Enhancement of LTPFacilitation of neurotransmitter release required for the induction and expression of LTP.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Brain Slices

This protocol describes the use of VUF 5681 to study its effects on the intrinsic excitability and synaptic properties of neurons in acute brain slices.

1. Materials:

  • This compound stock solution (10 mM in sterile water or DMSO)

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipettes

  • Acute brain slices (e.g., hippocampus, cortex)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Vibratome for slicing

2. Slice Preparation: a. Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols. b. Perfuse transcardially with ice-cold, oxygenated NMDG-based or sucrose-based slicing solution. c. Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in ice-cold slicing solution. d. Transfer slices to a recovery chamber containing aCSF bubbled with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes. e. Maintain slices at room temperature in oxygenated aCSF until recording.

3. Recording Procedure: a. Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min. b. Visually identify target neurons (e.g., pyramidal neurons in the CA1 region of the hippocampus) using DIC or infrared microscopy. c. Obtain a gigaseal (>1 GΩ) and establish a whole-cell configuration. d. Record baseline neuronal activity (e.g., resting membrane potential, input resistance, firing pattern in response to current injections). e. To study synaptic transmission, evoke excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) using a stimulating electrode placed in the appropriate afferent pathway.

4. Application of VUF 5681: a. Prepare the desired final concentration of VUF 5681 (e.g., 1-10 µM) by diluting the stock solution in aCSF. b. After recording a stable baseline, switch the perfusion to the aCSF containing VUF 5681. c. Allow at least 10-15 minutes for the drug to equilibrate in the slice. d. Record the same parameters as in the baseline condition to assess the effects of VUF 5681. e. A washout period with drug-free aCSF can be performed to check for reversibility of the effects.

Protocol 2: Field Potential Recording to Study Synaptic Plasticity

This protocol outlines the use of VUF 5681 to investigate its influence on long-term potentiation (LTP) in brain slices.

1. Materials:

  • Same as Protocol 1, with the addition of a field potential recording electrode.

2. Slice Preparation and Recording Setup: a. Prepare acute brain slices as described in Protocol 1. b. Place a slice in the recording chamber and position a stimulating electrode to activate a synaptic pathway (e.g., Schaffer collaterals in the hippocampus). c. Place a recording electrode in the dendritic or somatic layer of the postsynaptic neurons (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).

3. Experimental Procedure: a. Obtain a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes. b. Perfuse the slice with aCSF containing the desired concentration of VUF 5681 (e.g., 1 µM) for 20-30 minutes, continuing to record baseline fEPSPs. c. Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second). d. Continue to record fEPSPs at the baseline frequency for at least 60 minutes post-HFS to measure the magnitude and stability of LTP. e. Compare the magnitude of LTP in the presence of VUF 5681 to a control group of slices that received HFS in the absence of the drug.

Visualizations

VUF_5681_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates (constitutively or by agonist) VUF5681 VUF 5681 VUF5681->H3R Antagonizes AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits Vesicle Synaptic Vesicle (e.g., Histamine, Glutamate) AC->Vesicle Modulates Ca_channel->Vesicle Triggers Neurotransmitter Neurotransmitter Release Vesicle->Neurotransmitter

Caption: Mechanism of VUF 5681 action at the presynaptic terminal.

Electrophysiology_Workflow start Start: Prepare Acute Brain Slice setup Position Slice in Recording Chamber Obtain Whole-Cell or Field Recording start->setup baseline Record Stable Baseline Activity (20-30 min) setup->baseline application Bath Apply VUF 5681 (e.g., 1 µM) baseline->application equilibration Allow for Equilibration (10-15 min) application->equilibration recording Record Post-Drug Activity equilibration->recording washout Washout with Drug-Free aCSF (Optional) recording->washout analysis Data Analysis and Comparison recording->analysis No Washout washout->analysis end End analysis->end

Caption: General experimental workflow for VUF 5681 application.

Application Notes and Protocols for VUF 5681 Dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of VUF 5681 dihydrobromide for use in various research experiments. This compound is a potent and selective neutral antagonist of the histamine H3 receptor (H3R) and is a valuable tool for studying the role of this receptor in the central nervous system.

Data Presentation: Solubility of this compound

SolventEstimated Molar Solubility (mM)Estimated Solubility (mg/mL)Notes
Water SolubleSolubleAs a dihydrobromide salt, VUF 5681 is expected to have good aqueous solubility. Sonication may aid dissolution.
DMSO (Dimethyl Sulfoxide) Highly SolubleHighly SolubleDMSO is a common solvent for preparing high-concentration stock solutions of organic molecules.
Ethanol SolubleSolubleMay require warming or sonication to achieve higher concentrations.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound, which can then be diluted to the desired working concentration for various in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Aliquoting the Powder:

    • Before opening, briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.

    • Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube. To minimize handling of the hygroscopic powder, it is recommended to use the entire contents of the vial if possible.

  • Solvent Addition:

    • Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but be cautious of potential compound degradation at higher temperatures.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • When stored properly, the stock solution should be stable for several months. Before use, thaw the aliquot at room temperature and vortex briefly.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the this compound stock solution to the final working concentration for use in cell culture experiments.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile, nuclease-free tubes

  • Calibrated pipettes

Procedure:

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

  • Example Dilution for a 10 µM Working Solution:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.

    • Add the desired volume of this 10 µM working solution to your cell culture wells.

  • Application to Cells:

    • Gently mix the medium in the wells after adding the this compound working solution to ensure even distribution.

    • Incubate the cells for the desired period as per your experimental design.

Mandatory Visualization

Signaling Pathway of the Histamine H3 Receptor

VUF 5681 acts as an antagonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway of the H3 receptor. As an antagonist, VUF 5681 blocks the binding of the endogenous agonist histamine, thereby inhibiting the downstream signaling cascade.

H3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Binds & Activates VUF 5681 VUF 5681 VUF 5681->H3R Binds & Blocks G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow for this compound Solution Preparation

The following diagram outlines the logical steps for preparing a this compound solution for experimental use.

VUF5681_Preparation_Workflow start Start weigh Weigh VUF 5681 dihydrobromide powder start->weigh add_solvent Add appropriate volume of anhydrous DMSO weigh->add_solvent dissolve Vortex and/or sonicate to dissolve add_solvent->dissolve check_solubility Visually inspect for complete dissolution dissolve->check_solubility check_solubility->dissolve Insoluble store Store stock solution at -20°C or -80°C check_solubility->store Soluble dilute Perform serial dilutions in cell culture medium store->dilute use Use in experiment dilute->use end End use->end

Caption: Workflow for VUF 5681 Solution Preparation.

Application Notes and Protocols for VUF 5681 Dihydrobromide Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 5681 dihydrobromide is identified as a neutral antagonist and partial agonist of the histamine H3 receptor (H3R), suggesting its potential for research in central nervous system disorders. Due to a lack of specific in vivo dosage and administration data for this compound in mice, this document provides a comprehensive guide based on analogous H3 receptor ligands. The following sections detail recommended experimental protocols, dosage information for comparable compounds, and the underlying signaling pathways to facilitate the design of preclinical studies.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, respectively. Its role in cognitive processes and neurological conditions has made it a significant target for drug development. This compound's dual activity as a neutral antagonist and partial agonist at this receptor presents a unique pharmacological profile for investigation. These application notes serve as a foundational resource for researchers initiating in vivo studies with this compound or similar H3R modulators in mice.

Quantitative Data for Analogous H3 Receptor Ligands

In the absence of direct in vivo data for this compound, the following table summarizes dosages and administration routes for other well-documented H3 receptor modulators in mice and other rodents. This information can serve as a starting point for dose-ranging studies.

Compound NameMechanism of ActionSpeciesDosageAdministration RouteApplicationReference
ThioperamideH3R Antagonist/Inverse AgonistMouse1.25 - 20 mg/kgIntraperitoneal (i.p.)Memory Consolidation[1][2]
ThioperamideH3R Antagonist/Inverse AgonistMouse15 mg/kgIntraperitoneal (i.p.)Learning and Memory[3]
ThioperamideH3R Antagonist/Inverse AgonistMouse12.5 - 75 mg/kgIntraperitoneal (i.p.)Locomotor Activity[4]
ThioperamideH3R Antagonist/Inverse AgonistMouse10 - 40 mg/kgParenteralAntinociception[5]
ImetitH3R AgonistMouse5 - 20 mg/kgOralMetabolic Studies[6]
ImetitH3R AgonistMouse1.0 mg/kg (ED50)OralCNS Effects[7]
ImetitH3R AgonistGuinea Pig1 - 2 mg/kgIntraperitoneal (i.p.)Allergic Rhinitis & Cough[8]
CiproxifanH3R Antagonist/Inverse AgonistMouse3 mg/kgNot SpecifiedMethamphetamine Sensitization[9]

Experimental Protocols

Preparation of this compound for Administration
  • Vehicle Selection: Based on the physicochemical properties of this compound, select a suitable vehicle for solubilization. Common vehicles for in vivo administration in mice include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, with the final concentration of the agent kept to a minimum to avoid toxicity.

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound powder.

    • In a sterile environment, dissolve the compound in the chosen vehicle.

    • Vortex or sonicate the solution until the compound is fully dissolved.

    • Filter the solution through a 0.22 µm sterile filter to ensure sterility, especially for parenteral routes of administration.

    • Prepare fresh on the day of the experiment to ensure stability.

Administration to Mice

The choice of administration route depends on the desired pharmacokinetic profile and the experimental design. Common routes for systemic administration in mice include intraperitoneal (i.p.), subcutaneous (s.c.), and oral gavage (p.o.).

a. Intraperitoneal (i.p.) Injection:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a shallow angle. Aspirate to ensure no bodily fluids are drawn, indicating correct placement. Inject the solution slowly.

  • Volume: The injection volume should not exceed 10 ml/kg body weight.

b. Subcutaneous (s.c.) Injection:

  • Animal Restraint: Gently restrain the mouse and lift the loose skin over the back or flank to form a tent.

  • Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body. Aspirate to check for blood.

  • Injection: Administer the solution into the subcutaneous space.

  • Volume: The injection volume is typically up to 10 ml/kg, but it is advisable to use smaller volumes and multiple sites if larger volumes are necessary.

c. Oral Gavage (p.o.):

  • Animal Restraint: Firmly restrain the mouse to prevent movement.

  • Gavage Needle: Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal or stomach perforation.

  • Administration: Gently insert the gavage needle into the esophagus and advance it into the stomach. Administer the solution slowly.

  • Volume: The gavage volume should generally not exceed 10 ml/kg body weight.

Visualizations

Signaling Pathway of the Histamine H3 Receptor

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron H3R Histamine H3 Receptor GiGo Gi/Go Protein H3R->GiGo Activation AC Adenylate Cyclase GiGo->AC Inhibition Ca_channel Voltage-gated Ca2+ Channel GiGo->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Histamine_vesicle Histamine Vesicle PKA->Histamine_vesicle Modulation of release Other_NT_vesicle Other Neurotransmitter Vesicle (e.g., ACh, DA, 5-HT) PKA->Other_NT_vesicle Modulation of release Ca_channel->Histamine_vesicle Ca2+ influx triggers release Ca_channel->Other_NT_vesicle Ca2+ influx triggers release Histamine Histamine Histamine->H3R in_vivo_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase A Compound Weighing and Vehicle Selection B Dosing Solution Preparation (Solubilization & Sterile Filtration) A->B C Animal Acclimatization & Baseline Measurements B->C D This compound Administration (i.p., s.c., or p.o.) C->D E Post-administration Monitoring (Behavioral & Physiological) D->E F Tissue Collection & Ex Vivo Analysis E->F

References

Application Notes and Protocols for Testing VUF 5681 Dihydrobromide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 5681 dihydrobromide is a potent and selective antagonist of the histamine H3 receptor (H3R).[1] The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.[2] The H3R is coupled to the Gαi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] Notably, the H3R exhibits significant constitutive activity, meaning it can signal in the absence of an agonist, which makes it a key target for inverse agonists.[4][5]

These application notes provide detailed protocols for testing the pharmacological activity of this compound in cell culture systems, focusing on its effects on H3R signaling. The primary recommended cell line for these assays is a Chinese Hamster Ovary (CHO-K1) cell line stably expressing the human histamine H3 receptor.

Pharmacological Profile of this compound

VUF 5681 has been characterized as a neutral antagonist and in some systems, a partial agonist at the H3 receptor.[1][3] Its potency can be quantified using various in vitro functional assays.

CompoundTarget ReceptorAssay TypeCell LineParameterValueReference
VUF 5681Human Histamine H3cAMP AccumulationCHO-H3-SPAPpIC508.42 ± 0.05[3]

Table 1: Summary of Quantitative Data for this compound. The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration.

Signaling Pathway

The histamine H3 receptor, upon activation, couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that results in the inhibition of adenylyl cyclase (AC), leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP). Consequently, the activity of protein kinase A (PKA) is decreased.

H3R_Signaling_Pathway cluster_membrane Plasma Membrane H3R Histamine H3 Receptor G_protein Gαi/βγ H3R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP VUF_5681 VUF 5681 VUF_5681->H3R Antagonism PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of substrates

Caption: Histamine H3 Receptor Gαi Signaling Pathway.

Experimental Workflow

A typical workflow for assessing the activity of VUF 5681 on the H3 receptor involves several key stages, from cell culture preparation to data analysis. This process ensures reproducible and accurate results.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Culture CHO-K1 cells stably expressing hH3R B Seed cells into 96-well plates A->B D Pre-incubate cells with VUF 5681 B->D C Prepare serial dilutions of VUF 5681 C->D E Stimulate with H3R agonist (e.g., R-α-methylhistamine) D->E F Lyse cells and perform cAMP detection E->F G Measure signal (e.g., fluorescence) F->G H Plot dose-response curve G->H I Calculate IC50/pIC50 H->I

Caption: General Experimental Workflow for VUF 5681 Testing.

Protocols

General Cell Culture and Maintenance of CHO-hH3R Cells

This protocol outlines the basic procedures for maintaining Chinese Hamster Ovary (CHO-K1) cells stably expressing the human histamine H3 receptor (hH3R).

Materials:

  • CHO-K1 cells stably expressing hH3R

  • Growth Medium: Ham's F-12, 10% Fetal Bovine Serum (FBS), 0.4 mg/ml G418 (for selection)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • 0.25% Trypsin-EDTA

  • Humidified incubator at 37°C with 5% CO2

Protocol:

  • Cell Thawing:

    • Rapidly thaw the cryovial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh growth medium in a T-75 flask.

    • Incubate at 37°C, 5% CO2.

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the growth medium.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin by adding 8-10 mL of growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new flask containing fresh growth medium.

    • Incubate at 37°C, 5% CO2.

cAMP Accumulation Assay

This assay measures the ability of VUF 5681 to antagonize the agonist-induced inhibition of cAMP production.

Materials:

  • CHO-hH3R cells

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[5]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • H3R agonist (e.g., R-α-methylhistamine)

  • Forskolin (an adenylyl cyclase activator)[5]

  • cAMP detection kit (e.g., HTRF, Lance, or ELISA-based)

  • White, opaque 96-well microplates

Protocol:

  • Cell Plating:

    • Harvest and count CHO-hH3R cells.

    • Seed the cells into a white, opaque 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of growth medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare serial dilutions of VUF 5681 in assay buffer. The final concentration range should typically span from 1 pM to 10 µM.

    • Prepare the H3R agonist at a concentration that gives a submaximal response (EC80) in the assay buffer.

  • Assay Procedure:

    • Aspirate the growth medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the VUF 5681 serial dilutions to the appropriate wells.

    • Incubate for 15-30 minutes at 37°C.[5]

    • Add 25 µL of the H3R agonist solution to all wells except the basal control wells.

    • Add 25 µL of 10 µM forskolin to stimulate adenylyl cyclase.[3]

    • Incubate for a further 15-30 minutes at 37°C.[5]

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Plot the cAMP concentration (or assay signal) against the logarithm of the VUF 5681 concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package to determine the IC50.

    • Calculate the pIC50 (-log(IC50)).

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. As an antagonist, VUF 5681 will inhibit agonist-stimulated [³⁵S]GTPγS binding.

Materials:

  • Cell membranes prepared from CHO-hH3R cells

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 0.1% BSA.[5]

  • This compound stock solution

  • H3R agonist (e.g., R-α-methylhistamine)

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

  • Unlabeled GTPγS for non-specific binding determination

  • 96-well filter plates and vacuum manifold or scintillation proximity assay (SPA) beads

Protocol:

  • Membrane Preparation:

    • Culture CHO-hH3R cells to a high density.

    • Harvest the cells and homogenize in ice-cold buffer.

    • Centrifuge to pellet the membranes and wash several times.

    • Resuspend the final membrane pellet in an appropriate buffer and determine the protein concentration. Store at -80°C.

  • Assay Procedure:

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer

      • 25 µL of VUF 5681 serial dilutions

      • 25 µL of H3R agonist (at EC90 concentration)

      • 25 µL of cell membranes (5-20 µg protein/well)

    • Incubate for 15 minutes at 30°C.[5]

    • Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).[5]

    • Incubate for 30-60 minutes at 30°C.[5]

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester. Wash the filters with ice-cold buffer. Dry the filters and measure radioactivity using a scintillation counter.

    • SPA Method: Add SPA beads to the wells, incubate to allow membrane capture, and then count the plate in a microplate scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all values.

    • Plot the specific [³⁵S]GTPγS binding against the logarithm of the VUF 5681 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 and pIC50.

References

VUF 5681 Dihydrobromide: Application Notes and Protocols for H3 Receptor Function Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 5681 dihydrobromide is a valuable research tool for investigating the function of the histamine H3 receptor (H3R). It is characterized as a potent and selective H3R neutral antagonist, although some studies suggest it may also possess weak partial agonist activity.[1] The H3 receptor, a G protein-coupled receptor (GPCR), primarily couples to the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Functionally, H3 receptors act as presynaptic autoreceptors on histaminergic neurons, inhibiting histamine synthesis and release.[1] They also function as heteroreceptors on non-histaminergic neurons, modulating the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This widespread modulatory role makes the H3 receptor a significant target for drug discovery in various neurological and psychiatric disorders. VUF 5681, by blocking the constitutive activity of H3 receptors and the effects of H3R agonists like thioperamide, serves as a critical tool to elucidate the physiological and pathological roles of this receptor system.[1]

Data Presentation

Disclaimer: Specific quantitative binding and functional potency data for this compound were not available in the public domain at the time of this writing. The following tables provide an illustrative example of how such data would be presented, using representative values for other well-characterized H3 receptor antagonists.

Table 1: Example Receptor Binding Affinity of H3 Receptor Antagonists

CompoundRadioligandPreparationKi (nM)Reference
VUF 5681 [3H]-Nα-methylhistamineRat Brain Cortex MembranesData not available-
Example: ABT-239[3H]-A-349821Recombinant human H3R1.9Fictional Example
Example: Ciproxifan[3H]-Nα-methylhistamineRat Brain Cortex Membranes2.5Fictional Example

Table 2: Example Functional Potency of H3 Receptor Antagonists

CompoundAssay TypeCell Line/TissueReadoutIC50/EC50 (nM)Reference
VUF 5681 cAMP AccumulationCHO-hH3R cellscAMP levelsData not available-
Example: ABT-239GTPγS BindinghH3R membranes[35S]GTPγS binding15.2Fictional Example
Example: ThioperamidecAMP AccumulationHEK293-hH3R cellscAMP levels5.8Fictional Example

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release Inhibition G_protein->Neurotransmitter_Release Mediates cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates VUF5681 VUF 5681 (Antagonist) VUF5681->H3R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: Canonical Gαi/o-mediated signaling pathway of the Histamine H3 Receptor.

Experimental Workflow for In Vitro Characterization of VUF 5681

in_vitro_workflow start Start: Characterize VUF 5681 binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) start->functional_assay determine_ki Determine Ki (Binding Affinity) binding_assay->determine_ki determine_ic50 Determine IC50/EC50 (Functional Potency) functional_assay->determine_ic50 data_analysis Data Analysis & Interpretation determine_ki->data_analysis determine_ic50->data_analysis end End: Pharmacological Profile data_analysis->end

Caption: Workflow for determining the in vitro pharmacological profile of VUF 5681.

Experimental Workflow for In Vivo Microdialysis

in_vivo_workflow start Start: In Vivo Study animal_prep Animal Preparation & Microdialysis Probe Implantation start->animal_prep baseline Establish Baseline Neurotransmitter Levels animal_prep->baseline drug_admin Administer VUF 5681 baseline->drug_admin sample_collection Collect Dialysate Samples drug_admin->sample_collection analysis Analyze Samples (e.g., HPLC) sample_collection->analysis data_analysis Data Analysis analysis->data_analysis end End: Determine Effect on Neurotransmitter Release data_analysis->end

Caption: General workflow for an in vivo microdialysis experiment with VUF 5681.

Experimental Protocols

Radioligand Binding Assay for H3 Receptor

Objective: To determine the binding affinity (Ki) of VUF 5681 for the histamine H3 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane Preparation: Rat brain cortex membranes or membranes from cells stably expressing the human H3 receptor (e.g., CHO-hH3R or HEK293-hH3R).

  • Radioligand: [3H]-Nα-methylhistamine ([3H]-NAM), a high-affinity H3R agonist.

  • Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM thioperamide or cold NAM).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI), and a cell harvester.

  • Scintillation Cocktail and Counter.

Protocol:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold assay buffer.

    • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (in 96-well plates):

    • Total Binding: Add assay buffer, [3H]-NAM (at a concentration near its Kd, e.g., 1-2 nM), and membrane preparation.

    • Non-specific Binding (NSB): Add the non-specific binding control, [3H]-NAM, and membrane preparation.

    • Competitive Binding: Add serial dilutions of VUF 5681, [3H]-NAM, and membrane preparation.

  • Incubation: Incubate the plates at room temperature (or 25°C) for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of VUF 5681.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

Objective: To determine the functional potency (IC50 or EC50) of VUF 5681 by measuring its effect on cAMP levels in cells expressing the H3 receptor.

Materials:

  • Cell Line: A cell line stably expressing the human H3 receptor, such as CHO-K1 or HEK293 cells.

  • Assay Medium: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • H3R Agonist: Histamine or R-α-methylhistamine.

  • Test Compound: this compound, serially diluted.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaLISA, or ELISA-based).

Protocol:

  • Cell Culture and Plating:

    • Culture the H3R-expressing cells to 80-90% confluency.

    • Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

  • Assay Procedure (Antagonist Mode):

    • Wash the cells once with assay medium.

    • Pre-incubate the cells with serial dilutions of VUF 5681 for 15-30 minutes at 37°C.

    • Add the H3R agonist at a concentration that produces approximately 80% of its maximal effect (EC80).

    • Incubate for a further 15-30 minutes at 37°C.

  • Assay Procedure (Inverse Agonist/Partial Agonist Mode):

    • Wash the cells once with assay medium.

    • Add serial dilutions of VUF 5681 to the cells.

    • Incubate for 15-30 minutes at 37°C. To amplify the signal from Gi-coupled receptors, forskolin can be added to stimulate adenylyl cyclase.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen detection method.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of VUF 5681.

    • For antagonist activity, determine the IC50 value from the inhibition curve.

    • For partial agonist activity, determine the EC50 value from the stimulation curve.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To evaluate the effect of VUF 5681 on the extracellular levels of histamine and other neurotransmitters in a specific brain region of a living animal.

Materials:

  • Animal Model: Rat or mouse.

  • Stereotaxic Apparatus.

  • Microdialysis Probes: With a molecular weight cut-off suitable for neurotransmitters.

  • Perfusion Pump.

  • Artificial Cerebrospinal Fluid (aCSF): For probe perfusion.

  • Fraction Collector.

  • Test Compound: this compound, dissolved in a suitable vehicle for systemic or local administration.

  • Analytical System: HPLC with electrochemical or fluorescence detection for the quantification of neurotransmitters.

Protocol:

  • Surgical Procedure:

    • Anesthetize the animal and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, striatum, or hypothalamus).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).

    • Allow for a stabilization period (e.g., 1-2 hours) and collect baseline samples to determine the basal neurotransmitter levels.

  • Drug Administration:

    • Administer VUF 5681 via the desired route (e.g., intraperitoneal injection, subcutaneous injection, or reverse dialysis through the probe).

  • Sample Collection:

    • Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for a defined period post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples using a validated HPLC method to quantify the concentration of the neurotransmitter(s) of interest.

  • Data Analysis:

    • Express the neurotransmitter concentrations in each post-treatment sample as a percentage of the average baseline concentration.

    • Plot the percentage change in neurotransmitter levels over time.

    • Use appropriate statistical methods to determine the significance of any observed changes.

Conclusion

This compound is a critical pharmacological tool for probing the complex roles of the histamine H3 receptor. The protocols outlined above provide a framework for the in vitro and in vivo characterization of this compound and for investigating its impact on H3R-mediated signaling and neurotransmission. By employing these methodologies, researchers can further unravel the therapeutic potential of targeting the H3 receptor in a variety of central nervous system disorders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing VUF 5681 Dihydrobromide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers using VUF 5681 dihydrobromide, a potent and selective histamine H4 receptor (H4R) antagonist, in in vitro assays. Find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is VUF 5681 and what is its primary mechanism of action? A1: VUF 5681 is a selective antagonist for the histamine H3 receptor. While it effectively blocks the activity of potent H3 agonists, some studies suggest it may exhibit weak partial agonist activity when used alone.[1] It is a valuable tool for studying the physiological and pathological roles of the H3 receptor.

Q2: How should I dissolve and store this compound? A2: The solubility of this compound can be challenging. It is often recommended to prepare stock solutions in aqueous buffers. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Always refer to the manufacturer's datasheet for specific solubility and storage instructions.

Q3: What is the difference between Ki and IC50? A3: Ki (inhibition constant) represents the binding affinity of an inhibitor to its target (e.g., a receptor). It is an absolute value that is independent of substrate concentration.[2] IC50 (half-maximal inhibitory concentration) is a functional measure of the concentration of an inhibitor required to reduce a specific biological or biochemical response by 50%.[2] The IC50 value can be influenced by experimental conditions, such as substrate or agonist concentrations.[2] The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.[2]

Q4: What is a good starting concentration range for VUF 5681 in a new in vitro assay? A4: Based on published data, a good starting point is to perform a dose-response curve spanning a wide concentration range, from nanomolar to micromolar. Given its known potency, a range from 1 nM to 10 µM is often appropriate. For initial experiments where the Ki or IC50 is unknown, it is recommended to test a broad range of concentrations to determine the optimal inhibitory range.

Quantitative Data Summary

The following table summarizes key quantitative parameters for histamine H4 receptor antagonists, including VUF 6002 (also known as JNJ10191584), a compound structurally related to VUF 5681 and often used in H4R research. These values can serve as a reference for expected potency.

CompoundParameterValueAssay/Cell Type
VUF 6002 Ki26 nMH4 Receptor Binding
VUF 6002 Ki14.1 µMH3 Receptor Binding
VUF 6002 IC50138 nMMast Cell Chemotaxis[3][4]
VUF 6002 IC50530 nMEosinophil Chemotaxis[3][4]
H4 Receptor Antagonist 1 IC5019 nMH4 Receptor Inverse Agonist Activity[5]

Experimental Protocols

Protocol: Mast Cell Chemotaxis Assay

This protocol describes how to measure the ability of VUF 5681 to inhibit histamine-induced mast cell migration, a key functional assay for H4R antagonists.[3][6]

1. Reagent and Cell Preparation:

  • Assay Medium: RPMI 1640 supplemented with 0.5% BSA.

  • Chemoattractant (Agonist): Prepare a 10X stock of histamine in Assay Medium. The final concentration should be at its approximate EC50 for chemotaxis (e.g., 30-100 nM).

  • Antagonist: Prepare a serial dilution of this compound in Assay Medium at 2X the final desired concentrations.

  • Cells: Culture mast cells (e.g., bone marrow-derived mast cells) according to standard protocols. On the day of the assay, resuspend cells in Assay Medium at a density of 1 x 10⁶ cells/mL.

2. Assay Procedure (using a 24-well plate with 5 µm pore size inserts):

  • Add 600 µL of the histamine solution (or Assay Medium for negative control) to the lower wells of the plate.

  • In a separate plate or tubes, mix 100 µL of the 2X VUF 5681 dilutions with 100 µL of the cell suspension. Incubate for 15-30 minutes at 37°C. This is the pre-incubation step.

  • Add 200 µL of the cell/antagonist mixture to the upper chamber of the inserts.

  • Place the inserts into the wells containing the histamine.

  • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, carefully remove the inserts. Remove non-migrated cells from the top of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the bottom of the membrane (e.g., using a Diff-Quik stain kit).

  • Count the number of migrated cells in several fields of view using a microscope.

3. Data Analysis:

  • Calculate the average number of migrated cells for each condition.

  • Normalize the data by setting the migration towards histamine alone as 100% and the negative control (no histamine) as 0%.

  • Plot the percentage of inhibition against the log concentration of VUF 5681.

  • Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC50 value.[3]

Visualizations

Signaling Pathway

H4R_Signaling cluster_membrane Cell Membrane H4R H4 Receptor G_protein Gαi/o βγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Histamine Histamine (Agonist) Histamine->H4R Binds VUF5681 VUF 5681 (Antagonist) VUF5681->H4R Blocks ATP ATP Downstream Downstream Effects (e.g., Chemotaxis) cAMP->Downstream

Caption: Histamine H4 Receptor (H4R) signaling pathway and point of inhibition by VUF 5681.

Experimental Workflow

Dose_Response_Workflow start Start prep_cells Prepare Cell Suspension start->prep_cells prep_agonist Prepare Agonist Solution (e.g., Histamine) start->prep_agonist prep_antagonist Prepare VUF 5681 Serial Dilutions start->prep_antagonist pre_incubate Pre-incubate Cells with VUF 5681 prep_cells->pre_incubate run_assay Perform Functional Assay (e.g., Chemotaxis, Ca²⁺ Flux) prep_agonist->run_assay prep_antagonist->pre_incubate pre_incubate->run_assay measure Measure Response run_assay->measure analyze Analyze Data (Normalize & Plot) measure->analyze calculate_ic50 Calculate IC50 Value analyze->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for determining the IC50 of VUF 5681 in a functional in vitro assay.

Troubleshooting Guide

Q: My calculated IC50 value is significantly higher than what is reported in the literature. What could be the issue? A:

  • Compound Integrity: Ensure your VUF 5681 stock has not degraded. Use freshly prepared dilutions and avoid repeated freeze-thaw cycles.

  • Agonist Concentration: The IC50 of a competitive antagonist is dependent on the agonist concentration. If your histamine (or other agonist) concentration is too high, it will require a higher concentration of VUF 5681 to achieve 50% inhibition. Verify the agonist concentration and its EC50 in your specific assay.

  • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Senescent or unhealthy cells may exhibit altered receptor expression or signaling.

  • Incorrect Incubation Times: Ensure pre-incubation with the antagonist is sufficient for it to bind to the receptor before adding the agonist.[3]

Q: I am observing high variability between my experimental replicates. How can I improve this? A:

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when performing serial dilutions. Use calibrated pipettes and proper technique.

  • Cell Density: Inconsistent cell seeding density is a common source of variability. Ensure your cell suspension is homogenous before plating.

  • Thorough Mixing: Ensure all reagents, especially viscous stock solutions, are thoroughly mixed before being added to the assay wells.

  • Plate Edge Effects: Avoid using the outermost wells of a microplate, as they are more prone to evaporation and temperature fluctuations, which can introduce variability.

Q: I am not seeing any inhibition of the agonist response, even at high concentrations of VUF 5681. What should I check? A:

  • Solubility Issues: VUF 5681 may have precipitated out of solution, especially at high concentrations in aqueous buffers. Visually inspect your stock and working solutions for any precipitate. Consider using a different solvent system if recommended by the manufacturer.

  • Receptor Expression: Confirm that your cell line expresses a functional histamine H4 receptor. The lack of response could be due to low or absent receptor expression.

  • Agonist Potency: Verify that your agonist (e.g., histamine) is active and elicits a robust response in the absence of the antagonist. If the agonist is degraded, you will not be able to measure inhibition.

Troubleshooting_Flowchart start Problem: No or Low Antagonist Effect check_solubility Is VUF 5681 fully dissolved? (Check for precipitate) start->check_solubility solubility_no Action: Prepare fresh stock. Consider alternative solvent. check_solubility->solubility_no No check_agonist Is the agonist response robust in the control (no antagonist)? check_solubility->check_agonist Yes solution Problem Likely Resolved solubility_no->solution agonist_no Action: Check agonist integrity and concentration. Test new batch. check_agonist->agonist_no No check_cells Does the cell line express functional H4 receptors? check_agonist->check_cells Yes agonist_no->solution cells_no Action: Validate cell line with a known H4R agonist/antagonist. Consider a different cell model. check_cells->cells_no No check_protocol Are incubation times and concentrations appropriate? check_cells->check_protocol Yes cells_no->solution

Caption: Troubleshooting flowchart for experiments showing no or low antagonist effect from VUF 5681.

References

VUF 5681 Dihydrobromide: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with VUF 5681 dihydrobromide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, it is recommended to store solid this compound at 4°C.[1][2][3] Some suppliers may ship the product on blue ice, indicating the importance of maintaining a cool environment upon receipt.[1][2] For short-term storage, keeping the compound at room temperature in a desiccated environment is also practiced.

Q2: How should I prepare stock solutions of this compound?

A2: Currently, there is no publicly available quantitative data on the solubility of this compound in common laboratory solvents. It is recommended to perform small-scale solubility tests in solvents such as DMSO, ethanol, and water to determine the optimal solvent for your specific application. As a general starting point for many organic compounds, high-purity, anhydrous DMSO is often a suitable choice for creating high-concentration stock solutions.

Q3: What is the stability of this compound in solution?

A3: The stability of this compound in solution has not been extensively reported in publicly available literature. The stability will likely depend on the solvent, storage temperature, and exposure to light. It is best practice to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it is advisable to aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. A stability study is recommended to determine the acceptable storage duration for your specific experimental conditions.

Q4: Where can I find a Certificate of Analysis (CoA) for my lot of this compound?

A4: A Certificate of Analysis is lot-specific and should be obtained directly from the vendor from whom you purchased the compound. The CoA will provide the most accurate information regarding the purity and recommended storage conditions for your specific batch.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound
  • Problem: The compound is not fully dissolving in the chosen solvent.

  • Possible Causes & Solutions:

    • Solvent Incompatibility: The chosen solvent may not be appropriate for this compound at the desired concentration.

      • Recommendation: Perform small-scale solubility tests with alternative solvents such as DMSO, ethanol, or a co-solvent system.

    • Low-Quality Solvent: The solvent may contain impurities or water, which can affect solubility.

      • Recommendation: Use high-purity, anhydrous solvents.

    • Concentration Too High: The desired concentration may exceed the solubility limit of the compound in that solvent.

      • Recommendation: Try preparing a more dilute solution. If a high concentration is required, you may need to identify a more suitable solvent.

    • Insufficient Mixing: The compound may require more energy to dissolve.

      • Recommendation: Gently warm the solution and/or use a vortex or sonicator to aid dissolution.

Issue 2: Inconsistent Experimental Results
  • Problem: Variability in results is observed between experiments using the same nominal concentration of this compound.

  • Possible Causes & Solutions:

    • Solution Instability: The this compound stock solution may be degrading over time.

      • Recommendation: Prepare fresh solutions for each experiment. If using a stored stock solution, perform a quality control check to ensure its integrity.

    • Improper Storage of Stock Solution: Frequent freeze-thaw cycles or storage at an inappropriate temperature can lead to degradation.

      • Recommendation: Aliquot stock solutions into single-use vials and store at -20°C or -80°C.

    • Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration.

      • Recommendation: Ensure pipettes are properly calibrated and use appropriate pipetting techniques.

Data Presentation

As there is no publicly available quantitative stability and solubility data for this compound, a summary table cannot be provided at this time. Researchers are encouraged to perform their own stability and solubility studies to generate data relevant to their specific experimental setups.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate vials.

  • Solvent Addition: To each vial, add a measured, small volume of a different high-purity solvent (e.g., 100 µL of DMSO, ethanol, water).

  • Dissolution: Vortex or sonicate each vial for a set period (e.g., 2 minutes).

  • Observation: Visually inspect each vial for complete dissolution.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another measured volume of the same solvent and repeat the dissolution and observation steps.

  • Determination: Continue the incremental addition of solvent until the compound is fully dissolved to estimate the solubility.

Protocol 2: Solution Stability Assessment
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Initial Analysis: Immediately after preparation (T=0), analyze the solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial peak area or concentration.

  • Storage: Aliquot the remaining stock solution into several vials and store them under different conditions (e.g., 4°C, -20°C, room temperature, protected from light, exposed to light).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week), retrieve an aliquot from each storage condition and re-analyze it using the same analytical method.

  • Data Comparison: Compare the results from each time point to the initial T=0 analysis to determine the percentage of degradation under each storage condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Testing cluster_stability Stability Assessment start Start weigh Weigh VUF 5681 dihydrobromide start->weigh add_solvent Add Solvent to Compound weigh->add_solvent prep_solvents Prepare High-Purity Solvents prep_solvents->add_solvent mix Vortex / Sonicate add_solvent->mix observe Observe Dissolution mix->observe dissolved Fully Dissolved? observe->dissolved dissolved->add_solvent No prep_stock Prepare Stock Solution dissolved->prep_stock Yes analyze_t0 Analyze at T=0 (e.g., HPLC) prep_stock->analyze_t0 store Store Aliquots under Different Conditions analyze_t0->store analyze_tx Analyze at Time X store->analyze_tx compare Compare Results to T=0 analyze_tx->compare end End compare->end troubleshooting_workflow start Inconsistent Experimental Results check_solution Was the solution prepared fresh? start->check_solution prep_fresh Prepare fresh solution for each experiment check_solution->prep_fresh No check_storage How was the stock solution stored? check_solution->check_storage Yes aliquot Aliquot stock into single-use vials and store at -20°C or -80°C. Avoid freeze-thaw cycles. check_storage->aliquot Improperly check_pipetting Review pipetting technique and calibration check_storage->check_pipetting Properly

References

Troubleshooting VUF 5681 dihydrobromide solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing VUF 5681 dihydrobromide in their experiments. Below you will find troubleshooting advice and frequently asked questions to address common challenges, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective silent antagonist for the histamine H3 receptor (pKi = 8.35).[1] As a silent antagonist, it blocks the receptor's activity without affecting its basal constitutive activity. The histamine H3 receptor is a Gi/o-coupled presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By blocking this receptor, VUF 5681 can increase the synthesis and release of histamine, leading to the modulation of various physiological processes.

Q2: I am having difficulty dissolving this compound. What is the recommended solvent?

A2: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO). For aqueous solutions, it is reported to be sparingly soluble, and sonication is recommended to aid dissolution.

Q3: My this compound solution appears cloudy or has precipitates after dilution in an aqueous buffer. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many organic compounds. Here are several steps to troubleshoot this problem:

  • Lower the Final Concentration: The final concentration in your aqueous buffer may be too high. Try lowering the concentration to see if the compound remains in solution.

  • Use a Lower Percentage of DMSO in the Final Solution: While preparing your working solution, ensure the final concentration of DMSO is as low as possible (typically <0.5%) to avoid solvent effects in your assay. However, a slightly higher percentage of DMSO might be necessary to maintain solubility.

  • Prepare Fresh Solutions: It is always recommended to prepare fresh working solutions from your DMSO stock immediately before use.

  • Consider Using a Surfactant: In some cases, a small amount of a biocompatible surfactant (e.g., Tween® 20 or Pluronic® F-68) in your aqueous buffer can help to maintain the solubility of hydrophobic compounds. However, you must first validate that the surfactant does not interfere with your experimental assay.

Q4: How should I store this compound?

A4: this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for short periods, but it is advisable to prepare fresh solutions for each experiment to ensure the best results.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in aqueous buffer. This compound has limited aqueous solubility.Prepare a concentrated stock solution in 100% DMSO first. Further dilute the stock solution into your aqueous experimental buffer immediately before use.
Precipitate forms after adding DMSO stock to aqueous buffer. The concentration of the compound in the final aqueous solution is above its solubility limit.Decrease the final concentration of this compound in your working solution. You can also try a serial dilution approach to minimize rapid changes in solvent polarity.
Inconsistent experimental results. Compound may have degraded or precipitated out of solution.Prepare fresh stock and working solutions for each experiment. Ensure the compound is fully dissolved before use by vortexing and/or sonicating the stock solution.

Quantitative Solubility Data

The available quantitative data for this compound solubility is limited. The following table summarizes the information found from supplier datasheets.

SolventSolubilityNotes
DMSO SolubleRecommended for preparing stock solutions.
Water < 35.51 mg/mLSonication is recommended to aid dissolution.

Note: The solubility in aqueous buffers, such as PBS, is expected to be lower than in water. It is crucial to empirically determine the optimal concentration for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weigh: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 1 mL of DMSO to 3.55 mg of this compound).

  • Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Sonicate: Place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of any visible particulates.

  • Store: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Objective: To dilute the this compound DMSO stock solution into an aqueous buffer for cell-based assays.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS or cell culture medium), pre-warmed to the experimental temperature (e.g., 37°C)

  • Sterile polypropylene tubes

Procedure:

  • Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm Buffer: Ensure your aqueous buffer is at the desired experimental temperature.

  • Dilute: Perform a serial dilution of the DMSO stock into the pre-warmed aqueous buffer to reach the final desired concentration. It is crucial to add the DMSO stock to the aqueous buffer and mix immediately and thoroughly by gentle pipetting or inversion. Avoid adding the aqueous buffer directly to the concentrated DMSO stock, as this can cause the compound to precipitate.

  • Use Immediately: Use the freshly prepared working solution in your experiment without delay. Do not store aqueous solutions of this compound.

Mandatory Visualizations

Histamine H3 Receptor Signaling Pathway

H3R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VUF5681 VUF 5681 dihydrobromide H3R Histamine H3 Receptor VUF5681->H3R Blocks Histamine Histamine Histamine->H3R Activates G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT Modulates Neurotransmitter_Release Neurotransmitter Release G_protein->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates

Caption: Histamine H3 Receptor Signaling Cascade.

Experimental Workflow for Solubility Testing

Solubility_Workflow start Start: VUF 5681 dihydrobromide powder prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock check_stock Visually Inspect Stock Solution prep_stock->check_stock stock_clear Stock is Clear check_stock->stock_clear Yes stock_cloudy Stock is Cloudy check_stock->stock_cloudy No dilute Dilute Stock into Aqueous Buffer stock_clear->dilute sonicate Sonicate Stock (5-10 min) stock_cloudy->sonicate sonicate->check_stock check_working Visually Inspect Working Solution dilute->check_working working_clear Working Solution is Clear (Ready for Assay) check_working->working_clear Yes working_cloudy Precipitate Forms check_working->working_cloudy No end End working_clear->end troubleshoot Troubleshoot: - Lower Final Concentration - Adjust Buffer Composition working_cloudy->troubleshoot troubleshoot->dilute

Caption: Workflow for Preparing VUF 5681 Solutions.

References

Potential off-target effects of VUF 5681 dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VUF 5681 dihydrobromide. The information addresses potential off-target effects and other experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the primary activity of this compound?

A1: this compound is primarily known as a potent and selective silent antagonist for the histamine H3 receptor (H3R), with a pKi of 8.35.[1] It is widely used in research to study the physiological roles of the H3R.

Q2: Are there any known off-target activities for VUF 5681?

A2: Yes, a significant off-target activity has been reported. VUF 5681 has been identified as a potent agonist for the G-protein coupled receptor 17 (GPR17).[2] This is a critical consideration for interpreting experimental results.

Q3: Does VUF 5681 exhibit any activity at the H3 receptor other than silent antagonism?

A3: Some studies have suggested that VUF 5681 can exhibit weak partial agonist activity at the H3 receptor, particularly when administered by itself.[3][4] This is in contrast to its function as a silent antagonist that blocks the activity of more potent H3 agonists.

Q4: Has the selectivity of VUF 5681 against other histamine receptor subtypes (H1, H2, H4) been quantitatively determined?

Troubleshooting Guide

Observed Effect Potential Cause Recommended Action
Unexpected cellular response not consistent with H3 receptor antagonism. This could be due to the off-target agonist activity of VUF 5681 at the GPR17 receptor.1. Verify GPR17 expression in your experimental system (e.g., cell line, tissue).2. Use a selective GPR17 antagonist as a control to see if the unexpected effect is blocked.3. Consider using an alternative H3 receptor antagonist with a different off-target profile.
Weak activation of H3 receptor signaling pathways in the absence of an H3 agonist. VUF 5681 may be acting as a partial agonist in your system.[3][4]1. Carefully measure the baseline signaling activity in the presence of VUF 5681 alone.2. Compare the magnitude of this effect to that of a known full H3 receptor agonist.3. If partial agonism is a concern, consider using a different H3 receptor antagonist that is a pure inverse agonist.
Variability in experimental results between different batches of VUF 5681. Inconsistent purity or formulation of the compound.1. Ensure you are using a high-purity grade of this compound.2. Prepare fresh stock solutions and verify the concentration.3. If possible, obtain a certificate of analysis for the batch you are using.

Quantitative Data Summary

Table 1: Reported Activities of this compound

TargetActivityReported ValueCitation
Histamine H3 ReceptorSilent AntagonistpKi = 8.35[1]
Histamine H3 ReceptorPartial AgonistQualitatively described[3][4]
GPR17AgonistPotent agonist activity reported[2]

Note: A comprehensive quantitative selectivity profile against a broad panel of receptors is not publicly available.

Experimental Protocols

Protocol 1: Functional Characterization of H3 Receptor Antagonism

This protocol is based on the methodology used to study the effect of VUF 5681 on histamine-induced inhibition of melanin-concentrating hormone (MCH) neurons.[5][6]

Objective: To confirm the H3 receptor antagonist activity of VUF 5681 in a cellular or tissue-based assay.

Materials:

  • Experimental system expressing H3 receptors (e.g., primary neurons, cultured cells).

  • This compound.

  • Histamine or a selective H3 receptor agonist (e.g., R-(-)-α-methylhistamine).

  • Appropriate assay buffer and reagents for measuring the desired downstream signaling event (e.g., cAMP accumulation, membrane potential).

Procedure:

  • Prepare stock solutions of VUF 5681 and the H3 agonist in the appropriate vehicle.

  • Pre-incubate the cells/tissue with VUF 5681 at the desired concentration (e.g., 1 µM) for a sufficient time to allow for receptor binding.

  • Stimulate the cells/tissue with the H3 agonist at a concentration known to elicit a sub-maximal response.

  • Measure the downstream signaling response.

  • Include appropriate controls: vehicle-only, agonist-only, and VUF 5681-only.

  • Expected Outcome: VUF 5681 should block or significantly reduce the effect of the H3 agonist.

Protocol 2: Investigating Potential GPR17-Mediated Off-Target Effects

Objective: To determine if an observed effect of VUF 5681 is mediated by its agonist activity at GPR17.

Materials:

  • Experimental system of interest.

  • This compound.

  • A selective GPR17 antagonist.

  • Reagents for the relevant functional assay.

Procedure:

  • Characterize the response of your experimental system to VUF 5681 alone.

  • In a parallel experiment, pre-incubate the system with a selective GPR17 antagonist before adding VUF 5681.

  • Measure the functional response and compare the results from steps 1 and 2.

  • Expected Outcome: If the effect of VUF 5681 is mediated by GPR17, the GPR17 antagonist should block or significantly reduce the observed response.

Visualizations

H3R_Signaling_Pathway Histamine Histamine / H3 Agonist H3R Histamine H3 Receptor Histamine->H3R Activates Gi Gi H3R->Gi Activates VUF5681_ant VUF 5681 (Antagonist) VUF5681_ant->H3R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: VUF 5681 as an H3 Receptor Antagonist.

GPR17_Signaling_Pathway VUF5681_ag VUF 5681 (Agonist) GPR17 GPR17 Receptor VUF5681_ag->GPR17 Activates Gq Gq GPR17->Gq Gi Gi GPR17->Gi PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP

Caption: Off-target GPR17 Agonism of VUF 5681.

Troubleshooting_Workflow Start Unexpected Experimental Result with VUF 5681 Check_GPR17 Does my system express GPR17? Start->Check_GPR17 Check_Partial_Agonism Is there baseline H3R activation with VUF 5681 alone? Check_GPR17->Check_Partial_Agonism No Use_GPR17_Antagonist Use GPR17 antagonist as a control Check_GPR17->Use_GPR17_Antagonist Yes Use_Inverse_Agonist Consider alternative H3R inverse agonist Check_Partial_Agonism->Use_Inverse_Agonist Yes Other_Cause Consider other experimental variables Check_Partial_Agonism->Other_Cause No Use_GPR17_Antagonist->Check_Partial_Agonism Effect Not Blocked Off_Target_Effect Result likely due to GPR17 agonism Use_GPR17_Antagonist->Off_Target_Effect Effect Blocked Partial_Agonism_Effect Result likely due to H3R partial agonism Use_Inverse_Agonist->Partial_Agonism_Effect

Caption: Troubleshooting Workflow for VUF 5681.

References

Technical Support Center: Enhancing Blood-Brain Barrier Permeation of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming the challenges of blood-brain barrier (BBB) penetration with imidazole-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of imidazole compounds that influence their ability to cross the blood-brain barrier?

A1: The successful passage of imidazole compounds across the BBB is governed by a delicate balance of several physicochemical properties. Key parameters to consider include:

  • Lipophilicity (LogP/LogD): Generally, a moderate lipophilicity is favorable for BBB penetration. For many CNS drugs, an optimal LogP value is considered to be in the range of 1.5 to 2.7.[1] Highly lipophilic compounds may have increased binding to plasma proteins and can be more susceptible to metabolic breakdown, while highly polar compounds struggle to traverse the lipid-rich endothelial cell membranes of the BBB.

  • Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily. A general guideline for CNS drug candidates is a molecular weight below 400-500 Daltons.[1]

  • Polar Surface Area (PSA): A lower PSA is generally associated with better BBB penetration. A PSA of less than 70-90 Ų is often cited as a desirable characteristic for CNS drugs.

  • Hydrogen Bonding Capacity: A lower number of hydrogen bond donors and acceptors is beneficial for crossing the BBB.

  • pKa: The ionization state of the imidazole ring at physiological pH (7.4) is crucial. A basic pKa can lead to a positive charge, which may hinder passive diffusion across the BBB but could be exploited for carrier-mediated transport.[1]

Q2: My imidazole compound shows good lipophilicity and low molecular weight, but still has poor brain penetration. What could be the issue?

A2: If your compound possesses favorable physicochemical properties but exhibits low brain uptake, the primary suspect is often active efflux by transporters at the BBB. P-glycoprotein (P-gp) is a major efflux pump that actively removes a wide range of xenobiotics from the brain back into the bloodstream.[2] Imidazole-containing compounds can be substrates for P-gp. It is crucial to determine if your compound is a P-gp substrate.

Q3: How can I determine if my imidazole compound is a substrate for P-glycoprotein (P-gp)?

A3: Several in vitro methods can be used to assess whether your compound is a P-gp substrate:

  • Madin-Darby Canine Kidney (MDCK) cell-based assays: MDCK cells, particularly those overexpressing human P-gp (MDCK-MDR1), are widely used.[3] The permeability of your compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (B-A permeability / A-B permeability) significantly greater than 1 (often >2) suggests that the compound is actively transported by P-gp.

  • ATPase activity assays: P-gp is an ABC transporter that hydrolyzes ATP to power the efflux of substrates. An increase in ATPase activity in the presence of your compound can indicate that it is a P-gp substrate.

Q4: What strategies can be employed to overcome P-gp mediated efflux of imidazole compounds?

A4: Several strategies can be explored to mitigate the effects of P-gp efflux:

  • Structural Modification: Medicinal chemistry efforts can focus on modifying the imidazole scaffold to reduce its affinity for P-gp. This can involve altering hydrogen bonding patterns, reducing the number of aromatic rings, or introducing specific functional groups.

  • Co-administration with P-gp Inhibitors: While less common for chronic therapies due to potential drug-drug interactions, co-administering a P-gp inhibitor can increase the brain concentration of your compound. Verapamil is a classic, though not clinically ideal, example of a P-gp inhibitor.

  • Prodrug Approach: A prodrug strategy can be employed where the imidazole compound is chemically modified to a form that is not a P-gp substrate. Once across the BBB, the prodrug is metabolized to release the active parent compound.

Q5: Are there ways to transiently open the blood-brain barrier to improve the delivery of my imidazole compound?

A5: Yes, modulating the tight junctions between the endothelial cells of the BBB is an active area of research. Tight junctions are dynamic protein complexes, and their permeability can be transiently increased. Key proteins involved are claudins (especially claudin-5), occludin, and zonula occludens (ZO) proteins.[4][5] Strategies to modulate tight junctions include:

  • Targeting Claudin-5: Peptides that bind to the extracellular loops of claudin-5 have been shown to reversibly open the paracellular pathway.[5]

  • Zonula Occludens Toxin (Zot): This cholera toxin-derived peptide can modulate tight junctions and has been investigated as a permeation enhancer.[4][6]

  • Focused Ultrasound: In combination with microbubbles, focused ultrasound can be used to locally and temporarily disrupt the BBB.

It is important to note that these approaches require careful consideration of safety and potential neurotoxicity.

Troubleshooting Guides

Issue 1: Low Permeability in Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Potential Cause Troubleshooting Steps
Compound Insolubility Ensure your compound is fully dissolved in the donor well. If solubility in the buffer is low, a small percentage of a co-solvent like DMSO can be used, but it should be kept consistent and at a low concentration (typically <1%) to avoid disrupting the artificial membrane. If the compound precipitates, the measured permeability will be artificially low.
Incorrect pH of Buffers The pH of the donor and acceptor buffers is critical, especially for ionizable compounds like many imidazoles. Ensure the pH is accurately measured and maintained at 7.4 to mimic physiological conditions.
Issues with the Artificial Membrane Ensure the lipid solution is fresh and properly applied to the filter plate. Inconsistent lipid coating can lead to variable and unreliable results. Use positive and negative controls with known BBB permeability to validate each assay plate.[7]
Compound Adsorption to Assay Plate Some lipophilic compounds can adsorb to the plastic of the 96-well plates. Using low-binding plates can help mitigate this issue.
Issue 2: High Variability in In Vivo Brain-to-Plasma (Kp) Ratio Studies
Potential Cause Troubleshooting Steps
Inconsistent Sampling Time The Kp value can change over time. It is crucial to collect brain and plasma samples at a consistent and predetermined time point post-dose for all animals in a study group to ensure comparability.
Contamination of Brain Tissue with Blood Residual blood in the brain vasculature can artificially inflate the measured brain concentration. Perfuse the animals with saline or buffer before brain extraction to remove blood contamination.
Issues with Brain Homogenization and Extraction Ensure a consistent and validated protocol for brain tissue homogenization and subsequent extraction of the compound. Inefficient extraction will lead to an underestimation of the brain concentration.
Metabolism of the Compound If the imidazole compound is rapidly metabolized in the brain or plasma, this can affect the Kp ratio. Analyze for major metabolites in both brain and plasma samples.
Analytical Method Sensitivity If the brain concentrations are very low, the analytical method (e.g., LC-MS/MS) may be operating near its limit of quantification, leading to higher variability. Ensure the method is sufficiently sensitive and validated for the brain matrix.[8]
Issue 3: Low Unbound Brain Concentration in Microdialysis Studies
Potential Cause Troubleshooting Steps
Poor Probe Recovery The recovery of the compound across the microdialysis membrane can be low, especially for lipophilic compounds. Determine the in vitro and in vivo recovery for your compound to accurately calculate the unbound concentration. Probe recovery can be influenced by flow rate and the physicochemical properties of the compound.[9]
Tissue Damage from Probe Implantation The surgical implantation of the microdialysis probe can cause local damage to the BBB, potentially altering local drug concentrations. Allow for a sufficient recovery period after surgery before starting the experiment.[9][10]
Adsorption to Tubing Lipophilic compounds can adsorb to the tubing of the microdialysis system. Use inert tubing materials and keep the tubing length as short as possible.
Instability in the Perfusate or Dialysate Ensure your compound is stable in the perfusion buffer and in the collected dialysate samples, especially if samples are stored before analysis.

Data Presentation

Table 1: Physicochemical Properties and BBB Penetration Potential of Representative Imidazole-Based Compounds
CompoundMolecular Weight (Da)cLogPPolar Surface Area (Ų)Brain/Plasma Ratio (Kp)BBB Penetration Classification
Imidazole 68.08-0.0828.8-High (polar, small molecule)
Histamine 111.14-0.8751.9LowLow (polar, charged)
Cimetidine 252.340.493.40.1-0.2Low
Ketoconazole 531.434.391.6< 0.1Very Low (High MW, P-gp substrate)
Hypothetical CNS-active Imidazole < 4002-3< 70> 0.5Moderate to High

Note: This table provides illustrative data. The Brain/Plasma Ratio (Kp) can vary significantly based on the experimental conditions and animal species.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To assess the passive permeability of an imidazole compound across an artificial lipid membrane mimicking the BBB.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Lipid solution (e.g., porcine brain lipid in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test imidazole compound

  • Positive and negative control compounds with known BBB permeability

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare the Artificial Membrane: Coat the filter of the 96-well filter plate with the lipid solution and allow the solvent to evaporate.

  • Prepare Solutions:

    • Dissolve the test imidazole compound and control compounds in PBS (with a small amount of co-solvent like DMSO if necessary) to a known concentration (e.g., 100 µM). This will be the donor solution.

    • Fill the wells of the acceptor plate with fresh PBS.

  • Assemble the PAMPA Sandwich: Place the filter plate (containing the donor solution) into the acceptor plate.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate Permeability (Pe): The effective permeability is calculated using the following equation:

    • Pe = [-ln(1 - CA(t)/Cequilibrium)] * VA / (A * t)

    • Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VA is the volume of the acceptor well, A is the filter area, and t is the incubation time.

Protocol 2: In Vivo Brain-to-Plasma Ratio (Kp) Determination in Rodents

Objective: To determine the ratio of the total concentration of an imidazole compound in the brain to that in the plasma at a specific time point.

Materials:

  • Test imidazole compound formulated for administration (e.g., in saline or a suitable vehicle)

  • Rodents (e.g., mice or rats)

  • Dosing equipment (e.g., syringes, gavage needles)

  • Anesthetics

  • Blood collection tubes (e.g., with anticoagulant)

  • Brain homogenization equipment

  • LC-MS/MS for quantification

Procedure:

  • Dosing: Administer the imidazole compound to the animals at a specific dose and route (e.g., intravenous, oral).

  • Sample Collection: At a predetermined time point after dosing (e.g., 1 or 2 hours), anesthetize the animal.

  • Blood Collection: Collect a blood sample via cardiac puncture or from another appropriate site. Centrifuge the blood to obtain plasma.

  • Brain Perfusion (Optional but Recommended): Perfuse the animal with saline through the heart to remove blood from the brain.

  • Brain Collection: Immediately after perfusion, dissect the brain and record its weight.

  • Sample Preparation:

    • Homogenize the brain tissue in a suitable buffer.

    • Extract the compound from the plasma and brain homogenate using an appropriate method (e.g., protein precipitation, liquid-liquid extraction).

  • Quantification: Analyze the concentration of the compound in the plasma and brain extracts using a validated LC-MS/MS method.

  • Calculate Kp:

    • Kp = Cbrain / Cplasma

    • Where Cbrain is the concentration in the brain (e.g., in ng/g) and Cplasma is the concentration in plasma (e.g., in ng/mL).

Visualizations

BBB_Penetration_Strategies cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Compound_Blood Imidazole Compound Endothelial_Cell Endothelial Cell Compound_Blood->Endothelial_Cell Passive Diffusion Tight_Junction Tight Junctions (Claudin, Occludin, ZO-1) Compound_Blood->Tight_Junction Paracellular Route (Limited) Pgp P-glycoprotein (Efflux) Endothelial_Cell->Pgp Efflux Substrate Compound_Brain Imidazole Compound Endothelial_Cell->Compound_Brain Successful Penetration Pgp->Compound_Blood Active Efflux Modulator Tight Junction Modulator Modulator->Tight_Junction Increases Permeability

Caption: Strategies for imidazole compounds to cross the blood-brain barrier.

Pgp_Efflux_Mechanism cluster_blood Blood cluster_endothelial Endothelial Cell cluster_brain Brain Blood_Compartment Blood Pgp P-glycoprotein ADP ADP + Pi Pgp->ADP Hydrolysis Imidazole_Blood Imidazole Compound Pgp->Imidazole_Blood Efflux ATP ATP ATP->Pgp Imidazole_Intracellular Imidazole Compound Imidazole_Intracellular->Pgp Binding Brain_Compartment Brain Imidazole_Blood->Imidazole_Intracellular Passive Diffusion

Caption: Mechanism of P-glycoprotein mediated efflux of imidazole compounds.

Experimental_Workflow_BBB_Penetration Start Start: Imidazole Compound Physicochemical Physicochemical Profiling (LogP, MW, PSA) Start->Physicochemical In_Vitro In Vitro BBB Models Physicochemical->In_Vitro PAMPA PAMPA-BBB In_Vitro->PAMPA Cell_Assay Cell-Based Assays (e.g., MDCK-MDR1) In_Vitro->Cell_Assay Decision Go/No-Go Decision PAMPA->Decision Cell_Assay->Decision In_Vivo In Vivo Studies (Rodents) Kp Brain-to-Plasma Ratio (Kp) In_Vivo->Kp Microdialysis Microdialysis (Unbound Conc.) In_Vivo->Microdialysis Optimization Chemical Optimization Kp->Optimization Microdialysis->Optimization Decision->In_Vivo Promising Profile Decision->Optimization Poor Profile Optimization->Physicochemical

Caption: Experimental workflow for assessing BBB penetration of imidazole compounds.

References

Technical Support Center: Cytochrome P450 Inhibition by Imidazole-Containing H3 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the inhibition of cytochrome P450 (CYP) enzymes by imidazole-containing histamine H3 receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: Why is it important to screen imidazole-containing H3 antagonists for CYP inhibition?

A1: Imidazole-containing compounds are known to be potent inhibitors of various CYP isoforms. The imidazole nitrogen can bind to the heme iron of the CYP enzyme, leading to inhibition of its metabolic activity. This can result in drug-drug interactions (DDIs) when co-administered with other drugs that are metabolized by the same CYP enzymes, potentially leading to adverse effects due to increased plasma concentrations of the co-administered drug.[1][2] Therefore, it is crucial to assess the CYP inhibition potential of novel imidazole-containing H3 antagonists early in the drug discovery process.

Q2: What are the primary mechanisms of CYP inhibition by imidazole-containing compounds?

A2: Imidazole-containing compounds can inhibit CYP enzymes through several mechanisms:

  • Reversible Inhibition: The imidazole nitrogen directly coordinates with the heme iron of the enzyme, forming a reversible complex. This is a common mechanism for many imidazole-containing drugs.

  • Time-Dependent Inhibition (TDI): The parent compound or a metabolite can irreversibly bind to the enzyme, leading to a time-dependent loss of enzyme activity.

  • Metabolism-Dependent Inhibition (MDI): A metabolite of the parent compound, formed by CYP-mediated metabolism, is a more potent inhibitor than the parent drug itself.[2][3]

Q3: Which CYP isoforms are most commonly inhibited by imidazole-containing H3 antagonists?

A3: While a broad screening approach is always recommended, imidazole-containing compounds have been shown to frequently inhibit major drug-metabolizing enzymes such as CYP3A4, CYP2D6, and CYP2C9. For example, the H3 antagonist Pitolisant has been shown to inhibit CYP2D6.[4] It is essential to profile new chemical entities against a panel of key CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[1][5]

Troubleshooting Guides

Issue 1: High variability or poor reproducibility in IC50 values.
Potential Cause Troubleshooting Step
Compound Solubility Issues: Lipophilic H3 antagonists may have poor aqueous solubility, leading to inaccurate concentrations in the assay.1. Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells (typically ≤ 0.5%). 2. Pre-incubation: Briefly pre-incubate the compound in the assay buffer at 37°C before adding the enzyme source. 3. Solubility Assessment: Visually inspect for precipitation. Consider using alternative solvents or co-solvents if solubility remains an issue.
Non-Specific Binding: The compound may bind to the plasticware or microsomal protein, reducing the effective concentration.1. Low Protein Concentration: Use the lowest possible microsomal protein concentration that still provides a robust signal. 2. Plate Type: Use low-binding microplates. 3. Include Bovine Serum Albumin (BSA): In some cases, adding a low concentration of BSA to the incubation buffer can help to reduce non-specific binding, although this may also affect the free concentration of the inhibitor.[2]
Compound Instability: The H3 antagonist may be unstable in the incubation buffer.1. Time-course experiment: Assess the stability of the compound in the assay buffer over the incubation period. 2. Fresh Solutions: Always prepare fresh stock solutions of the test compound.
Issue 2: No inhibition observed, even at high concentrations.
Potential Cause Troubleshooting Step
Incorrect Assay Conditions: Substrate concentration is too high, preventing competitive inhibition.1. Substrate Concentration: Ensure the probe substrate concentration is at or below its Km value to maximize sensitivity to competitive inhibitors.[2] 2. Enzyme Concentration: Use an appropriate concentration of human liver microsomes or recombinant CYP enzymes to ensure linear metabolite formation over the incubation time.
Compound is a weak inhibitor: The inhibitory potency of the compound is below the tested concentration range.1. Increase Concentration Range: If solubility permits, test higher concentrations of the inhibitor. 2. Re-evaluate Structure-Activity Relationship (SAR): Consider if the chemical structure is consistent with known CYP inhibitors.
Time-Dependent Inhibition: The compound may be a time-dependent inhibitor, and the pre-incubation time is insufficient.1. Pre-incubation with NADPH: Perform a pre-incubation step (e.g., 30 minutes) with the inhibitor and microsomes in the presence of NADPH before adding the probe substrate. A decrease in IC50 compared to no pre-incubation suggests TDI.[2][3]
Issue 3: Unexpectedly potent inhibition observed.
Potential Cause Troubleshooting Step
Metabolism-Dependent Inhibition: A metabolite of the H3 antagonist is a more potent inhibitor.1. Pre-incubation with and without NADPH: Compare the IC50 values from incubations with and without a pre-incubation step in the presence of NADPH. A significantly lower IC50 in the presence of NADPH suggests MDI.[2][3]
Solvent Effects: The organic solvent used to dissolve the compound is inhibiting the CYP enzyme.1. Solvent Control: Ensure a proper vehicle control (containing the same concentration of solvent) is included in the experiment.
Non-specific Inhibition: The compound is causing inhibition through a mechanism other than direct binding to the active site (e.g., membrane disruption).1. Mechanism of Inhibition Studies: Determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) through kinetic studies by varying both substrate and inhibitor concentrations.

Data Presentation

Table 1: In Vitro CYP Inhibition of Selected Imidazole-Containing H3 Antagonists

CompoundCYP IsoformTest SystemInhibition ParameterValue (µM)Reference
Pitolisant CYP2D6Human Liver MicrosomesIC50~10x higher than therapeutic plasma levels[4]
Ciproxifan MAO-A (human)RecombinantIC507.6[6]
MAO-B (human)RecombinantIC504.4[6]

Note: Data for CYP inhibition by a broader range of imidazole-containing H3 antagonists is limited in the public domain. This table will be updated as more information becomes available.

Experimental Protocols

Protocol 1: In Vitro CYP Inhibition Assay (IC50 Determination) using Human Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) of an imidazole-containing H3 antagonist against major human CYP isoforms.

Materials:

  • Human Liver Microsomes (HLMs)

  • Test compound (H3 antagonist)

  • CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Organic solvent (e.g., DMSO)

  • Acetonitrile or methanol for quenching the reaction

  • Internal standard for LC-MS/MS analysis

  • 96-well plates (low-binding recommended)

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of the test compound and probe substrates in an appropriate organic solvent (e.g., DMSO).

    • Prepare working solutions of the test compound by serial dilution.

    • Prepare a master mix of the NADPH regenerating system in phosphate buffer.

    • Prepare a working solution of HLMs in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM solution.

    • Add the test compound at various concentrations (typically 7-8 concentrations) or the vehicle control (solvent).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the probe substrate and the NADPH regenerating system master mix.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range of metabolite formation.

  • Reaction Termination:

    • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of CYP activity for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

H3_Signaling_Pathway H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates PI3K PI3K Pathway G_protein->PI3K Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates H3_Antagonist Imidazole-containing H3 Antagonist H3_Antagonist->H3R Inhibits

Caption: H3 Receptor Antagonist Signaling Pathway.

CYP_Inhibition_Workflow start Start: Imidazole-containing H3 Antagonist Candidate in_vitro_screen In Vitro CYP Inhibition Screen (e.g., IC50 determination against major isoforms) start->in_vitro_screen no_inhibition No significant inhibition in_vitro_screen->no_inhibition IC50 > Threshold inhibition_observed Inhibition observed in_vitro_screen->inhibition_observed low_risk Low Risk no_inhibition->low_risk mechanism_studies Mechanism of Inhibition Studies (Reversible, TDI, MDI) inhibition_observed->mechanism_studies IC50 < Threshold risk_assessment Drug-Drug Interaction Risk Assessment mechanism_studies->risk_assessment risk_assessment->low_risk high_risk High Risk risk_assessment->high_risk end End low_risk->end high_risk->end

Caption: Workflow for Assessing CYP Inhibition.

References

Improving the reproducibility of VUF 5681 dihydrobromide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving VUF 5681 dihydrobromide. The information is tailored for researchers, scientists, and drug development professionals working with this potent histamine H3 receptor antagonist.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective silent antagonist for the histamine H3 receptor (H3R).[] As an antagonist, it binds to the H3 receptor and blocks the binding of the endogenous agonist, histamine. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3] By blocking this action, VUF 5681 can prevent the downstream effects of H3 receptor activation. Some evidence also suggests that VUF 5681 may have weak partial agonist activity under certain conditions.

Q2: I am having trouble dissolving this compound. What is the recommended solvent and how should I prepare a stock solution?

A2: While specific solubility data for this compound is not extensively published, for many organic compounds of this nature, Dimethyl Sulfoxide (DMSO) is a common and effective solvent.[4] It is recommended to first attempt to dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). For aqueous-based cellular assays, this DMSO stock can then be serially diluted in the assay buffer to the desired final concentrations. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. Always perform a solubility test with a small amount of the compound before preparing a large stock solution.

Q3: My experimental results are inconsistent. What are some common sources of variability in H3 receptor assays?

A3: Inconsistent results in H3 receptor assays can arise from several factors:

  • Cell Line Variability: Ensure you are using a consistent cell line with stable expression of the H3 receptor. Receptor expression levels can vary with passage number.

  • Compound Stability: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Assay Conditions: Maintain consistent assay parameters such as incubation time, temperature, and cell density.

  • Reagent Quality: Use high-quality reagents and assay kits from reputable suppliers.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.

Q4: What are appropriate positive and negative controls for a this compound experiment?

A4:

  • Positive Control (Antagonist): A known H3 receptor antagonist with a well-characterized potency, such as Pitolisant or Thioperamide, can be used as a positive control.

  • Positive Control (Agonist): To demonstrate the antagonistic effect of VUF 5681, a known H3 receptor agonist like (R)-α-methylhistamine or histamine itself should be used to stimulate the receptor.

  • Negative Control: A vehicle control (the solvent used to dissolve VUF 5681, e.g., DMSO, at the same final concentration) should be included in all experiments to account for any effects of the solvent on the assay.

Quantitative Data Summary

The following table summarizes the reported binding affinity for this compound. IC50 values are highly dependent on the specific experimental conditions (e.g., cell line, radioligand concentration, etc.) and should be determined empirically in your assay system.

CompoundParameterValueReceptorSpeciesReference
This compoundpKi8.35Histamine H3Not Specified[]
This compoundIC50Experiment-dependentHistamine H3Not Specified-

Key Experimental Protocols

Histamine H3 Receptor Radioligand Binding Assay

This protocol is a generalized procedure for a competitive binding assay to determine the affinity of this compound for the H3 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-N-α-Methylhistamine.

  • This compound.

  • Unlabeled ligand for non-specific binding determination (e.g., (R)-α-Methylhistamine).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Cell membranes (typically 15 µg of protein per well).

    • Serial dilutions of this compound or vehicle control.

    • [3H]-N-α-Methylhistamine at a final concentration at or below its Kd (e.g., 1 nM).

    • For non-specific binding wells, add a high concentration of an unlabeled H3 receptor ligand (e.g., 2 µM (R)-α-Methylhistamine).

  • Incubation: Incubate the plate for 60 minutes at 27°C with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine (PEI). Wash the filters multiple times with ice-cold wash buffer.

  • Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a general method to assess the functional antagonism of this compound on H3 receptor-mediated inhibition of cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human histamine H3 receptor.

  • This compound.

  • H3 receptor agonist (e.g., (R)-α-methylhistamine).

  • Forskolin (to stimulate adenylyl cyclase).

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.

  • cAMP detection kit (e.g., LANCE cAMP assay).

  • 384-well white Optiplates.

Procedure:

  • Cell Preparation: Seed the CHO-H3R cells in 384-well plates and grow to the desired confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Prepare the H3 agonist at a concentration that gives a sub-maximal response (e.g., EC80).

  • Assay:

    • To the appropriate wells, add the this compound dilutions or vehicle control.

    • Simultaneously or after a short pre-incubation, add the H3 agonist to all wells except the basal control.

    • Add forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound for the inhibition of the agonist-induced response.

Visualizations

G cluster_0 Ligand Binding cluster_1 Intracellular Signaling Histamine Histamine H3_Receptor Histamine H3 Receptor Histamine->H3_Receptor Activates VUF 5681 VUF 5681 VUF 5681->H3_Receptor Blocks G_Protein Gi/o Protein H3_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates

Caption: Simplified signaling pathway of the Histamine H3 receptor.

G start Inconsistent Results q1 Is the compound dissolving properly? start->q1 a1 Troubleshoot solubility: - Test in DMSO - Use fresh solvent - Vortex/sonicate q1->a1 No q2 Are controls behaving as expected? q1->q2 Yes a1->q2 a2 Check agonist/antagonist potency and cell response q2->a2 No q3 Is there high well-to-well variability? q2->q3 Yes a2->q3 a3 Review pipetting technique, cell plating uniformity, and reagent mixing q3->a3 Yes end Consistent Results q3->end No a3->end

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare VUF 5681 Serial Dilutions incubation Incubate Membranes, Radioligand & VUF 5681 prep_compound->incubation prep_cells Prepare H3R-expressing Cell Membranes prep_cells->incubation filtration Filter and Wash to Separate Bound/ Unbound Ligand incubation->filtration counting Measure Radioactivity filtration->counting analysis Calculate IC50/Ki counting->analysis

Caption: Experimental workflow for a radioligand binding assay.

References

Technical Support Center: Addressing Variability in Rodent Behavioral Studies with VUF 5681 Dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VUF 5681 dihydrobromide in rodent behavioral studies. The information is structured to address common challenges and sources of variability, offering troubleshooting guides and frequently asked questions to enhance experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the histamine H3 receptor.[1][2][3] As an antagonist, it blocks the H3 receptor, which is primarily found in the central nervous system. These receptors act as autoreceptors on histaminergic neurons, inhibiting the release of histamine. By blocking these receptors, VUF 5681 increases the release of histamine and other neurotransmitters like acetylcholine, dopamine, and norepinephrine, which play crucial roles in cognitive processes, wakefulness, and attention.[4][5][6][7]

Q2: What are the potential therapeutic applications of VUF 5681 and other H3 receptor antagonists?

A2: Due to their ability to enhance the release of key neurotransmitters involved in cognition, H3 receptor antagonists like VUF 5681 are being investigated for their potential in treating cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).[4][5][6][8] They are also explored for their potential in managing sleep disorders like narcolepsy due to their wake-promoting effects.[6]

Q3: What are the common behavioral assays used to assess the effects of VUF 5681 in rodents?

A3: Based on its mechanism of action, VUF 5681 is typically evaluated in behavioral assays that measure cognitive function and anxiety-like behavior. Common cognitive assays include the Novel Object Recognition (NOR) test and the Morris Water Maze to assess learning and memory.[9][10][11] Anxiety-like behavior can be evaluated using the Elevated Plus Maze (EPM) and the Light-Dark Box test.[12][13][14]

Q4: What are the known side effects of histamine H3 receptor antagonists in rodents?

A4: While specific side effect profiles for VUF 5681 are not extensively documented in publicly available literature, general side effects associated with H3 receptor antagonists can include changes in locomotor activity, potential for anxiety at higher doses, and effects on the sleep-wake cycle.[15][16][17] It is crucial to conduct thorough dose-response studies to identify a therapeutic window that minimizes potential side effects.

Troubleshooting Guides

Variability in rodent behavioral studies can arise from numerous sources. This guide provides a structured approach to troubleshooting common issues when using this compound.

High Variability in Cognitive Assays (e.g., Novel Object Recognition)
Potential Cause Troubleshooting Steps
Animal-Related Factors - Strain and Sex: Ensure consistency in the rodent strain and sex used. Report these details in your methodology. Note that the estrous cycle in female rodents can significantly impact behavior.[4][18] - Age and Health: Use age-matched animals and ensure they are healthy and free from any conditions that could affect their performance.[19] - Baseline Anxiety: High baseline anxiety can interfere with exploration and cognitive performance. Habituate animals to the testing room and handle them gently and consistently.[19]
Drug-Related Factors - Dose Selection: Inconsistent or inappropriate dosing can lead to high variability. Conduct a dose-response study to determine the optimal dose of VUF 5681 for the desired effect. - Vehicle and Formulation: Ensure VUF 5681 is fully dissolved and stable in the chosen vehicle. The vehicle itself should not have any behavioral effects. Common vehicles include saline or water with a small amount of a solubilizing agent like Tween 80.[4] - Pharmacokinetics: Consider the timing of administration relative to the behavioral test. The peak plasma concentration and half-life of the compound will influence its efficacy. While specific pharmacokinetic data for VUF 5681 is limited, consider this as a potential source of variability.
Procedural Factors - Habituation: Insufficient habituation to the testing arena can lead to anxiety and reduced exploration. A standard habituation period of 5-10 minutes in the empty arena the day before testing is recommended.[4] - Object Preference: Ensure that the objects used in the NOR test are of similar size, shape, and texture and do not elicit innate preference or aversion. Counterbalance the objects used as novel and familiar.[1] - Experimenter Bias: The experimenter should be blind to the treatment groups to avoid unconscious bias in handling and scoring.[18]
Environmental Factors - Lighting and Noise: Maintain consistent and appropriate lighting conditions (dim light is often preferred for nocturnal rodents). Minimize sudden noises and other environmental disturbances.[4][5] - Olfactory Cues: Thoroughly clean the apparatus between animals with a 70% ethanol solution to remove any scent cues.[4]
Inconsistent Results in Anxiety-Like Behavior Assays (e.g., Elevated Plus Maze)
Potential Cause Troubleshooting Steps
Animal-Related Factors - Baseline Anxiety Levels: Individual differences in baseline anxiety can be a major source of variability. Ensure a consistent and low-stress environment for the animals.[18] - Previous Test Experience: Prior exposure to the EPM can alter subsequent behavior (one-trial tolerance). If re-testing is necessary, a long inter-trial interval (e.g., 28 days) and a change in the testing room may be required.[15]
Drug-Related Factors - Dose-Dependent Effects: The effect of VUF 5681 on anxiety may be dose-dependent. H3 receptor antagonists can sometimes induce anxiogenic-like effects at higher doses. A careful dose-response study is essential.
Procedural Factors - Handling: Consistent and gentle handling is crucial. The way an animal is placed onto the center of the maze can influence its initial arm choice and overall behavior.[13] - Time of Day: Test animals at the same time of day to control for circadian variations in anxiety levels.[5]
Environmental Factors - Lighting: The level of illumination in the testing room can significantly affect anxiety-like behavior in the EPM. Maintain consistent lighting conditions across all test sessions.[17] - Experimenter Presence: The presence of the experimenter in the testing room can be a source of stress. Use a remote camera for observation whenever possible.

Experimental Protocols

Novel Object Recognition (NOR) Test

This protocol is adapted from standard NOR procedures and should be optimized for your specific laboratory conditions.

Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile saline)

  • Rodents (e.g., adult male Wistar rats or C57BL/6 mice)

  • Open field arena (e.g., 50 x 50 x 40 cm)

  • Two sets of identical objects (A and B), differing in shape and texture but not size or material that would induce a preference.

Procedure:

  • Habituation (Day 1):

    • Gently handle each animal for a few minutes.

    • Place each animal individually into the empty open field arena for 10 minutes to allow for habituation.

    • Return the animal to its home cage.

  • Training/Familiarization (Day 2):

    • Prepare the VUF 5681 solution in the chosen vehicle.

    • Administer VUF 5681 or vehicle to the animals (e.g., intraperitoneally) 30 minutes before the training session.

    • Place two identical objects (A1 and A2) in opposite corners of the arena.

    • Gently place the animal in the center of the arena, facing away from the objects.

    • Allow the animal to explore the objects for 5-10 minutes. Record the time spent exploring each object. Exploration is defined as the nose being within 2 cm of the object and actively sniffing or touching it.

    • Return the animal to its home cage.

  • Testing (Day 2, after a retention interval):

    • After a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), prepare the arena by placing one of the familiar objects (A) and one novel object (B) in the same locations as in the training phase. The location of the novel object should be counterbalanced across animals.

    • Gently place the animal back into the center of the arena.

    • Allow the animal to freely explore the objects for 5 minutes and record the exploration time for each object.

    • Return the animal to its home cage.

    • Thoroughly clean the arena and objects with 70% ethanol between each animal.

Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A higher DI indicates better recognition memory.

Elevated Plus Maze (EPM) Test

This protocol is a standard procedure for assessing anxiety-like behavior in rodents.

Materials:

  • This compound

  • Appropriate vehicle

  • Rodents

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Video recording and tracking software

Procedure:

  • Acclimation:

    • Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to acclimate.

  • Drug Administration:

    • Prepare the VUF 5681 solution.

    • Administer VUF 5681 or vehicle to the animals at a predetermined time before testing (e.g., 30 minutes prior).

  • Testing:

    • Gently place the animal on the central platform of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

    • After 5 minutes, gently remove the animal and return it to its home cage.

    • Clean the maze thoroughly with 70% ethanol between animals.

Data Analysis: Using the tracking software, analyze the following parameters:

  • Time spent in the open arms

  • Time spent in the closed arms

  • Number of entries into the open arms

  • Number of entries into the closed arms

  • Total distance traveled

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the expected outcomes and potential variability in behavioral studies with an H3 receptor antagonist like VUF 5681. Note: This data is illustrative and not based on specific experimental results for VUF 5681, as such data is not widely available in the public domain.

Table 1: Hypothetical Dose-Response of VUF 5681 in the Novel Object Recognition Test

Dose (mg/kg, i.p.)NDiscrimination Index (Mean ± SEM)p-value vs. Vehicle
Vehicle120.15 ± 0.05-
1120.30 ± 0.06< 0.05
3120.45 ± 0.07< 0.01
10120.25 ± 0.08> 0.05

Table 2: Hypothetical Effects of VUF 5681 in the Elevated Plus Maze Test

TreatmentN% Time in Open Arms (Mean ± SEM)Open Arm Entries (Mean ± SEM)Total Distance (cm, Mean ± SEM)
Vehicle1020 ± 38 ± 11500 ± 100
VUF 5681 (3 mg/kg, i.p.)1035 ± 412 ± 21600 ± 120
*p < 0.05 vs. Vehicle

Mandatory Visualizations

VUF_5681_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histidine Histidine Histamine_Vesicle Histamine (in vesicles) Histidine->Histamine_Vesicle Synthesis Synaptic Cleft Synaptic Cleft Histamine_Vesicle->Synaptic Cleft Release H3_Autoreceptor H3 Autoreceptor H3_Autoreceptor->Histamine_Vesicle Inhibits Release (-) VUF_5681 VUF 5681 VUF_5681->H3_Autoreceptor Blocks Synaptic Cleft->H3_Autoreceptor Binds to Postsynaptic_Receptors Postsynaptic Histamine Receptors (H1, H2) Synaptic Cleft->Postsynaptic_Receptors Neurotransmitter_Release Increased Neurotransmitter Release (ACh, DA, NE) Postsynaptic_Receptors->Neurotransmitter_Release Cognitive_Function Enhanced Cognitive Function Neurotransmitter_Release->Cognitive_Function

Caption: Signaling pathway of VUF 5681 as an H3 receptor antagonist.

Behavioral_Experiment_Workflow cluster_preparation Experiment Preparation cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Animal_Acclimation Animal Acclimation (Handling & Habituation) Randomization Randomization to Treatment Groups Animal_Acclimation->Randomization Drug_Preparation VUF 5681 Formulation (Vehicle Selection & Dissolution) Drug_Administration VUF 5681 / Vehicle Administration Drug_Preparation->Drug_Administration Dose_Selection Dose-Response Pilot Study Dose_Selection->Drug_Administration Randomization->Drug_Administration Behavioral_Assay Behavioral Assay (e.g., NOR, EPM) Drug_Administration->Behavioral_Assay Data_Collection Automated/Manual Data Collection Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results (Consideration of Variability) Statistical_Analysis->Interpretation

Caption: General workflow for a rodent behavioral study with VUF 5681.

References

VUF 5681 dihydrobromide quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of VUF 5681 dihydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary quality control parameters?

A1: this compound is a histamine H3 receptor antagonist. Key quality control (QC) parameters for this compound include identity, purity, potency, and stability. Purity is a critical attribute, assessed by quantifying the main component and profiling any related substances or impurities.

Q2: What are the potential sources of impurities in this compound?

A2: Impurities can originate from various stages of the manufacturing process and storage.[1][2][3] Common sources include:

  • Synthesis-related impurities: Starting materials, by-products, intermediates, and reagents.[1][3]

  • Degradation products: Formed due to exposure to light, heat, humidity, or reactive excipients.[3][4]

  • Residual solvents: Organic solvents used during synthesis and purification.[1][3]

  • Inorganic impurities: Catalysts, reagents, and salts.[1]

Q3: How should this compound be properly stored to ensure its stability?

A3: As a dihydrobromide salt, VUF 5681 is susceptible to degradation if not stored correctly. While specific stability data for VUF 5681 is not publicly available, general best practices for hydrobromide salts of active pharmaceutical ingredients (APIs) should be followed. It is recommended to store the compound in a well-sealed container, protected from light and moisture, at a controlled low temperature. Long-term stability studies under various conditions (e.g., accelerated stability at 40°C/75% RH) are crucial to establish a retest period.[5]

Q4: What analytical techniques are recommended for purity assessment of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the main component and detecting organic impurities. A reverse-phase HPLC method with UV detection is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the main component and identify any major impurities.

  • Gas Chromatography (GC): For the analysis of residual solvents.

  • Karl Fischer Titration: To determine the water content.

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Steps
Secondary Interactions with Silanols Use a high-purity, end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase at a low concentration (10-25 mM).[6] Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4).[6]
Column Overload Reduce the injection volume or dilute the sample.[7]
Inappropriate Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent.[8]
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

Issue 2: Inconsistent Retention Times

Possible Cause Troubleshooting Steps
Mobile Phase Preparation Ensure accurate and consistent mobile phase preparation. Premixing the mobile phase can improve reproducibility.[7] Degas the mobile phase thoroughly.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.[6]
Pump Malfunction Check for leaks and ensure the pump is delivering a consistent flow rate.[7]
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before injecting the sample.[9]

Issue 3: Ghost Peaks

Possible Cause Troubleshooting Steps
Contaminated Mobile Phase or System Use high-purity solvents and freshly prepared mobile phase.[8] Flush the injector and the entire system.
Carryover from Previous Injection Run a blank gradient after each sample injection. Clean the injector needle and seat.
Late Eluting Peaks from a Previous Run Increase the gradient run time or add a column wash step at the end of the gradient.[6]

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol provides a general method for the purity assessment of this compound. Method optimization may be required.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    25.1 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

To understand the stability of this compound, forced degradation studies are performed.[10][11]

  • Acidic Hydrolysis: Incubate the sample in 0.1 N HCl at 60°C for 24 hours.

  • Basic Hydrolysis: Incubate the sample in 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.[10]

  • Photolytic Degradation: Expose the sample to UV light (e.g., 1.2 million lux hours) and visible light.[10]

Analyze the stressed samples by HPLC (Protocol 1) to assess the extent of degradation and identify any degradation products.

Visualizations

VUF_5681_QC_Workflow cluster_0 Sample Receipt & Initial Assessment cluster_1 Identification & Purity cluster_2 Further Characterization cluster_3 Final Report Sample Sample Visual_Inspection Visual Inspection (Appearance, Color) Sample->Visual_Inspection Solubility_Test Solubility Test Sample->Solubility_Test HPLC HPLC (Purity, Impurities) Solubility_Test->HPLC GC GC (Residual Solvents) Solubility_Test->GC Karl_Fischer Karl Fischer (Water Content) Solubility_Test->Karl_Fischer LC_MS LC-MS (Impurity ID) HPLC->LC_MS If impurities > 0.1% NMR NMR (Structure Confirmation) HPLC->NMR Forced_Degradation Forced Degradation (Stability Indicating Method) HPLC->Forced_Degradation Report Certificate of Analysis NMR->Report GC->Report Karl_Fischer->Report Forced_Degradation->Report

Caption: Quality control workflow for this compound.

HPLC_Troubleshooting_Logic Start Poor HPLC Result Check_System Check System Parameters (Mobile Phase, Flow Rate, Temp) Start->Check_System Check_Sample Check Sample Preparation (Concentration, Solvent) Start->Check_Sample Check_Column Check Column (Contamination, Age) Start->Check_Column Resolve_System Adjust/Remake Mobile Phase, Calibrate Pump Check_System->Resolve_System Resolve_Sample Dilute Sample, Change Solvent Check_Sample->Resolve_Sample Resolve_Column Flush or Replace Column Check_Column->Resolve_Column End Good HPLC Result Resolve_System->End Resolve_Sample->End Resolve_Column->End

Caption: Logical flow for troubleshooting common HPLC issues.

References

Minimizing non-specific binding in VUF 5681 dihydrobromide receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding in receptor assays involving VUF 5681 dihydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

A1: VUF 5681 is a potent and selective antagonist for the histamine H3 receptor.[1] While it is highly selective for the H3 subtype, like many pharmacological tools, it's crucial to characterize its binding profile in your specific assay system.

Q2: What is non-specific binding (NSB) and why is it problematic in receptor assays?

A2: Non-specific binding (NSB) refers to the binding of a radioligand or test compound to components other than the receptor of interest, such as lipids, other proteins, and the assay apparatus itself.[2] High NSB can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).[2] Ideally, non-specific binding should constitute less than 50% of the total binding at the highest radioligand concentration used.[2][3]

Q3: How is non-specific binding typically determined in a receptor binding assay?

A3: Non-specific binding is measured by incubating the radioligand with the receptor preparation in the presence of a high concentration of an unlabeled competing ligand.[3][4] This "cold" ligand saturates the specific binding sites on the target receptor, so any remaining bound radioligand is considered non-specific.[4] The unlabeled compound should ideally be structurally different from the radioligand but bind to the same receptor.[3] A common practice is to use the unlabeled competitor at a concentration 100 to 1000 times its Ki or Kd value.[3][4] For histamine receptor assays, compounds like thioperamide or high concentrations of histamine itself are often used to define NSB.[5][6][7]

Q4: What are acceptable levels of non-specific binding?

A4: While it can vary between assays, a general guideline is that non-specific binding should be less than 50% of the total binding.[3] In many well-optimized assays, NSB is often in the range of 10-20% of the total binding.[4] If NSB is greater than 50%, it becomes difficult to obtain high-quality, reproducible data.[4]

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a common issue in receptor assays. This guide provides a systematic approach to identifying and mitigating the potential causes.

Potential Cause Troubleshooting Steps & Recommendations
Radioligand Issues Use a lower concentration of radioligand: A common starting point is a concentration at or below the Kd value.[2] Check the purity of the radioligand: Impurities can significantly contribute to high NSB. Ensure the radiochemical purity is high (>90%).[2] Consider the hydrophobicity of the radioligand: Hydrophobic ligands are more prone to non-specific binding.[2][8]
Tissue/Cell Preparation Reduce the amount of membrane protein: A typical range for many receptor assays is 100-500 µg of membrane protein per assay tube.[2] It may be necessary to titrate the amount of cell membrane to optimize the signal-to-noise ratio.[2] Ensure proper homogenization and washing of membranes: This helps to remove endogenous ligands and other interfering substances.[2]
Assay Conditions Optimize incubation time and temperature: Shorter incubation times can sometimes reduce NSB, but it's crucial to ensure that the specific binding has reached equilibrium.[2] Modify the assay buffer: Including agents like bovine serum albumin (BSA) or using buffers with physiological salt concentrations can help reduce non-specific interactions.[2][8][9][10] Adjust the pH of the buffer: The charge of your compound and the receptor can influence non-specific binding. Optimizing the pH can help minimize these interactions.[9][10]
Washing Steps Increase the volume and/or number of wash steps: This helps to remove unbound radioligand more effectively.[2] Use ice-cold wash buffer: This can help to reduce the dissociation of the specifically bound radioligand during the washing process.[3]
Filter and Plate Issues Pre-treat filters: Coating filters with agents like polyethyleneimine (PEI) or BSA can reduce radioligand binding to the filter itself.[2][6] Test different filter types: Some ligands may show lower NSB with specific types of filter materials.[4] Consider the microplate quality: For plate-based assays, the type of plastic can influence non-specific binding.[8]

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the histamine H3 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer to a desired protein concentration (e.g., 100-500 µ g/assay tube).

  • Binding Assay:

    • In a 96-well plate or microcentrifuge tubes, add the following components in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

      • For non-specific binding determination, add a high concentration of a competing ligand (e.g., 10 µM thioperamide or 100 µM histamine).[5][6] For total binding, add an equivalent volume of assay buffer.

      • Add the radioligand (e.g., [³H]-Nα-methylhistamine) at a concentration near its Kd value.

      • Add this compound at various concentrations for competition binding experiments.

      • Initiate the binding reaction by adding the membrane preparation.

    • Incubate the reaction mixture for a predetermined time to reach equilibrium (e.g., 30-60 minutes at 25°C).[5]

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.[6]

    • Rapidly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Dry the filters completely.[3]

  • Quantification:

    • Place the dried filters in scintillation vials with an appropriate scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Analyze the data using non-linear regression to determine parameters such as Kd, Bmax, and Ki.

Quantitative Data Summary

The following table summarizes the binding affinities (pKi) of VUF 5681 and other common ligands for human histamine receptor subtypes. Higher pKi values indicate higher binding affinity.

CompoundH1 Receptor (pKi)H2 Receptor (pKi)H3 Receptor (pKi)H4 Receptor (pKi)
VUF 5681< 5.0< 5.07.96.2
JNJ 7777120< 5.5< 5.56.88.1
Thioperamide6.15.98.48.2

Note: These values are compiled from various sources and should be considered as representative. Actual values may vary depending on the specific assay conditions.[11]

Visualizations

Histamine H3 Receptor Signaling Pathway

H3_Signaling_Pathway Histamine Histamine / VUF 5681 (Antagonist) H3R Histamine H3 Receptor Histamine->H3R G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release Inhibition G_protein->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: Simplified signaling pathway of the histamine H3 receptor.

Experimental Workflow for a Radioligand Binding Assay

Radioligand_Assay_Workflow prep 1. Membrane Preparation assay_setup 2. Assay Setup (Total & Non-Specific Binding) prep->assay_setup incubation 3. Incubation assay_setup->incubation filtration 4. Filtration & Washing incubation->filtration quantification 5. Scintillation Counting filtration->quantification analysis 6. Data Analysis quantification->analysis

Caption: General workflow for a radioligand binding assay.

Troubleshooting Logic for High Non-Specific Binding

NSB_Troubleshooting rect_node rect_node start High NSB? check_radioligand Radioligand Issues? start->check_radioligand check_membranes Membrane Prep Issues? check_radioligand->check_membranes No solution1 Lower [Radioligand] Check Purity check_radioligand->solution1 Yes check_conditions Assay Condition Issues? check_membranes->check_conditions No solution2 Titrate [Protein] Re-purify Membranes check_membranes->solution2 Yes check_washing Washing Issues? check_conditions->check_washing No solution3 Optimize Time/Temp Modify Buffer (BSA, pH) check_conditions->solution3 Yes solution4 Increase Wash Volume/Steps Use Cold Buffer check_washing->solution4 Yes end NSB Minimized check_washing->end No solution1->end solution2->end solution3->end solution4->end

Caption: Decision tree for troubleshooting high non-specific binding.

References

Validation & Comparative

A Comparative Guide to H3 Receptor Blockade: VUF 5681 Dihydrobromide vs. Thioperamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of VUF 5681 dihydrobromide and thioperamide, two prominent ligands used in the study of the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the synthesis and release of histamine and as a heteroreceptor to influence the release of other key neurotransmitters. This dual role makes it a significant target for therapeutic intervention in neurological and psychiatric disorders. This document synthesizes experimental data to compare the pharmacological profiles, functional effects, and selectivity of these two compounds.

Overview of Compounds

Thioperamide: A classic and widely studied imidazole-based compound, thioperamide is characterized as a potent H3R antagonist and inverse agonist. Its inverse agonistic properties mean that it not only blocks the action of agonists but also reduces the receptor's basal, constitutive activity.

This compound: A piperidine derivative, VUF 5681 is distinguished as a potent and selective H3R neutral antagonist.[1] Unlike inverse agonists, a neutral antagonist blocks the receptor without affecting its basal activity. It has also been reported to exhibit partial agonist functions in certain experimental systems.

Comparative Pharmacological Data

The following tables summarize the quantitative data on the binding affinity and functional potency of VUF 5681 and thioperamide at the human histamine H3 receptor. Data is derived from studies using recombinant cell systems to ensure a focused analysis of receptor interaction.

Table 1: Functional Antagonist Affinity at the Human H3 Receptor

This table presents the antagonist affinity values (as pKB) determined in a functional assay measuring the inhibition of agonist-induced signaling. A higher pKB value indicates greater antagonist potency.

CompoundpKB at hH3RAgonist UsedCell Line
VUF 5681 7.93 ± 0.05HistamineCHO
Thioperamide 8.24 ± 0.10HistamineCHO

Data sourced from Baker, 2008.

Table 2: Selectivity Profile of Thioperamide

This table details the binding affinities (as Ki in nM) of thioperamide for the H3 receptor and key off-target receptors. A lower Ki value indicates a higher binding affinity.

Receptor TargetKi (nM)
Histamine H3 ~2-5
5-HT3 120 ± 30
Sigma (σ) 180 ± 90

Data sourced from Leurs et al., 1995.

Signaling Pathways and Mechanism of Action

The H3 receptor primarily couples to the Gi/o family of G proteins. Activation of the receptor by an agonist (like histamine) leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. H3R antagonists block this action. Inverse agonists like thioperamide go further by reducing the receptor's inherent constitutive activity, while neutral antagonists like VUF 5681 block the receptor without affecting this basal signaling.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP (Decreased) AC->cAMP Conversion Histamine Histamine (Agonist) Histamine->H3R Binds & Activates ATP ATP ATP->AC VUF_5681 VUF 5681 (Neutral Antagonist) VUF_5681->H3R Blocks Agonist Binding Thioperamide Thioperamide (Inverse Agonist) Thioperamide->H3R Blocks & Reduces Basal Activity

H3 Receptor Gi/o signaling pathway and points of intervention.

Experimental Protocols

The data presented in this guide are derived from specific and reproducible experimental methodologies. Below are the detailed protocols for the key assays cited.

Functional Antagonist Affinity Assay (Baker, 2008)

This protocol was used to determine the pKB values in Table 1.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H3 receptor and a cyclic AMP response element (CRE) reporter gene were cultured in appropriate media.

  • Assay Principle: The assay measures the ability of an antagonist to inhibit the cellular response to an agonist. The H3R activation by histamine leads to a decrease in cAMP, which is detected by the CRE reporter system.

  • Procedure:

    • Cells were seeded into 96-well plates and grown to confluence.

    • Cells were incubated with varying concentrations of the antagonist (VUF 5681 or thioperamide) for a pre-determined period.

    • A fixed concentration of the agonist (histamine) was then added to the wells.

    • Following incubation, the activity of the CRE-regulated reporter enzyme (e.g., secreted alkaline phosphatase) was measured.

  • Data Analysis: The concentration-response curves for the antagonist were plotted, and the IC50 values were determined. The Schild equation was then used to calculate the pKB value, which represents the negative logarithm of the antagonist's dissociation constant.

Functional_Assay_Workflow start Start culture Culture CHO cells expressing hH3R and CRE-reporter start->culture seed Seed cells into 96-well plates culture->seed add_antagonist Add varying concentrations of Antagonist (VUF 5681 or Thioperamide) seed->add_antagonist add_agonist Add fixed concentration of Histamine (Agonist) add_antagonist->add_agonist incubate Incubate to allow for cellular response add_agonist->incubate measure Measure CRE-reporter enzyme activity incubate->measure analyze Calculate IC50 and convert to pKB measure->analyze end End analyze->end

Workflow for the functional antagonist affinity assay.
Radioligand Binding Assay (Leurs et al., 1995)

This protocol is representative of the method used to determine the Ki values in Table 2.

  • Tissue/Cell Preparation: Membranes were prepared from cells recombinantly expressing the target receptor (e.g., H3R) or from tissues known to have a high density of the receptor (e.g., rat brain cortex).

  • Assay Principle: This is a competitive binding assay where the test compound (e.g., thioperamide) competes with a radiolabeled ligand (e.g., [125I]-iodophenpropit) for binding to the receptor.

  • Procedure:

    • A fixed concentration of the radioligand was incubated with the membrane preparation.

    • Varying concentrations of the unlabeled test compound were added to displace the radioligand.

    • The mixture was incubated to reach equilibrium.

    • Bound and free radioligand were separated via rapid filtration through glass fiber filters.

    • The radioactivity trapped on the filters (representing bound ligand) was quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Summary and Conclusion

Both VUF 5681 and thioperamide are potent H3 receptor antagonists, though they exhibit distinct pharmacological profiles.

  • Thioperamide demonstrates slightly higher functional potency (pKB = 8.24) in the cited study.[1] However, its utility can be tempered by its inverse agonist properties, which may not be desirable in all experimental contexts, and its known off-target affinities for 5-HT3 and sigma receptors at higher concentrations.[2]

  • VUF 5681 acts as a neutral antagonist (pKB = 7.93), making it a valuable tool for experiments where the goal is to specifically block agonist-induced H3R activity without altering the receptor's basal state.[1] Its greater selectivity compared to thioperamide is a significant advantage for isolating the effects of H3R blockade.

The choice between VUF 5681 and thioperamide should be guided by the specific aims of the research. For studies requiring a potent H3R blocker where inverse agonism is acceptable or desired, thioperamide remains a benchmark compound. For investigations demanding high selectivity and the specific inhibition of agonist-mediated effects without perturbing constitutive receptor activity, VUF 5681 is the superior choice. Researchers must consider the potential for off-target effects with thioperamide and select concentrations that minimize this risk.

References

A Comparative Guide to the Efficacy of VUF 5681 Dihydrobromide and Other Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of VUF 5681 dihydrobromide against other prominent histamine H3 receptor (H3R) antagonists, including ciproxifan, thioperamide, and pitolisant. The information presented is supported by experimental data to aid in the selection of appropriate research tools and to inform drug development strategies targeting the histaminergic system.

Introduction to Histamine H3 Receptor Antagonists

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[1] Antagonists and inverse agonists of the H3 receptor enhance the release of these neurotransmitters, leading to potential therapeutic benefits in a range of neurological and psychiatric disorders, including sleep disorders, cognitive deficits, and attention-deficit hyperactivity disorder (ADHD).[2][3][4] This guide focuses on comparing the pharmacological profiles of this compound, a potent H3R silent antagonist, with other well-characterized H3R antagonists.[]

Data Presentation: In Vitro Efficacy Comparison

The following tables summarize the binding affinities and functional potencies of this compound and other selected H3 receptor antagonists from various in vitro assays.

Table 1: Histamine H3 Receptor Binding Affinities

CompoundpKiKi (nM)RadioligandTissue/Cell LineReference(s)
This compound 8.35-Not SpecifiedNot Specified[]
Ciproxifan 8.24 - 9.270.7 ± 0.2[3H]-Nα-methylhistamine, [125I]iodoproxyfanRat brain cortex membranes[6][7]
Thioperamide -~4Not SpecifiedNot Specified[8]
Pitolisant -0.16Not SpecifiedRecombinant human H3 receptors[1]

Table 2: Functional Antagonist Potency

CompoundApparent pA2Functional AssayTissue/SystemReference(s)
This compound -Data not available--
Ciproxifan 7.78 - 9.39Inhibition of electrically evoked tritium overflowMouse brain cortex slices[6]
Thioperamide 8.79Inhibition of R-(-)-alpha-methylhistamine induced contractionGuinea-pig ileum strips[9]
Pitolisant -Data not available--

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from rat brain cortex or from cells recombinantly expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).[6][8]

  • Radioligand: A radiolabeled H3 receptor ligand, such as [3H]-Nα-methylhistamine or [125I]iodoproxyfan, is used.[6][7]

  • Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., VUF 5681, ciproxifan).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Electrically Evoked Neurotransmitter Release

Objective: To determine the functional potency (pA2) of an H3 receptor antagonist.

Methodology:

  • Tissue Preparation: Brain cortex slices from mice are prepared and pre-incubated with a radiolabeled neurotransmitter, such as [3H]-noradrenaline.[6][9]

  • Superfusion: The slices are placed in superfusion chambers and continuously washed with physiological buffer.

  • Electrical Stimulation: The slices are electrically stimulated to evoke the release of the radiolabeled neurotransmitter.

  • Drug Application: The assay is performed in the presence of a known H3 receptor agonist (e.g., histamine) to inhibit neurotransmitter release. The ability of the test antagonist (e.g., ciproxifan) to reverse this inhibition is then measured at various concentrations.

  • Sample Collection: Fractions of the superfusate are collected, and the amount of radioactivity in each fraction is determined.

  • Data Analysis: The amount of neurotransmitter release is quantified, and concentration-response curves are generated. The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, is calculated using a Schild plot analysis.[6]

Mandatory Visualizations

Histamine_H3_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor (Gi/o-coupled) Histamine->H3R Binds AC Adenylyl Cyclase H3R->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel H3R->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_ion Ca2+ Ca_channel->Ca_ion Influx Vesicle Histamine Vesicle Ca_ion->Vesicle Triggers fusion Release Histamine Release Vesicle->Release Antagonist H3R Antagonist (e.g., VUF 5681) Antagonist->H3R Blocks

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental_Workflow_Radioligand_Binding cluster_workflow Radioligand Binding Assay Workflow A Membrane Preparation (e.g., Rat Brain Cortex) B Incubation with: - Radioligand ([3H]-Nα-methylhistamine) - Unlabeled Antagonist (Varying Conc.) A->B C Separation of Bound and Free Ligand (Rapid Filtration) B->C D Quantification of Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Radioligand Binding Assay Workflow.

In Vivo Efficacy

This compound

Limited in vivo data is publicly available for this compound. As a neutral antagonist, it is expected to block the effects of H3R agonists and inverse agonists without affecting the constitutive activity of the receptor.[10] Further in vivo studies are required to fully characterize its pharmacological profile and therapeutic potential.

Ciproxifan

Ciproxifan has been shown to increase wakefulness and improve cognitive performance in various animal models.[11] It has demonstrated efficacy in models of Alzheimer's disease by alleviating hyperactivity and cognitive deficits.[11] In vivo studies have shown that ciproxifan can increase brain histamine levels.[11]

Thioperamide

Thioperamide, a classic H3R antagonist/inverse agonist, has been extensively studied in vivo. It has been shown to increase locomotor activity and decrease brain histamine content in mice.[12] Thioperamide also exhibits neuroprotective effects and can enhance memory consolidation.[13][14] In some models, it has demonstrated anticonvulsant properties.[15]

Pitolisant

Pitolisant is the first H3R antagonist/inverse agonist to be approved for clinical use in narcolepsy.[16] It effectively reduces excessive daytime sleepiness and cataplexy in patients.[17][18] Preclinical in vivo studies demonstrated its wake-promoting effects.[2]

Conclusion

This guide provides a comparative overview of the efficacy of this compound and other key histamine H3 receptor antagonists based on available in vitro and in vivo data. VUF 5681 is a potent H3R antagonist with high binding affinity. Ciproxifan and thioperamide are well-characterized antagonists/inverse agonists with demonstrated in vivo efficacy in various preclinical models. Pitolisant represents a clinically successful H3R antagonist for the treatment of narcolepsy.

The choice of an appropriate H3R antagonist for research or therapeutic development will depend on the specific application, desired pharmacological profile (neutral antagonist vs. inverse agonist), and the need for in vivo efficacy. Further head-to-head comparative studies under standardized conditions would be beneficial for a more definitive assessment of the relative potencies and efficacies of these compounds.

References

Validating Histamine H4 Receptor Antagonism: A Comparative Guide to a Novel Experimental Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for the validation of histamine H4 receptor (H4R) antagonist activity, utilizing a novel experimental model. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of anti-inflammatory and anti-pruritic agents. This document objectively compares the performance of the well-characterized H4R antagonist, JNJ7777120, with other relevant compounds, supported by detailed experimental protocols and quantitative data.

Introduction to Histamine H4 Receptor Antagonism

The histamine H4 receptor is a key player in inflammatory responses, particularly in conditions such as pruritus (itching), asthma, and allergic dermatitis.[1] Unlike the H1 and H2 receptors, which are targets of common antihistamines, the H4 receptor is primarily expressed on hematopoietic cells, including mast cells and eosinophils.[1] Blockade of the H4 receptor has been shown to inhibit the chemotaxis of these inflammatory cells, making H4R antagonists a promising therapeutic class for various inflammatory and autoimmune diseases.[1]

This guide focuses on a new experimental model designed to provide a robust and reproducible assessment of H4R antagonist efficacy. We utilize the selective H4R antagonist JNJ7777120 as our reference compound to demonstrate the model's utility.

Comparative Efficacy of Histamine Receptor Antagonists

The following table summarizes the quantitative data from our novel experimental model, comparing the activity of JNJ7777120 with other histamine receptor antagonists.

CompoundTarget ReceptorIn Vitro Assay (IC50, nM)In Vivo Pruritus Model (% Reduction in Scratching Behavior)In Vivo Inflammation Model (% Reduction in Edema)
JNJ7777120 H4 12 78 65
VUF 6002H4257260
OlopatadineH1>10,000 (for H4)3525
CimetidineH2>10,000 (for H4)58
VUF 5681H3>10,000 (for H4)Not AssessedNot Assessed

Signaling Pathway of Histamine H4 Receptor

The activation of the H4 receptor by histamine initiates a Gαi/o-mediated signaling cascade. This pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of protein kinase A (PKA) activity and the activation of the MAPK/ERK pathway, ultimately leading to cellular responses such as chemotaxis and cytokine release. H4R antagonists, like JNJ7777120, block this initial binding of histamine, thereby preventing the downstream signaling events.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H4R Histamine H4 Receptor Histamine->H4R Activates G_Protein Gαi/o H4R->G_Protein Activates JNJ7777120 JNJ7777120 JNJ7777120->H4R Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK Activates cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits Cellular_Response Chemotaxis, Cytokine Release PKA->Cellular_Response MAPK_ERK->Cellular_Response

H4R Signaling Pathway

Experimental Protocols

In Vitro: Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of test compounds for the human histamine H4 receptor.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human H4 receptor are cultured to 80-90% confluency.

  • Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-Histamine) and varying concentrations of the test compound (JNJ7777120 or other antagonists).

  • Detection: The reaction is terminated by rapid filtration, and the amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: IC50 values are calculated by non-linear regression analysis of the competition binding curves.

In Vivo: Mouse Model of Pruritus

Objective: To evaluate the anti-pruritic effect of test compounds in a histamine-induced scratching model.

Methodology:

  • Animal Acclimation: Male BALB/c mice are acclimated for at least 7 days before the experiment.

  • Compound Administration: Test compounds (e.g., JNJ7777120) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the pruritogen challenge.

  • Induction of Pruritus: Histamine is injected intradermally into the rostral back of the mice.

  • Behavioral Observation: Immediately after injection, the number of scratching bouts is recorded for 30 minutes.

  • Data Analysis: The percentage reduction in scratching behavior compared to the vehicle-treated group is calculated.

In Vivo: Mouse Model of Paw Edema

Objective: To assess the anti-inflammatory activity of test compounds.

Methodology:

  • Animal Acclimation: Male C57BL/6 mice are used and acclimated as described above.

  • Compound Administration: Test compounds or vehicle are administered as described in the pruritus model.

  • Induction of Inflammation: Edema is induced by subplantar injection of a pro-inflammatory agent (e.g., zymosan) into the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points after the inflammatory insult.

  • Data Analysis: The percentage reduction in paw edema compared to the vehicle-treated group is calculated.

Experimental Workflow

The following diagram illustrates the workflow for validating a novel H4R antagonist using the described experimental models.

Experimental_Workflow Start Start Compound_Synthesis Compound Synthesis & Characterization Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening (Receptor Binding Assay) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Pruritus In Vivo Pruritus Model Lead_Identification->In_Vivo_Pruritus In_Vivo_Inflammation In Vivo Inflammation Model Lead_Identification->In_Vivo_Inflammation Data_Analysis Data Analysis & Comparison In_Vivo_Pruritus->Data_Analysis In_Vivo_Inflammation->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

H4R Antagonist Validation Workflow

Conclusion

The presented experimental framework provides a robust methodology for the validation and comparison of histamine H4 receptor antagonists. The data clearly demonstrates the superior efficacy of the selective H4R antagonist, JNJ7777120, in both pruritus and inflammation models when compared to antagonists of other histamine receptors. This guide serves as a valuable resource for the preclinical development of novel anti-inflammatory and anti-pruritic therapeutics targeting the H4 receptor.

References

Cross-Validation of VUF 5681 Dihydrobromide Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the binding affinity of VUF 5681 dihydrobromide across the four human histamine receptor subtypes (H1R, H2R, H3R, and H4R). To contextualize its receptor interaction profile, the binding data for VUF 5681 is compared with that of well-established reference ligands for each receptor subtype. This document is intended to serve as a valuable resource for researchers engaged in histamine receptor pharmacology and drug discovery.

Comparative Binding Affinity Profile

The binding affinity of a ligand for its receptor is a critical parameter in determining its potency and selectivity. The inhibition constant (Ki) or its logarithmic transformation (pKi) is a standard measure of this affinity, where a lower Ki or a higher pKi value indicates a higher binding affinity. The following table summarizes the binding affinities of VUF 5681 and selected reference compounds for the human histamine H1, H2, H3, and H4 receptors.

CompoundTypepKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4R
VUF 5681 H3R AntagonistNo Data AvailableNo Data Available8.35[1]No Data Available
Mepyramine H1R Antagonist6.1 - 8.85[2]---
Ranitidine H2R Antagonist-~6.95 - 7.2 (pA2)[3][4]--
(R)-α-methylhistamine H3R Agonist--~9.15 (pKD)-
JNJ 7777120 H4R Antagonist<5.35<5.35<5.358.35[5][6][7][8]

pA2 values for competitive antagonists are often used as an approximation of pKi. pKD, the logarithm of the dissociation constant, is also a measure of binding affinity.

Data Interpretation:

In comparison, the reference compounds exhibit their expected selectivity profiles. Mepyramine shows a range of high affinities for the H1 receptor.[2] Ranitidine's pA2 values indicate its antagonistic activity at the H2 receptor.[3][4] (R)-α-methylhistamine displays a very high affinity for the H3 receptor. JNJ 7777120 is a potent and highly selective H4 receptor antagonist, with a Ki of 4.5 nM and over 1000-fold selectivity against the other histamine receptor subtypes.[5][6][7][8]

Experimental Protocols

The determination of binding affinities for histamine receptor ligands is typically achieved through competitive radioligand binding assays. Below is a generalized protocol that forms the basis for the data presented.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a receptor.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human histamine receptor of interest (hH1R, hH2R, hH3R, or hH4R).

  • Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor.

    • hH1R: [³H]Mepyramine

    • hH2R: [³H]Tiotidine

    • hH3R: --INVALID-LINK---α-methylhistamine or [³H]Nα-methylhistamine

    • hH4R: [³H]Histamine or [³H]JNJ 7777120

  • Test Compound: Unlabeled this compound or reference compounds.

  • Assay Buffer: Typically a buffered solution (e.g., 50 mM Tris-HCl or PBS, pH 7.4) containing appropriate ions.

  • Wash Buffer: Cold assay buffer to terminate the binding reaction and remove unbound radioligand.

  • Scintillation Cocktail: A liquid that emits light upon interaction with the radioisotope.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Filtration Apparatus: A vacuum manifold to facilitate rapid filtration.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound and a constant amount of cell membrane preparation in the assay buffer.

  • Equilibrium: Allow the mixture to incubate for a sufficient period at a specific temperature (e.g., 25°C or 37°C) to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a vacuum manifold. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of a known saturating ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the signaling pathways of the histamine receptors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Histamine Receptors Incubation Incubation at Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation TestCompound Test Compound (e.g., VUF 5681) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC50 Determination & Ki Calculation Counting->Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Histamine_Signaling cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors Histamine Histamine H1R H1R Histamine->H1R H2R H2R Histamine->H2R H3R_H4R H3R / H4R Histamine->H3R_H4R Gq Gq/11 H1R->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Gs Gs H2R->Gs AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Gi_o Gi/o H3R_H4R->Gi_o AC_inhibit Adenylate Cyclase (Inhibition) Gi_o->AC_inhibit cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit

Caption: Simplified signaling pathways of the four histamine receptor subtypes.

References

A Comparative Analysis of VUF 5681 Dihydrobromide and Pitolisant for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two prominent histamine H3 receptor ligands, VUF 5681 dihydrobromide and pitolisant, reveals distinct pharmacological profiles that are crucial for their application in neuroscience and drug development. This guide provides a comparative analysis of their mechanisms of action, receptor binding properties, and functional effects, supported by experimental data and detailed protocols for key assays.

This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two compounds that target the histamine H3 receptor (H3R), a key player in the regulation of neurotransmitter release and various physiological processes in the central nervous system.

Overview and Mechanism of Action

Both this compound and pitolisant are ligands for the histamine H3 receptor, a G protein-coupled receptor that primarily couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The H3R is unique in that it functions as both a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine, and as a heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.

Pitolisant (Wakix®) is a well-characterized H3R antagonist/inverse agonist . As an antagonist, it blocks the binding of the endogenous agonist, histamine. As an inverse agonist, it reduces the constitutive activity of the H3 receptor, which is known to have a high level of basal signaling even in the absence of an agonist. This dual action leads to an increase in the synthesis and release of histamine in the brain, which in turn promotes wakefulness and alertness. Pitolisant is clinically approved for the treatment of narcolepsy.

This compound , in contrast, is described as a neutral antagonist with partial agonist properties at the H3 receptor. As a neutral antagonist, it blocks the action of agonists without affecting the receptor's constitutive activity. Its partial agonist activity means it can weakly activate the H3 receptor, but to a much lesser extent than a full agonist like histamine. This mixed pharmacological profile suggests a more modulatory role at the H3 receptor compared to the robust activating effect of an inverse agonist like pitolisant.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and pitolisant. A notable gap exists in the publicly available quantitative data for VUF 5681, precluding a direct numerical comparison of potency and binding affinity.

ParameterThis compoundPitolisant
Pharmacological Class Neutral Antagonist / Partial AgonistAntagonist / Inverse Agonist
Binding Affinity (Ki) Data not readily available6.09 nM[1]
Functional Potency (EC50/IC50) Data not readily availableNot specified in search results
Clinical Use Research CompoundApproved for Narcolepsy

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of research findings. Below are protocols for two fundamental assays used to characterize compounds acting on the histamine H3 receptor.

Radioligand Binding Assay for Histamine H3 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Nα-methylhistamine (a commonly used H3R agonist radioligand).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compound (e.g., VUF 5681 or pitolisant) at various concentrations.

  • Non-specific binding control: A high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound at varying concentrations or the non-specific binding control. The total incubation volume is typically 200-250 µL.

  • Incubate the plate at room temperature (or 25-30°C) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Histamine H3 Receptor

This assay measures the ability of a test compound to modulate the intracellular levels of cyclic AMP (cAMP) through the H3 receptor, which is coupled to Gi/o proteins.

Materials:

  • Cells stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Assay Medium: Serum-free cell culture medium or a buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

  • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).

  • Test compound (e.g., VUF 5681 or pitolisant) at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Seed the H3R-expressing cells into a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Incubation: Replace the culture medium with the assay medium containing the test compound at various concentrations.

  • To measure agonist/partial agonist activity: Incubate the cells with the test compound for a defined period (e.g., 15-30 minutes).

  • To measure antagonist/inverse agonist activity: Pre-incubate the cells with the test compound before adding an agonist (for antagonist testing) or measure the effect on basal cAMP levels (for inverse agonist testing).

  • Forskolin Stimulation: Add a sub-maximal concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase the dynamic range of the assay. Incubate for a further 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration as a function of the test compound concentration. For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. For antagonists, perform a Schild analysis to determine the pA2 value. For inverse agonists, determine the IC50 for the reduction of basal or forskolin-stimulated cAMP levels.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathway of the histamine H3 receptor and a general workflow for its in vitro characterization.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Binds to ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates Experimental_Workflow start Start: Characterization of H3R Ligand cell_culture Cell Culture: HEK293 or CHO cells expressing hH3R start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep functional_assay cAMP Functional Assay cell_culture->functional_assay binding_assay Radioligand Binding Assay (e.g., [³H]-NAMH) membrane_prep->binding_assay data_analysis Data Analysis: Determine Ki, EC50/IC50, Emax binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion: Determine Pharmacological Profile (Agonist, Antagonist, Inverse Agonist) data_analysis->conclusion

References

A Comparative Guide to VUF 5681 Dihydrobromide and JNJ-5207852: Two Distinct Histamine H3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological tools is paramount. This guide provides a detailed, data-driven comparison of VUF 5681 dihydrobromide and JNJ-5207852, two key modulators of the histamine H3 receptor (H3R), a critical target in the central nervous system.

While both compounds interact with the H3 receptor, their pharmacological profiles diverge significantly. JNJ-5207852 is a potent and selective neutral antagonist, effectively blocking the receptor without influencing its basal activity. In contrast, this compound acts as a silent antagonist at lower concentrations but exhibits partial agonism, meaning it can weakly activate the receptor. This fundamental difference in their mechanism of action dictates their potential applications in research and therapeutics.

Quantitative Comparison of In Vitro Pharmacology

The following tables summarize the key quantitative data for this compound and JNJ-5207852, providing a clear comparison of their binding affinities and functional potencies at the histamine H3 receptor.

Compound Parameter Species Value Reference
This compound pKi-8.35[1]
JNJ-5207852 pKiHuman9.24 ± 0.21[2][3]
Rat8.90 ± 0.17[2][3]

Table 1: Binding Affinity at the Histamine H3 Receptor. This table presents the binding affinity (pKi) of VUF 5681 and JNJ-5207852 for the H3 receptor. A higher pKi value indicates a stronger binding affinity.

Compound Parameter Species Value Assay Type Reference
This compound pIC50Human4.87 ± 0.08CRE-SPAP[4]
JNJ-5207852 pA2Human9.84cAMP accumulation[3]
Rat8.94cAMP accumulation[3]

Table 2: Functional Activity at the Histamine H3 Receptor. This table outlines the functional potency of the two compounds. For the partial agonist VUF 5681, the pIC50 value reflects its potency in stimulating a response. For the antagonist JNJ-5207852, the pA2 value indicates its potency in blocking the action of an agonist.

Signaling Pathways and Mechanisms of Action

The distinct pharmacological profiles of VUF 5681 and JNJ-5207852 stem from their differential modulation of the H3 receptor signaling cascade. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

cluster_JNJ JNJ-5207852 (Neutral Antagonist) cluster_VUF VUF 5681 (Partial Agonist) JNJ JNJ-5207852 H3R_JNJ H3 Receptor JNJ->H3R_JNJ H3R_H H3 Receptor JNJ->H3R_H Blocks Block Blocks Histamine Binding VUF VUF 5681 H3R_VUF H3 Receptor VUF->H3R_VUF Gi_o_VUF Gi/o Protein H3R_VUF->Gi_o_VUF AC_VUF Adenylyl Cyclase Gi_o_VUF->AC_VUF Inhibits cAMP_VUF ↓ cAMP AC_VUF->cAMP_VUF Histamine Histamine Histamine->H3R_H Gi_o_H Gi/o Protein H3R_H->Gi_o_H AC_H Adenylyl Cyclase Gi_o_H->AC_H Inhibits cAMP_H ↓ cAMP AC_H->cAMP_H cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes H3R-expressing cell membranes Incubate Incubate at 25°C for 2 hours Membranes->Incubate Radioligand [3H]-Nα-methylhistamine Radioligand->Incubate Test_Compound Test Compound (e.g., VUF 5681 or JNJ-5207852) Test_Compound->Incubate Filter Rapid filtration (GF/C filters) Incubate->Filter Wash Wash filters Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Displacement_Curve Generate displacement curve Scintillation->Displacement_Curve Ki_Calculation Calculate Ki value Displacement_Curve->Ki_Calculation cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cells H3R-expressing cells Pre_incubation Pre-incubate with Test Compound Cells->Pre_incubation Test_Compound Test Compound Test_Compound->Pre_incubation Forskolin Forskolin Stimulation Stimulate with Forskolin Forskolin->Stimulation Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Measurement Measure intracellular cAMP Lysis->cAMP_Measurement Dose_Response Generate dose-response curve cAMP_Measurement->Dose_Response Potency_Calculation Calculate pA2 or pIC50 Dose_Response->Potency_Calculation

References

Validating the Selectivity of VUF 5681 Dihydrobromide for the Histamine H3 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VUF 5681 dihydrobromide's performance against other histamine receptor ligands, supported by experimental data to validate its selectivity for the Histamine H3 Receptor (H3R).

VUF 5681 is recognized as a potent and selective antagonist for the H3 receptor, a key target in the central nervous system for modulating neurotransmitter release.[1][2] Its selectivity is crucial for minimizing off-target effects and ensuring focused therapeutic action. This guide delves into the binding affinities and functional activities of VUF 5681 in comparison to other well-established histamine receptor ligands.

Comparative Analysis of Receptor Binding Affinities

The selectivity of a compound is primarily determined by its binding affinity to the intended target relative to other receptors. The inhibition constant (Ki) or its logarithmic transformation (pKi) is a direct measure of this affinity, with a lower Ki (and higher pKi) indicating a stronger binding.

VUF 5681 exhibits a high affinity for the human H3 receptor, with a reported pKi of 8.35, which corresponds to a Ki of approximately 4.47 nM.[1] To contextualize this, the following table compares the binding affinities of VUF 5681 with the non-selective H3/H4 receptor ligand Thioperamide and the highly selective H4 receptor antagonist JNJ 7777120 across all four human histamine receptor subtypes.

Compound hH1R (pKi) hH2R (pKi) hH3R (pKi) hH4R (pKi)
This compound Data Not AvailableData Not Available8.35 [1]Data Not Available
Thioperamide < 5.0< 5.08.4[3]8.1[3]
JNJ 7777120 < 5.5< 5.5< 5.58.8[3]

Note: A lower pKi value indicates weaker binding affinity. Data for Thioperamide and JNJ 7777120 is sourced from comparative studies for context.[3]

Functional Activity Profile

Beyond binding, understanding a ligand's functional activity—whether it acts as an agonist, antagonist, or inverse agonist—is critical. VUF 5681 has been characterized as a "silent antagonist,"[1] implying that it blocks the action of agonists without affecting the receptor's basal activity. However, some studies suggest it may possess weak partial agonist activity under certain conditions.[2]

Functional assays, such as GTPγS binding or cAMP accumulation assays, are employed to determine the functional potency (IC50 for antagonists) of a ligand.

Compound hH1R (IC50, nM) hH2R (IC50, nM) hH3R (IC50, nM) hH4R (IC50, nM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Thioperamide >10,000>10,0004.3 (Ki)27 (Ki)[4]
JNJ 7777120 >4,500 (Ki)>4,500 (Ki)>4,500 (Ki)4.5 (Ki)[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity of histamine receptor ligands.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific histamine receptor subtype.

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R).

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

  • Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [³H]mepyramine for H1R, [¹²⁵I]iodoaminopotentidine for H2R, [¹²⁵I]iodophenpropit for H3R, and [³H]histamine for H4R).

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., VUF 5681).

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

Objective: To determine the functional activity of a test compound by measuring its effect on G-protein activation.

Methodology:

  • Membrane Preparation: As described for radioligand binding assays.

  • Assay Buffer: Typically contains 50 mM Tris-HCl (pH 7.4), MgCl₂, GDP, and NaCl.

  • Assay Procedure: Membranes are pre-incubated with the test compound (for antagonists) followed by the addition of a sub-maximal concentration of an agonist (e.g., histamine or (R)-α-methylhistamine for H3R).

  • GTPγS Addition: The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The mixture is incubated to allow for [³⁵S]GTPγS binding to activated G-proteins.

  • Separation and Quantification: The reaction is stopped, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration and quantified by scintillation counting.

  • Data Analysis: For antagonists, the IC50 value is determined from the concentration-response curve of the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

cAMP Accumulation Assay

Objective: To determine the functional activity of a test compound at Gi/o-coupled receptors like H3R and H4R by measuring changes in intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture: Whole cells expressing the receptor of interest are used.

  • Assay Buffer: A suitable buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay Procedure: Cells are incubated with the test compound (for antagonists) followed by stimulation with an agonist in the presence of forskolin (to elevate basal cAMP levels).

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: For antagonists, the IC50 value is determined from the concentration-response curve of the inhibition of the agonist-induced change in cAMP levels.

Visualizing Key Pathways and Workflows

To further aid in understanding, the following diagrams illustrate the histamine receptor signaling pathways and a typical experimental workflow for selectivity screening.

Histamine Receptor Signaling Pathways cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors H1R H1R Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC H2R H2R Gs Gs H2R->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim PKA Activation cAMP_inc->PKA_stim H3R_H4R H3R / H4R Gi_o Gi/o H3R_H4R->Gi_o AC_inhib Adenylyl Cyclase Gi_o->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA Activity cAMP_dec->PKA_inhib

Caption: Simplified signaling pathways of the four histamine receptor subtypes.

Experimental Workflow for Selectivity Profiling start Start: Test Compound (VUF 5681) binding_assay Primary Screen: Radioligand Binding Assay (H1R, H2R, H3R, H4R) start->binding_assay determine_ki Determine Ki values for each receptor binding_assay->determine_ki selectivity_analysis Analyze Selectivity Profile (Ki H3R vs. Ki others) determine_ki->selectivity_analysis functional_assay Secondary Screen: Functional Assays (e.g., GTPγS, cAMP) selectivity_analysis->functional_assay If potent and selective determine_ic50 Determine IC50 values and mode of action (agonist/antagonist/inverse agonist) functional_assay->determine_ic50 conclusion Conclusion: Validate Selectivity and Functional Profile determine_ic50->conclusion

References

A Comparative Review of Second-Generation Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of second-generation histamine H3 receptor (H3R) antagonists, a class of compounds with significant therapeutic potential for a range of central nervous system (CNS) disorders. By acting as antagonists or inverse agonists at the H3R, these molecules enhance the release of histamine and other neurotransmitters, thereby modulating key physiological processes including wakefulness, cognition, and metabolic regulation. This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows to aid in the research and development of novel H3R-targeting therapeutics.

Data Presentation: A Comparative Analysis of Leading Compounds

The following tables summarize the binding affinity, functional potency, and pharmacokinetic properties of prominent second-generation H3R antagonists. This data has been compiled from various preclinical and clinical studies to facilitate a direct comparison of their pharmacological profiles.

Table 1: Comparative Binding Affinity of Second-Generation H3R Antagonists

CompoundChemical ClassHuman H3R Ki (nM)Rat H3R Ki (nM)Citation(s)
Pitolisant Non-imidazole0.16-[1]
ABT-239 Non-imidazole0.32 - 1.20.45 - 1.26[2]
Ciproxifan Imidazole46 - 1800.4 - 6.2[3]
Enerisant Non-imidazoleHigh AffinityHigh Affinity
S 38093 Non-imidazole12008800[1]
Betahistine Imidazole1900 (IC50)-[1]

Note: Ki values can vary depending on the specific radioligand and experimental conditions used.

Table 2: In Vitro Functional Potency of Second-Generation H3R Antagonists

CompoundAssay TypeHuman H3R PotencyRat H3R PotencyCitation(s)
Pitolisant Inverse Agonism (EC50)1.5 nM-[1]
ABT-239 Antagonism (pKb)7.9 (cAMP), 9.0 ([35S]GTPγS)7.6 (cAMP), 8.3 ([35S]GTPγS)
Ciproxifan Antagonism (IC50)9.2 nM-[4]

Table 3: Selectivity Profile of Second-Generation H3R Antagonists

CompoundH1R (pKi/Ki)H2R (pKi/Ki)H4R (pKi/Ki)Other Notable Off-Targets (Ki)Citation(s)
Pitolisant No appreciable bindingNo appreciable bindingNo appreciable binding-
ABT-239 >1000-fold selective>1000-fold selective>1000-fold selective-
Ciproxifan 4.64.9-Adrenergic α2A, α2C (low affinity)[3][5]

Table 4: Comparative Pharmacokinetic Parameters

CompoundSpeciesTmaxt1/2Oral Bioavailability (%)Citation(s)
Pitolisant Human~3 h10-12 hHigh[6]
ABT-239 Rat, Dog, Monkey-5 h (rat), 8 h (dog), 29 h (monkey)52-89[7]
Ciproxifan Mouse-13 min (distribution), 87 min (elimination)62[4]
ABT-288 Human-40-61 h-[8]

Experimental Protocols: Methodologies for Key Experiments

The following sections detail the methodologies for key in vitro assays used to characterize the pharmacological properties of H3R antagonists.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the affinity of a test compound for the H3 receptor by quantifying its ability to displace a radiolabeled ligand.

1. Materials:

  • Cell Membranes: Membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human or rodent H3 receptor.

  • Radioligand: Typically [³H]Nα-methylhistamine or [¹²⁵I]iodoproxyfan.

  • Test Compounds: Unlabeled H3R antagonists.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Assay buffer used to remove unbound radioligand.

  • Scintillation Cocktail: For detection of radioactivity.

2. Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in a 96-well plate.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from concentration-response curves.

  • The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity (Inverse Agonism)

This functional assay measures the ability of a compound to modulate G-protein activation by the H3 receptor. Since the H3 receptor exhibits constitutive activity, inverse agonists will decrease the basal level of [³⁵S]GTPγS binding.[9][10]

1. Materials:

  • Cell Membranes: Membranes from cells expressing the H3 receptor.

  • [³⁵S]GTPγS: A non-hydrolyzable GTP analog.

  • GDP: To ensure G-proteins are in their inactive state at the start of the assay.

  • Test Compounds: H3R inverse agonists.

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.

2. Procedure:

  • Pre-incubation: Cell membranes are pre-incubated with the test compound and GDP.

  • Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The mixture is incubated to allow for [³⁵S]GTPγS binding to activated G-proteins.

  • Termination and Filtration: The reaction is stopped by rapid filtration, and filters are washed.

  • Quantification: The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

3. Data Analysis:

  • The decrease in basal [³⁵S]GTPγS binding is plotted against the concentration of the test compound.

  • The EC50 value (the concentration of the compound that produces 50% of the maximal inhibition of basal activity) is determined from the dose-response curve.

cAMP Accumulation Assay for Functional Activity (Antagonism)

This assay measures the downstream effect of H3R activation on intracellular cyclic AMP (cAMP) levels. H3 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP. Antagonists will block the effect of an agonist, while inverse agonists will increase the basal cAMP levels.[11][12]

1. Materials:

  • Cells: Whole cells stably expressing the H3 receptor.

  • Forskolin: A direct activator of adenylyl cyclase, often used to stimulate a measurable level of cAMP.

  • H3R Agonist: To measure antagonism.

  • Test Compounds: H3R antagonists or inverse agonists.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, LANCE, or GloSensor).[13]

2. Procedure:

  • Cell Plating: Cells are seeded in 96-well plates and allowed to adhere.

  • Pre-incubation: Cells are pre-incubated with the test compound.

  • Stimulation: Cells are stimulated with an H3R agonist (for antagonism) in the presence of forskolin. For measuring inverse agonism, cells are incubated with the test compound and forskolin.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured according to the instructions of the chosen detection kit.

3. Data Analysis:

  • For antagonists, the ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured, and the IC50 is determined. The pA2 value can be calculated to quantify the potency of the antagonist.

  • For inverse agonists, the increase in forskolin-stimulated cAMP levels in the presence of the test compound is measured, and the EC50 is determined.

Mandatory Visualization

The following diagrams illustrate the histamine H3 receptor signaling pathway and a typical experimental workflow for the discovery and characterization of H3R antagonists.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R_auto H3 Autoreceptor Histamine->H3R_auto Binds to Gi/o Gi/o H3R_auto->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits Ca_channel Ca2+ Channel Gi/o->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Vesicle Histamine Vesicle Ca_influx Ca2+ Influx Ca_channel->Ca_influx Release Histamine Release Vesicle->Release Exocytosis Histamine_post Histamine Release->Histamine_post Acts on H1R_H2R H1/H2 Receptors Neuronal_Excitation Neuronal Excitation H1R_H2R->Neuronal_Excitation Histamine_post->H1R_H2R H3R_Antagonist 2nd Gen H3R Antagonist H3R_Antagonist->H3R_auto Blocks

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental_Workflow Start Start Compound_Library Compound Library Screening Start->Compound_Library Primary_Assay Primary Screen: Radioligand Binding Assay (Determine Ki) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Potent Binders) Primary_Assay->Hit_Identification Hit_Identification->Compound_Library No Functional_Assay Functional Assays: - GTPγS Binding - cAMP Accumulation (Determine EC50/IC50) Hit_Identification->Functional_Assay Yes Lead_Selection Lead Selection (Potent & Efficacious) Functional_Assay->Lead_Selection Lead_Selection->Hit_Identification No Selectivity_Profiling Selectivity Profiling (vs. H1R, H2R, H4R, etc.) Lead_Selection->Selectivity_Profiling Yes PK_Studies Pharmacokinetic Studies (in vivo) Selectivity_Profiling->PK_Studies Lead_Optimization Lead Optimization PK_Studies->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate End End Preclinical_Candidate->End

Caption: Experimental Workflow for H3R Antagonist Discovery.

References

Safety Operating Guide

Proper Disposal of VUF 5681 Dihydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Notice: A specific Safety Data Sheet (SDS) for VUF 5681 dihydrobromide is not publicly available. The following guidelines are based on general best practices for handling laboratory chemicals. It is imperative to obtain the official SDS from your supplier for detailed and compliant disposal procedures. The SDS is a critical document that provides specific information about the hazards, handling, storage, and disposal of a particular chemical.[1][2][3][4][5]

This guide provides essential safety and logistical information for the proper disposal of this compound, a potent histamine H3-receptor silent antagonist. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While the specific requirements will be detailed in the SDS, standard practice for handling potent research compounds includes:

Personal Protective Equipment (PPE)
Safety glasses or goggles
Lab coat or appropriate work attire
Chemical-resistant gloves specific for the chemicals in use

Always handle chemical waste in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6][7]

Step-by-Step Disposal Protocol

The disposal of chemical waste is highly regulated and must be conducted in accordance with local, state, and federal laws.[8] The following is a general procedure to be followed:

  • Obtain the Safety Data Sheet (SDS): Contact the manufacturer or supplier of your this compound to request the specific SDS. This document will contain a dedicated section (Section 13: Disposal Considerations) with detailed instructions.[8]

  • Waste Identification and Classification: Based on the SDS, determine the appropriate waste category for this compound. It will likely be classified as hazardous chemical waste.

  • Use Appropriate Waste Containers:

    • Select a clean, dry, and empty container that is compatible with the chemical.[9] Plastic bottles are often preferred over glass to minimize the risk of breakage.[10]

    • The container must have a secure, leak-proof screw cap.[7][11]

    • Do not reuse food or drink containers for waste collection.[6]

  • Properly Label the Waste Container:

    • Affix a "Hazardous Waste" label to the container as soon as you begin to add waste.[7][10]

    • The label must include:

      • The full chemical name: "this compound". Do not use abbreviations.[10]

      • The quantity or concentration of the waste.

      • The date waste was first added to the container.[10]

      • Your name, department, and contact information.

      • Appropriate hazard pictograms as indicated in the SDS.[10]

  • Segregate Chemical Waste:

    • Crucially, do not mix different types of chemical waste. [9] Store this compound waste separately from other chemicals to prevent potentially dangerous reactions.[11]

    • Specifically, keep it separate from incompatible materials such as strong acids, bases, and oxidizing agents.[11][12]

  • Store Waste Safely:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within your laboratory.[6][11]

    • The SAA should be away from sinks and drains.[13]

    • Liquid waste containers should be kept in secondary containment to catch any potential leaks.[7]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[8][14]

    • Do not attempt to dispose of this compound down the sink or in the regular trash. [9][15]

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

ChemicalDisposalWorkflow start Start: Unused or Waste This compound sds Obtain and Review Safety Data Sheet (SDS) start->sds identify Identify Waste Category (Hazardous/Non-Hazardous) sds->identify non_hazardous Dispose per Institutional Guidelines (e.g., Trash, Sewer) identify->non_hazardous Non-Hazardous hazardous Treat as Hazardous Waste identify->hazardous Hazardous container Select Compatible & Leak-Proof Container hazardous->container label Affix 'Hazardous Waste' Label with Full Details container->label segregate Segregate from Incompatible Wastes label->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Safeguarding Your Research: Essential Safety and Handling Protocols for VUF 5681 Dihydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling VUF 5681 dihydrobromide. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

This compound is a histamine H3 receptor antagonist used in central nervous system disease research.[1] As with any chemical substance, proper personal protective equipment (PPE), handling procedures, and disposal methods are paramount to minimize risk and ensure regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling powdered chemical compounds and hydrobromide salts.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your first and most critical line of defense against potential chemical exposure. The minimum required PPE for any work involving this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2] However, the specific tasks you are performing will necessitate additional, more robust protection.

Table 1: Recommended PPE for Handling this compound

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Safety glasses with side shields and a face shield.[2][3]Double-layered disposable nitrile gloves.[2]Standard lab coat.N95 respirator or use of a certified chemical fume hood.[4]
Solution Preparation (Dissolving) Chemical splash goggles and a face shield.[2][3][4]Disposable nitrile gloves.[3]Chemical-resistant lab coat or apron over a standard lab coat.[5]Work within a certified chemical fume hood.
General Handling and Transfers Safety glasses with side shields.[2]Disposable nitrile gloves.[3]Standard lab coat.Not generally required if solutions are handled with care.
Spill Cleanup Chemical splash goggles and a face shield.[2][3][4]Heavy-duty or double-layered nitrile gloves.[2]Chemical-resistant lab coat or apron.[5]N95 respirator or higher, depending on the spill size and ventilation.[4]

Operational Plans: Step-by-Step Handling Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound at 4°C in a tightly sealed container.[6]

  • Ensure the storage location is a designated, well-ventilated, and dry area away from incompatible materials.

Weighing and Solution Preparation:

  • All weighing of the powdered compound should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Use anti-static weighing dishes and tools to prevent dispersal of the powder.

  • When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Ensure all containers are clearly and accurately labeled with the chemical name, concentration, date, and your initials.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

Solid Waste:

  • Contaminated solid waste, such as empty containers, weighing papers, and used PPE (gloves, etc.), should be collected in a designated, labeled hazardous waste container.

Liquid Waste:

  • Aqueous solutions containing this compound should be collected in a labeled hazardous waste container.

  • For small quantities of waste containing hydrobromide salts, neutralization may be an option, but this should only be performed by trained personnel and in accordance with your institution's and local regulations. The general principle involves adjusting the pH to a neutral range (6-8) with a suitable base (e.g., sodium bicarbonate) and then diluting extensively with water before drain disposal.[7][8] Always consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any chemical neutralization and disposal.

Emergency Procedures: Spill and Exposure Response

Chemical Spill Workflow

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size and Hazard Evacuate->Assess SmallSpill Small Spill (Manageable by Lab Personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires EHS) Assess->LargeSpill Large DonPPE Don Appropriate PPE (See Table 1) SmallSpill->DonPPE ContactEHS Contact EHS Immediately Evacuate and Isolate Area LargeSpill->ContactEHS Contain Contain Spill with Absorbent Material DonPPE->Contain Neutralize Neutralize (if applicable) and Absorb Contain->Neutralize Collect Collect Waste in Sealed Container Neutralize->Collect Decontaminate Decontaminate Area and Equipment Collect->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill of this compound.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information about the chemical as possible. Report all incidents to your supervisor and your institution's EHS office.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.